molecular formula C9H7ClN2O2 B3026942 Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1190321-49-3

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B3026942
CAS No.: 1190321-49-3
M. Wt: 210.62
InChI Key: JDGXCXNGYUXAOY-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1190321-49-3) is a high-purity chemical building block primarily used in pharmaceutical research and development. This compound features a pyrrolo[2,3-b]pyridine core, which is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases . The presence of both a reactive 5-chloro substituent and a methyl ester group at the 3-position makes it a versatile intermediate for further functionalization, such as in the synthesis of complex molecules for biological evaluation . The pyrrolopyridine class of compounds has demonstrated significant and diverse biological activity in scientific studies. Notably, related pyrrolopyridine derivatives have been developed and patented for use in the treatment of cancer, highlighting the therapeutic potential of this chemical scaffold . Furthermore, extensive research on pyrrolopyridine isomers has revealed a broad spectrum of pharmacological properties, including antidiabetic, antimycobacterial, antiviral, and antitumor activities . These compounds are considered azaindoles or azaisoindoles, and their ability to act as key pharmacophores is driven by the fusion of a pyrrole ring with a pyridine nucleus . Researchers value this specific methyl ester derivative as a critical starting material for constructing more complex, target-oriented molecules. It is supplied with a guaranteed purity of 97% or higher and should be stored in a cool, dry, and well-ventilated environment to maintain its stability . This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGXCXNGYUXAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696642
Record name Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-49-3
Record name Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry. As a bioisostere of indole, it offers a unique combination of hydrogen bonding capabilities and electronic properties that facilitate potent and selective interactions with a wide range of biological targets.[1] The introduction of a chlorine atom at the 5-position and a methyl carboxylate group at the 3-position yields Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key intermediate in the synthesis of numerous pharmacologically active agents, including kinase inhibitors for the treatment of cancer and other proliferative diseases.[1][2] This guide provides a comprehensive overview of a robust and well-documented synthetic route to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, focusing on the initial construction of the core 5-chloro-7-azaindole scaffold, followed by regioselective functionalization at the C3 position.

Retrosynthesis target Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate intermediate1 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid target->intermediate1 Esterification intermediate2 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde intermediate1->intermediate2 Oxidation starting_material 5-Chloro-1H-pyrrolo[2,3-b]pyridine intermediate2->starting_material Formylation (Vilsmeier-Haack) Vilsmeier-Haack start 5-Chloro-1H-pyrrolo[2,3-b]pyridine reagents POCl₃, DMF start->reagents product 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde reagents->product Synthetic_Pathway start 7-Azaindole step1 5-Chloro-7-azaindole start->step1 NCS, Acetonitrile step2 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde step1->step2 POCl₃, DMF step3 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid step2->step3 NaClO₂, NaH₂PO₄ product Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate step3->product Methanol, H₂SO₄

Sources

An In-depth Technical Guide to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in drug discovery, renowned for its ability to mimic the indole moiety while offering unique hydrogen bonding capabilities that are crucial for kinase inhibition.[1] This guide delves into the physicochemical properties, synthesis, and characteristic reactivity of this important intermediate. Detailed protocols and mechanistic insights are provided to support researchers, scientists, and drug development professionals in leveraging this molecule for the synthesis of novel therapeutic agents.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon of the indole ring. This substitution has profound effects on the molecule's electronic properties and hydrogen-bonding potential, making it a highly sought-after motif in pharmaceutical research.[1] The pyridine nitrogen introduces a hydrogen bond acceptor, which, in conjunction with the pyrrole N-H hydrogen bond donor, can form a bidentate hydrogen bond interaction with the hinge region of many protein kinases, mimicking the binding of ATP.[1]

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 1190321-49-3) is a strategically functionalized derivative of the 7-azaindole core. The chloro substituent at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl carboxylate at the 3-position provides a site for amide bond formation, a common linkage in many drug molecules, or for other functional group transformations. These features make it a critical intermediate in the synthesis of numerous targeted therapies, including inhibitors for kinases implicated in oncology.

Physicochemical and Spectral Data

Precise experimental characterization is fundamental to the successful application of any chemical intermediate. While comprehensive experimental data for this specific compound is not widely available in peer-reviewed literature, the following table summarizes its known properties and provides context based on related structures.

PropertyValueSource/Comment
IUPAC Name Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate-
CAS Number 1190321-49-3[2][3]
Molecular Formula C₉H₇ClN₂O₂[2]
Molecular Weight 210.62 g/mol [2]
Appearance Expected to be a solid at room temperature.Based on analogous compounds.
Melting Point Not available in cited literature.-
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General property of similar heterocycles.
¹H NMR Spectral data not available in cited literature.-
¹³C NMR Spectral data not available in cited literature.-
Mass Spectrum Spectral data not available in cited literature.-
IR Spectrum Spectral data not available in cited literature.-

Synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

The synthesis of substituted 7-azaindoles can be approached through various strategies, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine or vice versa. A plausible and efficient route to the title compound starts from a commercially available dichloropyridine derivative. The following protocol is a representative synthesis based on established methodologies for related 7-azaindole constructions.

Proposed Synthetic Pathway

Synthesis_Pathway A 2,5-Dichloropyridine B 2-Amino-5-chloropyridine A->B Amination (e.g., Buchwald-Hartwig) C 2-Amino-5-chloro-3-iodopyridine B->C Iodination (e.g., NIS, TFA) E Methyl 3-(2-amino-5-chloropyridin-3-yl)propiolate C->E Sonogashira Coupling D Methyl Propiolate D->E F Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate E->F Cyclization (e.g., CuI, Base) caption Fig. 1: Proposed synthesis of the target compound.

Caption: Fig. 1: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Amination of 2,5-Dichloropyridine

  • To a solution of 2,5-dichloropyridine in a suitable solvent (e.g., toluene), add a source of ammonia (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield 2-amino-5-chloropyridine. Causality: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds with aryl halides, offering high yields and functional group tolerance where classical nucleophilic aromatic substitution might fail or require harsh conditions.[4]

Step 2: Regioselective Iodination

  • Dissolve 2-amino-5-chloropyridine in a suitable solvent such as dichloromethane or acetonitrile.

  • Add N-iodosuccinimide (NIS) and a catalytic amount of an acid like trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature until complete conversion is observed.

  • Quench the reaction with aqueous sodium thiosulfate solution and extract the product.

  • Purify by chromatography to obtain 2-amino-5-chloro-3-iodopyridine. Causality: The amino group at the 2-position directs the electrophilic iodination to the adjacent 3-position.

Step 3: Sonogashira Coupling

  • In a reaction vessel under an inert atmosphere, combine 2-amino-5-chloro-3-iodopyridine, methyl propiolate, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a solvent mixture such as THF and triethylamine.

  • Stir the reaction at room temperature or with gentle heating until the coupling is complete.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

  • Purify the residue to isolate Methyl 3-(2-amino-5-chloropyridin-3-yl)propiolate. Causality: The Sonogashira reaction is a highly reliable method for forming carbon-carbon bonds between sp-hybridized carbons (of the alkyne) and sp²-hybridized carbons (of the aryl iodide).

Step 4: Intramolecular Cyclization

  • Dissolve the product from Step 3 in a high-boiling polar aprotic solvent like DMF or DMSO.

  • Add a catalyst, typically a copper(I) salt such as copper(I) iodide, and a base (e.g., potassium carbonate).

  • Heat the reaction mixture to promote the intramolecular cyclization.

  • Monitor the reaction for the formation of the 7-azaindole ring system.

  • After completion, cool the mixture, dilute with water, and extract the product.

  • Purify the final product, Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, by recrystallization or column chromatography. Causality: The copper catalyst facilitates the intramolecular nucleophilic attack of the amino group onto the alkyne, leading to the formation of the pyrrole ring.

Chemical Reactivity and Derivatization

The trifunctional nature of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate—possessing a reactive pyrrole N-H, a modifiable ester, and a halogenated pyridine ring—makes it an exceptionally versatile synthetic intermediate.

Reactivity_Hub center Methyl 5-chloro-1H- pyrrolo[2,3-b]pyridine -3-carboxylate N_Alk N-Alkylation (R-X, Base) center->N_Alk Pyrrole N-H Hydrolysis Ester Hydrolysis (LiOH or NaOH) center->Hydrolysis Ester Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) center->Suzuki C5-Cl Buchwald Buchwald-Hartwig Amination (R₂NH, Pd Cat.) center->Buchwald C5-Cl Amidation Amidation (Amine, Coupling Agent) Hydrolysis->Amidation via Carboxylic Acid caption Fig. 2: Key reaction sites of the title compound.

Caption: Fig. 2: Key reaction sites of the title compound.

N-Alkylation of the Pyrrole Ring

The pyrrole nitrogen can be readily alkylated or arylated under basic conditions. This is a common strategy to block the N-H group or to introduce substituents that can modulate the compound's properties or interact with biological targets.

  • Protocol : Treat the substrate with a suitable base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). The reaction typically proceeds at room temperature or with gentle heating.

Hydrolysis of the Methyl Ester

The methyl ester at the C3 position can be saponified to the corresponding carboxylic acid, which is a key precursor for amide bond formation.

  • Protocol : Stir the ester in a mixture of THF or methanol and an aqueous solution of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) at room temperature.[2] Upon completion, acidify the mixture to precipitate the carboxylic acid, 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Amidation

The resulting carboxylic acid is a versatile handle for creating a diverse library of amides, a critical step in synthesizing many kinase inhibitors.

  • Protocol : Activate the carboxylic acid with a peptide coupling reagent (e.g., HATU, HOBt/EDC) in the presence of a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF.[5] Then, add the desired primary or secondary amine to form the amide bond.

Palladium-Catalyzed Cross-Coupling Reactions at C5

The chloro-substituent on the pyridine ring is a prime site for introducing aryl or heteroaryl groups via Suzuki coupling, or amino groups via Buchwald-Hartwig amination. These reactions are fundamental to building the complex molecular architectures of modern pharmaceuticals.

  • Suzuki Coupling Protocol : React the chloro-azaindole with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a solvent system like dioxane/water.[5]

  • Buchwald-Hartwig Amination Protocol : Couple the chloro-azaindole with a primary or secondary amine using a palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., RuPhos, XPhos), and a strong base (e.g., LiHMDS or NaOtBu).[4]

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. The strategic placement of the chloro and ester functionalities in Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate makes it an invaluable precursor for drugs targeting signaling pathways implicated in cancer. For instance, it serves as a key building block for analogs of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is a driver in many cases of metastatic melanoma.

Kinase_Inhibition_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (e.g., V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Vemurafenib Vemurafenib Analog (Synthesized from title compound) Vemurafenib->BRAF Inhibits caption Fig. 3: Role as a precursor for BRAF inhibitors.

Caption: Fig. 3: Role as a precursor for BRAF inhibitors.

The synthesis of such inhibitors often involves a Suzuki or similar coupling reaction at the C5-chloro position to install a specific aryl group, followed by hydrolysis of the C3-ester and subsequent amidation to append a side chain designed to interact with other regions of the kinase active site.

Conclusion

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a high-value, versatile intermediate for the synthesis of complex heterocyclic compounds, particularly for the development of kinase inhibitors in oncology. Its strategic functionalization allows for sequential, regioselective modifications at three key positions. This guide has outlined its fundamental properties, provided a plausible and detailed synthetic route, and explored its key chemical reactivities. A thorough understanding of this molecule's chemistry empowers researchers and drug development professionals to efficiently construct novel molecular entities with significant therapeutic potential.

References

  • GME Chemicals. Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Available at: [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

  • Google Patents. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A Novel One-Pot Process for the Synthesis of N-Alkylazaindoles and N-Alkylindoles. Organic Letters.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, represents a cornerstone in modern medicinal chemistry. Its structure as a bioisostere of indole, where a carbon atom in the benzene ring is replaced by nitrogen, allows it to mimic the natural substrate in various biological pathways while offering distinct physicochemical properties. This unique characteristic has propelled the 7-azaindole core into the limelight as a privileged scaffold in the design of novel therapeutics, particularly in oncology and inflammatory diseases.[1] Derivatives of 7-azaindole have demonstrated a wide spectrum of biological activities, including potent inhibition of various protein kinases.[2][3]

This technical guide focuses on a specific, functionally rich derivative: Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS Number: 1190321-49-3 ). The strategic placement of a chlorine atom at the 5-position and a methyl carboxylate at the 3-position provides a versatile platform for further chemical modifications, making it an invaluable building block for drug discovery programs. This document will provide an in-depth exploration of its synthesis, chemical properties, and its pivotal role in the development of targeted therapies, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Isomeric Comparison

A clear understanding of the fundamental properties of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and its isomers is crucial for its effective utilization in synthesis and drug design. The table below summarizes key data for the target compound and some of its closely related, commercially available isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 1190321-49-3 [4]C₉H₇ClN₂O₂ 210.62
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate1234616-82-0[5]C₉H₇ClN₂O₂210.62[5]
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate1015609-99-0[1]C₉H₇ClN₂O₂210.62[1]
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate871583-23-2[6]C₉H₇ClN₂O₂210.62[6]
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate1211580-34-5[7]C₉H₇ClN₂O₂210.62

Synthesis of the 7-Azaindole Core: A Strategic Approach

The synthesis of the 7-azaindole nucleus is a well-trodden path in organic chemistry, with numerous methodologies developed to achieve this bicyclic system. A common and effective strategy for producing chloro-substituted 7-azaindoles involves a multi-step sequence starting from readily available chloropyridine derivatives.

Conceptual Synthetic Workflow

The following diagram illustrates a general and robust workflow for the synthesis of the 7-azaindole core, which can be adapted to produce the target molecule, Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

G A 2-Amino-5-chloropyridine B Halogenation (e.g., I₂, Ag₂SO₄) A->B C 3-Halo-2-amino-5-chloropyridine D Sonogashira Coupling (with a terminal alkyne) C->D Pd-catalyzed cross-coupling E 3-Alkynyl-2-amino-5-chloropyridine F Intramolecular Cyclization (e.g., base or acid-catalyzed) E->F Formation of the pyrrole ring G 5-Chloro-1H-pyrrolo[2,3-b]pyridine H Carboxylation at C3 (e.g., Vilsmeier-Haack followed by oxidation and esterification) G->H G cluster_0 Key Functionalization Reactions cluster_1 Resulting Scaffolds Core Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) Core->Suzuki Pd catalyst, base Buchwald Buchwald-Hartwig Amination (with R₂NH) Core->Buchwald Pd catalyst, base, ligand Ester Ester Hydrolysis/Amidation Core->Ester LiOH or Amine Aryl 5-Aryl/Heteroaryl Derivative Suzuki->Aryl Amine 5-Amino Derivative Buchwald->Amine Amide 3-Carboxamide Derivative Ester->Amide G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->JAK Autophosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor 7-Azaindole Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene

Sources

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: A Key Intermediate in Modern Drug Discovery

Abstract

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in biologically active compounds.[1][2] Its unique electronic properties and ability to serve as a bioisostere for indole have made it a critical component in the design of targeted therapeutics, particularly kinase inhibitors.[3] This technical guide provides a comprehensive analysis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a highly versatile intermediate derived from this core. We will explore its molecular structure, physicochemical properties, validated synthetic pathways, and its strategic application in the development of next-generation pharmaceuticals. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic and discovery programs.

The Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Therapeutic Innovation

The "7-Azaindole" Core: A Privileged Structure

The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The 7-azaindole core is a prominent example, forming the basis for numerous approved drugs and clinical candidates.[3] The strategic placement of a nitrogen atom in the six-membered ring distinguishes it from its parent indole, introducing significant changes in its physicochemical properties. This modification can enhance aqueous solubility, improve metabolic stability, and provide an additional hydrogen bond acceptor site, all of which are desirable attributes in drug design.[3]

Bioisosterism and Pharmacological Significance

As a bioisostere of indole, the 7-azaindole scaffold can mimic the natural substrate in various enzymatic pockets while offering unique interaction possibilities. This has been successfully exploited in the development of drugs for a wide range of diseases, including cancer, inflammatory disorders, and viral infections.[1] The pyrrolo[2,3-b]pyridine motif is particularly prevalent in the design of kinase inhibitors, where it often serves as the hinge-binding moiety that anchors the molecule within the ATP-binding site of the target enzyme.[4][5]

Molecular Structure and Physicochemical Properties

Chemical Identity

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a specifically functionalized derivative of the 7-azaindole core. The chlorine atom at the 5-position and the methyl carboxylate at the 3-position serve as critical handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Structural Elucidation and Key Features

The molecule consists of a fused bicyclic system containing a pyrrole ring and a pyridine ring. The key substituents are:

  • 5-Chloro Group: Modulates the electronics of the ring system and provides a vector for diversification via cross-coupling reactions.

  • 3-Methyl Carboxylate Group: An electron-withdrawing group that can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations.

  • 1-H (Pyrrole Nitrogen): Can be alkylated or arylated to probe interactions in specific regions of a binding pocket.

Caption: Molecular structure of the title compound.

Physicochemical Properties
PropertyValueSource
CAS Number 1190321-49-3[6]
Molecular Formula C₉H₇ClN₂O₂[7]
Molecular Weight 210.62 g/mol [7]
Appearance Solid (predicted)
Hazard Irritant[7]
Predicted Spectroscopic Profile
SpectroscopyExpected Chemical Shifts / SignalsRationale
¹H NMR δ 11.5-12.5 (s, 1H), 8.0-8.5 (m, 2H), 7.0-7.5 (m, 1H), 3.8-4.0 (s, 3H)Pyrrole N-H proton; aromatic protons on the pyridine and pyrrole rings; methyl ester protons.
¹³C NMR δ 160-165 (C=O), 110-150 (Aromatic Cs), 50-55 (OCH₃)Carbonyl carbon of the ester; carbons of the fused aromatic system; methyl carbon of the ester.
IR (cm⁻¹) ~3300 (N-H stretch), ~1700 (C=O stretch), ~1600 (C=C/C=N stretch)Characteristic stretches for the N-H bond, the ester carbonyl, and the aromatic rings.
Mass Spec (ESI+) m/z 211.02 [M+H]⁺Calculated for C₉H₈ClN₂O₂⁺, showing characteristic isotopic pattern for chlorine.

Synthesis and Chemical Reactivity

The synthesis of functionalized 7-azaindoles is a well-trodden path in organic chemistry, offering multiple robust strategies.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the construction of the core 7-azaindole ring system, followed by or incorporating the required functionalization at the C3 and C5 positions.

G target Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate intermediate1 Functionalized 2-amino-3-halopyridine target->intermediate1 C-C bond formation (e.g., Heck, Sonogashira) intermediate2 Pyrrole synthon (e.g., pyruvate derivative) target->intermediate2 Pyridine ring formation starting_material1 Substituted Pyridine intermediate1->starting_material1 Amination / Halogenation starting_material2 Simple Pyrrole Precursor intermediate2->starting_material2 Esterification

Caption: Retrosynthetic analysis for the target molecule.

Key Synthetic Strategies

Several methods have been established for the synthesis of the pyrrolo[2,3-b]pyridine core.

  • Chichibabin Cyclization: A classic method involving the condensation of a 2-halopicoline with a nitrile, mediated by a strong base like lithium diisopropylamide (LDA).[2][8]

  • Palladium-Catalyzed Cross-Coupling: Modern approaches often utilize palladium catalysis to construct the fused ring system, offering high efficiency and functional group tolerance.[9]

  • Multi-Component Reactions: One-pot, three-component reactions have been developed for the efficient synthesis of diverse 7-azaindole derivatives.[10]

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven method for synthesizing a related 2-phenyl-7-azaindole core, which illustrates the key chemical principles.[2] This can be adapted by medicinal chemists for the synthesis of the title compound by choosing appropriate starting materials.

Protocol: LDA-Mediated Condensation for 7-Azaindole Core

  • Preparation of LDA: Under an inert argon atmosphere, add a 1.6 M solution of n-butyllithium (2.1 eq) to dry tetrahydrofuran (THF) at -40 °C.

  • Amine Addition: Slowly add dry diisopropylamine (2.1 eq) to the solution and stir for 5 minutes at -40 °C.

  • Picoline Metalation: Add the appropriate 2-halo-5-chloropicoline (1.0 eq) to the freshly prepared LDA solution. Stir for 60 minutes at -40 °C to ensure complete metalation.

  • Nitrile Addition & Cyclization: Add the nitrile precursor for the C3-carboxylate group (e.g., methyl cyanoformate, 1.2 eq) to the reaction mixture. Continue stirring for 2 hours at -40 °C.

  • Quenching and Workup: Warm the reaction to 0 °C over 30 minutes and quench carefully with an aqueous solution (e.g., saturated NH₄Cl).

  • Extraction: Partition the mixture between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

Application in Drug Discovery & Development

Role as a Versatile Synthetic Building Block

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is not an end-product but a high-value intermediate. Its three points of reactivity (N1, C3-ester, C5-Cl) allow for the creation of large, diverse chemical libraries for high-throughput screening.

Case Study: Kinase Inhibitors

The 7-azaindole scaffold is a key feature in several FDA-approved kinase inhibitors, such as Vemurafenib (a BRAF inhibitor).[3] Compounds derived from intermediates like the title molecule are designed to fit into the ATP-binding pocket of kinases. The N-H of the pyrrole and the pyridine nitrogen typically form crucial hydrogen bonds with the "hinge" region of the enzyme, a backbone segment connecting the N- and C-lobes of the kinase domain.

Mechanism of Action of Derived Inhibitors

The general mechanism involves competitive inhibition with endogenous ATP. The 7-azaindole core occupies the adenine-binding region, while substituents attached at positions like C3 and C5 extend into adjacent pockets to confer potency and selectivity for the target kinase over other kinases in the human kinome.

G cluster_kinase Kinase Domain Hinge Hinge Region (e.g., Cys-Glu) Pocket ATP Binding Pocket Substrate Protein Substrate Pocket->Substrate Phosphorylates Gatekeeper Gatekeeper Residue Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->Hinge H-Bonds Inhibitor->Pocket Occupies ATP ATP ATP->Pocket Binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Active Kinase

Caption: ATP-competitive inhibition by a 7-azaindole derivative.

Conclusion and Future Outlook

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a molecule of significant strategic importance in pharmaceutical research. Its robust synthesis and versatile reactivity make it an ideal starting point for the development of highly specific and potent drug candidates. As our understanding of cellular signaling pathways deepens, the demand for well-designed, adaptable chemical scaffolds will only increase. The continued exploration of derivatives from this 7-azaindole intermediate promises to yield novel therapeutics for oncology, immunology, and beyond, underscoring the enduring value of heterocyclic chemistry in the quest for new medicines.

References

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • National Institutes of Health. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
  • Ningbo Inno Pharmchem Co., Ltd. Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives.
  • BenchChem. The Pyrrolo[2,3-b]pyridine Core: A Foundational Guide for Drug Discovery.
  • ACS Publications. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • ACS Publications. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction.
  • ACS Publications via PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Elsevier via ScienceDirect. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF.
  • CymitQuimica. Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
  • EvitaChem. Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
  • Matrix Scientific. Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
  • National Institutes of Health. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.

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The Versatile Scaffold: A Technical Guide to the Biological Activity of 5-Chloro-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 7-azaindole scaffold, a bioisostere of indole and purine, has emerged as a "privileged structure" in medicinal chemistry, conferring favorable physicochemical and drug-like properties upon its derivatives.[1][2] The strategic introduction of a chlorine atom at the 5-position modulates the electronic properties of the ring system, enhancing binding affinities and metabolic stability, thereby unlocking a vast potential for therapeutic applications.[3][4] This guide provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of 5-chloro-7-azaindole derivatives. We delve into their primary roles as potent kinase inhibitors for oncology, their emerging application as antiviral agents, and their potential in treating neurodegenerative diseases, offering field-proven insights into the experimental protocols and rationale that underpin their development.

Introduction: The Significance of the 5-Chloro-7-Azaindole Core

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a heterocyclic scaffold of immense interest in drug discovery.[1] Its structural similarity to endogenous purines allows it to function as an effective hinge-binder in the ATP-binding pocket of numerous protein kinases, making it a cornerstone for the design of specific inhibitors.[1][5] The nitrogen atom at the 7-position acts as a crucial hydrogen bond acceptor, a feature that can be finely tuned to achieve target selectivity.[1]

The addition of a chloro group at the 5-position is not a trivial modification. This halogen substitution serves several key purposes in drug design:

  • Electronic Modulation : The electron-withdrawing nature of chlorine alters the electron density of the bicyclic system, which can influence pKa and hydrogen bonding capabilities.[5]

  • Hydrophobic Interactions : The chloro group can engage in favorable hydrophobic and van der Waals interactions within a target's binding pocket, often occupying pockets that accommodate the ribose moiety of ATP.[4]

  • Metabolic Blocking : It can serve as a metabolic "blocker," preventing oxidative metabolism at that position and thereby increasing the compound's half-life.

  • Synthetic Handle : It provides a reactive site for further chemical modifications, allowing for the exploration of chemical space through cross-coupling reactions.[6]

These attributes make 5-chloro-7-azaindole a versatile and highly valuable starting point for developing novel therapeutic agents across multiple disease areas.[3][7]

Synthetic Strategies: Building the Core and Its Analogs

The construction of the 5-chloro-7-azaindole scaffold and its subsequent derivatization are critical for exploring its therapeutic potential. Various synthetic methodologies have been developed, with the choice of route often depending on the desired substitution pattern. A common and effective approach involves the functionalization of a pre-formed 5-chloro-7-azaindole core.

A representative synthetic workflow often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties at various positions. This method is highly versatile and allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.[6]

G start Commercially Available 5-Chloro-7-Azaindole step1 N-Protection (e.g., SEM or Tosyl group) start->step1 Provides solubility & directs reactivity step2 Regioselective Halogenation (e.g., Iodination at C3 with NIS) step1->step2 Activates C3 position step3 First Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) Introduces R1 at C3 step2->step3 Builds molecular complexity step4 Second Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) Introduces R2 at C5 (after C-Cl activation) step3->step4 Differential reactivity or sequential addition step5 N-Deprotection step4->step5 Unmasks the N-H for H-bonding final Final 3,5-Disubstituted 5-Chloro-7-Azaindole Derivative step5->final G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Cdc7 Cdc7 Kinase Cdc7->G1 Regulates G1/S Transition MCM MCM Helicase (Inactive) Cdc7->MCM Phosphorylates Inhibitor 5-Chloro-7-Azaindole Derivative Inhibitor->Cdc7 INHIBITS MCM_P Phosphorylated MCM (Active) Origin Replication Origin Firing MCM_P->Origin Origin->S Apoptosis Apoptosis Origin->Apoptosis Blockage leads to

Fig 2. Simplified pathway showing Cdc7 kinase inhibition by a 5-chloro-7-azaindole derivative, leading to cell cycle arrest.

Table 1: Selected 5-Chloro-7-Azaindole Derivatives as Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀Therapeutic AreaReference
Azaindole-chloropyridinesCdc7Sub-µMOncology[4][8]
3,5-Disubstituted-7-azaindolesALKnM rangeOncology[6]
3,5-Diarylated-7-azaindolesDYRK1AnM rangeOncology, Neurodegeneration[6]
Azaindole-based modulatorsFyn / GSK-3βFyn: 44 nM, GSK-3β: 610 nMNeurodegenerative Diseases[9]
Antiviral Properties against SARS-CoV-2

A novel and significant application for this scaffold emerged during the COVID-19 pandemic. A series of 7-azaindole derivatives were identified as potent inhibitors of SARS-CoV-2 entry into host cells. [10] Mechanism of Action: These compounds function by obstructing the critical protein-protein interaction between the receptor-binding domain (RBD) of the viral Spike (S1) protein and the human Angiotensin-Converting Enzyme 2 (hACE2) receptor. By binding to the S1-RBD-hACE2 interface, the compounds prevent the virus from docking and entering the host cell. [10] Structure-Activity Relationship Insights:

  • A "hinge" carbonyl group at the 3-position of the azaindole core was found to be crucial for orienting an aromatic group into a sub-pocket of the S1-RBD. [10]* Interestingly, in this specific series, the introduction of a chlorine atom at the 5-position did not appear to improve biological activity compared to other substitutions. [10]* Substitution on the azaindole nitrogen (1-position) significantly reduced antiviral activity. [10] Table 2: Antiviral Activity of 7-Azaindole Derivatives against SARS-CoV-2

Compound IDKey Structural FeatureEC₅₀ (SARS2-S pseudovirus)Cytotoxicity IC₅₀ (A549 cells)Reference
G7a (Hit)7-azaindole core9.08 µM> 10 µM[10]
ASM-7 (Optimized)3-(4-fluorobenzoyl) group0.44 µM> 10 µM[10]
ASM-175-chloro substitution~1.3 µM> 10 µM[10]
ASM-22N1-substituted> 10 µM> 10 µM[10]
Dual-Target Modulation for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease involve complex, multifactorial pathologies, making multi-target drugs an attractive therapeutic strategy. [9][11]7-azaindole derivatives have been developed as dual inhibitors of Fyn proto-oncogene kinase (Fyn) and glycogen synthase kinase-3β (GSK-3β), two kinases implicated in neurodegenerative processes. [9] Rationale for Dual Inhibition:

  • Fyn Kinase: A tyrosine kinase that plays a role in amyloid-beta (Aβ) toxicity and synaptic dysfunction.

  • GSK-3β: A serine/threonine kinase involved in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.

By simultaneously modulating both kinases, these compounds aim to address multiple facets of the disease pathology. SAR studies have shown that substitution at the C-5 position can markedly enhance selectivity and potency toward Fyn. [9]

Experimental Protocols: A Practical Guide

The translation of a chemical scaffold into a therapeutic candidate relies on robust and reproducible experimental evaluation. The protocols described below are representative of the standard workflows used in the development of 5-chloro-7-azaindole derivatives.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Causality: The ADP-Glo™ assay is a preferred method for kinase screening due to its high sensitivity, broad dynamic range, and suitability for high-throughput screening. It quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, which directly correlates with enzyme activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase buffer, the specific kinase (e.g., Cdc7/Dbf4), the substrate (e.g., a generic peptide), and ATP at its Kₘ concentration.

  • Compound Addition: Add the 5-chloro-7-azaindole test compounds at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert the luminescence signal to percent inhibition relative to controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard, cost-effective method to determine the cytotoxic or cytostatic effects of potential anticancer compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the 5-chloro-7-azaindole derivatives for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance (optical density) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the results to determine the GI₅₀ (concentration for 50% inhibition of cell growth). [12]

Protocol: SARS-CoV-2 Pseudovirus Neutralization Assay

Causality: This assay provides a safe and quantitative method to evaluate inhibitors of viral entry in a BSL-2 laboratory setting. It uses a replication-defective virus (like VSV or lentivirus) that expresses the SARS-CoV-2 Spike protein and carries a reporter gene (e.g., luciferase). Inhibition of viral entry is measured by a reduction in the reporter gene signal. [10]

G start Prepare Pseudovirus (e.g., VSV-ΔG-Luc + SARS-CoV-2 Spike Plasmid) step1 Incubate Pseudovirus with 5-Chloro-7-Azaindole Derivative (Serial Dilutions) start->step1 Pre-incubation step2 Add virus-compound mixture to hACE2-expressing cells (e.g., HEK293T-hACE2) step1->step2 Infection step step3 Incubate for 24-48 hours step2->step3 Allows for entry & reporter expression step4 Lyse cells and add Luciferase Substrate step3->step4 end Measure Luminescence (Signal ∝ Viral Entry) step4->end

Sources

The Emergent Therapeutic Potential of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its bioisosteric relationship with indole and purine systems. This has led to its exploration in a multitude of therapeutic areas. This in-depth technical guide focuses on a specific, yet promising derivative, Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. While direct, extensive research on this particular molecule is nascent, by examining the vast body of work on structurally related analogs, we can infer a compelling and testable mechanism of action. This guide will elucidate the probable molecular-level interactions of this compound, positioning it as a putative kinase inhibitor. We will further detail the necessary experimental frameworks to validate this hypothesis, providing a roadmap for researchers and drug development professionals.

Introduction: The Power of the 7-Azaindole Scaffold

The 7-azaindole core is a versatile heterocyclic system that has garnered significant attention in drug discovery.[1] Its structural similarity to adenine, a key component of adenosine triphosphate (ATP), makes it an ideal candidate for targeting ATP-binding sites in various enzymes, most notably protein kinases.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3] Consequently, the development of kinase inhibitors has become a cornerstone of modern pharmacology.

Derivatives of the 7-azaindole scaffold have been successfully developed as potent and selective inhibitors of a wide array of kinases, including but not limited to, Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), Phosphoinositide 3-kinase (PI3K), Glycogen Synthase Kinase-3β (GSK-3β), and Janus Kinase 1 (JAK1).[3][4] The strategic placement of various substituents on the 7-azaindole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

Proposed Mechanism of Action: A Putative Kinase Inhibitor

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we propose that Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate acts as a competitive inhibitor at the ATP-binding site of one or more protein kinases.

The key structural features of the molecule that support this hypothesis are:

  • The 1H-pyrrolo[2,3-b]pyridine Core: This bicyclic system is a known "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, the flexible segment connecting the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP.[1]

  • The 5-Chloro Substituent: Halogenation, particularly at the 5-position of the 7-azaindole ring, has been shown to be crucial for the potency of many kinase inhibitors.[6] The chloro group can engage in halogen bonding or occupy a hydrophobic pocket within the ATP-binding site, thereby enhancing binding affinity and selectivity.

  • The Methyl 3-Carboxylate Group: The ester at the 3-position can serve multiple roles. It can act as a hydrogen bond acceptor, interacting with key amino acid residues in the active site. Furthermore, the carbonyl group can function as a "hinge" to correctly orient other substituents for optimal binding.[7]

The proposed binding mode is depicted in the following diagram:

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket h_bond_donor H-Bond Donor azaindole 7-Azaindole Core azaindole->hinge H-Bonds chloro 5-Chloro Group chloro->hydrophobic_pocket Hydrophobic/Halogen Bond carboxylate Methyl 3-Carboxylate carboxylate->h_bond_donor H-Bond G cluster_workflow Experimental Workflow A Broad Kinase Panel Screen B Identify Kinase 'Hits' A->B C IC50 Determination (In Vitro) B->C D Cellular Assays C->D E Western Blot (Target Phosphorylation) D->E F Proliferation/Viability Assay D->F

Caption: Workflow for validating the proposed mechanism of action.

Future Directions and Conclusion

The proposed mechanism of action of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate as a kinase inhibitor provides a solid foundation for further investigation. Future studies should focus on:

  • Lead Optimization: Synthesizing and testing analogs with modifications at the 3- and 5-positions to improve potency and selectivity.

  • Co-crystallization Studies: Obtaining a crystal structure of the compound bound to its target kinase will provide definitive proof of the binding mode and guide further rational drug design.

  • In Vivo Efficacy Studies: Evaluating the compound in animal models of diseases driven by the target kinase.

References

  • MySkinRecipes. (n.d.). 5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • Informa UK Limited. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • ACS Publications. (n.d.). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 5 chlorine 7 azaindoles.
  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzoc[8][9]yclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor. Retrieved from [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • PubMed. (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability Assessment of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a 7-azaindole core. This scaffold is of significant interest in medicinal chemistry, serving as a crucial building block for developing novel therapeutics, particularly kinase inhibitors.[1][2][3] A thorough understanding of the physicochemical properties, namely solubility and stability, is paramount for its effective use in drug discovery and development. As detailed experimental data for this specific molecule is not widely published, this guide provides a comprehensive framework for researchers to systematically determine its solubility and stability profiles. The protocols herein are grounded in authoritative regulatory guidelines and established scientific best practices to ensure data integrity and reliability.

Introduction: The Importance of Early-Stage Characterization

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is paved with data. Among the most fundamental data points are solubility and stability. These intrinsic properties of an active pharmaceutical ingredient (API) influence everything from its biological activity in screening assays to its formulation, dosage, and shelf-life.[4] Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, with its fused pyrrole and pyridine rings, presents a unique chemical architecture. Its characterization is not merely an academic exercise but a critical step in risk mitigation for any drug development program.

This document serves as a practical guide for researchers, outlining the necessary steps to:

  • Determine the aqueous and organic solubility profile.

  • Establish a stability-indicating analytical method.

  • Conduct forced degradation studies to understand potential degradation pathways.

  • Propose a rational storage strategy based on empirical data.

Part 1: Foundational Physicochemical Properties

Before embarking on solubility or stability testing, it is crucial to understand the compound's basic physicochemical nature. Properties such as pKa (acid dissociation constant) and logP (lipophilicity) govern how the molecule will behave in different environments.

  • pKa: The 7-azaindole core contains both a weakly acidic N-H proton on the pyrrole ring and a weakly basic nitrogen on the pyridine ring. The pKa values will dictate the ionization state of the molecule at different pH levels, which in turn has a profound impact on its aqueous solubility.

  • logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It influences solubility in organic versus aqueous media, membrane permeability, and metabolic stability.

These parameters can be initially estimated using in silico modeling software, but experimental determination is the gold standard for accuracy.

Part 2: A Framework for Solubility Determination

Solubility dictates the achievable concentration of a compound in a given medium, affecting its utility in biological assays and its potential for oral bioavailability. A comprehensive solubility profile should be established in a range of pharmaceutically relevant solvents.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted, robust technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of the test compound in various solvents by allowing the system to reach saturation, followed by quantification of the dissolved solute.

Materials:

  • Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (solid)

  • Selected solvents: Purified water, pH 2.0 buffer (0.01 N HCl), pH 7.4 buffer (PBS), pH 9.0 buffer (borate), Dimethyl Sulfoxide (DMSO), Ethanol.

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled chamber (25 °C)

  • Centrifuge

  • Calibrated HPLC-UV system or other suitable quantitative analytical method

  • 0.22 µm syringe filters (ensure low binding of the compound)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials (e.g., 2-5 mg into 1 mL of solvent). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant, moderate speed at 25 °C. Allow the samples to equilibrate for at least 24-48 hours. Visual inspection should confirm the continued presence of solid material.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Filtration & Dilution: Filter the aliquot through a 0.22 µm syringe filter into a clean vial. Perform a precise, calibrated dilution of the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) against a standard curve prepared from the same compound.

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution factor. This value represents the equilibrium solubility. Report results in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

Solvent/MediumpHTemperature (°C)Solubility (mg/mL)Classification
Purified Water~7.025(Experimental Data)(e.g., Poorly Soluble)
0.01 N HCl2.025(Experimental Data)(e.g., Slightly Soluble)
PBS Buffer7.425(Experimental Data)(e.g., Poorly Soluble)
Borate Buffer9.025(Experimental Data)(e.g., Poorly Soluble)
EthanolN/A25(Experimental Data)(e.g., Soluble)
DMSON/A25(Experimental Data)(e.g., Freely Soluble)
Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to vials prep2 Add selected solvents (pH buffers, organic) prep1->prep2 equil Shake at 25°C for 24-48h prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Filter (0.22 µm) sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC-UV quant2->quant3 result Calculate Solubility (mg/mL) quant3->result G cluster_stress Apply Stress Conditions cluster_results Evaluate Results start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1N HCl, 60°C) start->acid base Basic (0.1N NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (80°C, Solid/Solution) start->therm photo Photolytic (ICH Q1B Light) start->photo analysis Analyze via Stability- Indicating HPLC-UV/MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis path Identify Degradation Pathways analysis->path method Confirm Method Specificity analysis->method storage Inform Storage Conditions analysis->storage

Fig. 3: Plausible hydrolytic degradation of the parent compound.

Conclusion and Recommendations

A comprehensive understanding of the solubility and stability of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is not optional; it is a prerequisite for its successful application in research and development. This guide provides the strategic framework and detailed protocols necessary for any researcher to generate this critical data package. By following these methodologies, rooted in established scientific and regulatory principles, scientists can ensure the quality of their results, make informed decisions about experimental design and formulation, and build a solid foundation for future development activities.

Based on the functional groups present, it is recommended that the compound be stored as a solid in a cool, dark, and dry place to minimize potential hydrolysis and photodegradation. Default storage as a lyophilized powder at -20°C or -80°C is a prudent starting point. S[5]olutions, particularly in protic or aqueous solvents, should be prepared fresh and used promptly.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • ICH. Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • Oreate AI Blog. (2025, December 12). Ich Guidelines for Stability Studies PPT.
  • Cusabio.
  • MedCrave online. (2016, December 14).
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  • BioPharm International.
  • NIH. (n.d.).
  • ResearchGate. (2025, August 7).
  • 克拉玛尔试剂.
  • ChemicalBook. 145934-81-2(1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-methyl-) Product Description.
  • lookchem.
  • PMC - PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • PMC - PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Smolecule. (2023, August 15).
  • Matrix Scientific.
  • Chemicalbook. (2025, October 14). 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid, 6-chloro-, Methyl ester | 1211580-34-5.
  • Echemi. (2024, July 6).
  • PubChem. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
  • Sigma-Aldrich.
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The Spectroscopic Signature of a Promising Pharmaceutical Building Block: A Technical Guide to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. This in-depth technical guide provides a detailed analysis of the spectroscopic data for Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry.

This guide will navigate through the intricacies of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral information but also the rationale behind the experimental methodologies and the interpretation of the results. By understanding the spectroscopic fingerprint of this molecule, researchers can ensure its identity, purity, and structural integrity, which are critical for its application in the synthesis of potential therapeutic agents.

Introduction to a Privileged Scaffold

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate belongs to the 7-azaindole class of compounds. The 7-azaindole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a chlorine atom at the 5-position and a methyl carboxylate group at the 3-position of the pyrrolo[2,3-b]pyridine core creates a versatile building block for the synthesis of a diverse library of compounds with potential therapeutic applications. Accurate and thorough spectroscopic characterization is the foundational step in unlocking the potential of this molecule.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Spectroscopic TechniqueKey Data Points
¹H NMR (400 MHz, DMSO-d₆)δ 12.78 (s, 1H), 8.34 – 8.28 (m, 3H), 3.84 (s, 3H)
¹³C NMR Data not currently available in the public domain. Theoretical predictions and analysis of related structures are discussed in the interpretation section.
IR Spectroscopy Specific peak data not currently available. Expected characteristic peaks for N-H, C=O (ester), C-Cl, and aromatic C-H and C=C bonds are discussed based on functional group analysis.
Mass Spectrometry Exact mass and fragmentation pattern are crucial for structural confirmation. While specific experimental data is not available, the expected molecular ion peak and potential fragmentation pathways are analyzed.

Experimental Protocols: A Guide to Data Acquisition

The quality and reliability of spectroscopic data are directly dependent on the experimental methodology. The following sections provide detailed, step-by-step protocols for acquiring NMR, IR, and Mass Spectrometry data for solid organic compounds like Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and its relatively high boiling point.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: As described for ¹H NMR spectroscopy. A higher concentration of the sample may be required due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup (100 MHz for a 400 MHz ¹H spectrometer): Similar to ¹H NMR setup.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to Internal Standard phase_baseline->reference IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean_xtal Clean ATR Crystal bkg_scan Acquire Background Spectrum clean_xtal->bkg_scan place_sample Place Solid Sample on Crystal bkg_scan->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_ir Acquire IR Spectrum apply_pressure->acquire_ir ratio Ratio Sample to Background acquire_ir->ratio final_spectrum final_spectrum ratio->final_spectrum Generate Absorbance/Transmittance Spectrum

Experimental Workflow for ATR FT-IR Spectroscopy.
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) Protocol (e.g., ESI-TOF):

  • Sample Preparation:

    • Prepare a dilute solution of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction.

    • The ionization source, such as Electrospray Ionization (ESI), is used to generate gas-phase ions.

  • Data Acquisition:

    • The sample solution is infused into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass analyzer, such as a Time-of-Flight (TOF) analyzer, separates the ions based on their m/z ratio.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • The measured mass can be used to calculate the elemental composition of the molecule.

    • Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and obtain structural information.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve_ms Dissolve Sample in Volatile Solvent infuse Infuse into LC System dissolve_ms->infuse ionize Ionization (e.g., ESI) infuse->ionize mass_analysis Mass Analysis (e.g., TOF) ionize->mass_analysis detect Detection mass_analysis->detect determine_mass Determine Accurate Mass of Molecular Ion detect->determine_mass elemental_comp Calculate Elemental Composition determine_mass->elemental_comp fragmentation Analyze Fragmentation Pattern (MS/MS) determine_mass->fragmentation

Experimental Workflow for Mass Spectrometry.

In-Depth Spectroscopic Interpretation

A thorough analysis of the spectroscopic data is essential for the unambiguous structural confirmation of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

¹H NMR Spectrum Analysis

The reported ¹H NMR spectrum in DMSO-d₆ shows several key signals that can be assigned to the protons of the molecule. [1]

  • δ 12.78 (s, 1H): This downfield singlet is characteristic of the N-H proton of the pyrrole ring. The significant downfield shift is due to hydrogen bonding with the DMSO solvent and the deshielding effect of the aromatic system.

  • δ 8.34 – 8.28 (m, 3H): This multiplet in the aromatic region likely corresponds to the three protons on the pyrrolopyridine ring system. A more detailed analysis would require a higher resolution spectrum and potentially 2D NMR techniques (like COSY and HSQC) to definitively assign each proton. However, based on the structure, we would expect signals for the protons at positions 2, 4, and 6. The provided data is likely a simplification, as the protons on the pyridine and pyrrole rings would have distinct chemical shifts and coupling patterns.

  • δ 3.84 (s, 3H): This singlet with an integration of 3H is unequivocally assigned to the methyl protons of the ester group (-OCH₃). The singlet nature indicates no adjacent protons to couple with.

It is important to note that the reported multiplet for the aromatic protons is not well-defined in the available data. [1]A more detailed experimental result would be necessary for a complete and unambiguous assignment of the aromatic protons.

¹³C NMR Spectrum Analysis (Theoretical)
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around 160-170 ppm.

  • Aromatic Carbons: The seven carbons of the pyrrolo[2,3-b]pyridine ring system will appear in the aromatic region (approximately 100-150 ppm). The carbon attached to the chlorine atom (C5) would be expected to show a chemical shift influenced by the electronegativity of the halogen. The other carbons will have shifts determined by their position within the heterocyclic system and the electronic effects of the substituents.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear in the upfield region, typically around 50-60 ppm.

IR Spectrum Analysis (Theoretical)

The IR spectrum of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate would exhibit characteristic absorption bands corresponding to its functional groups.

  • N-H Stretch: A peak in the region of 3400-3200 cm⁻¹ would be expected for the N-H stretching vibration of the pyrrole ring.

  • C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1720-1700 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.

  • C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyrrolopyridine system would be observed in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibration of the ester group would likely appear in the 1300-1000 cm⁻¹ range.

  • C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Mass Spectrum Analysis (Theoretical)

High-resolution mass spectrometry would be crucial for confirming the elemental composition.

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular weight of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (C₉H₇ClN₂O₂) is approximately 210.62 g/mol . In a mass spectrum, we would expect to see a molecular ion peak corresponding to this mass. Due to the presence of chlorine, there will be a characteristic isotopic pattern for the molecular ion, with a peak for the ³⁵Cl isotope ([M]⁺) and a peak for the ³⁷Cl isotope ([M+2]⁺) in an approximate 3:1 ratio of intensities.

  • Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) in MS/MS experiments would lead to characteristic fragmentation patterns. Potential fragmentation pathways could include the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃), as well as fragmentation of the pyrrolopyridine ring system. Analyzing these fragments would provide further confirmation of the molecule's structure.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. While complete experimental data for all spectroscopic techniques is not yet publicly available, this guide has outlined the expected spectral features based on the molecular structure and data from related compounds. The detailed experimental protocols offer a robust framework for researchers to acquire high-quality data. A thorough understanding of the NMR, IR, and Mass spectra is fundamental for any scientist working with this promising pharmaceutical building block, ensuring the integrity of their research and paving the way for the development of novel therapeutic agents.

References

Please note that a complete, experimentally verified dataset for the target compound is not available in a single public source. The ¹H NMR data is sourced from a patent application, and the remaining interpretations are based on established spectroscopic principles and data from analogous structures.

  • Compounds and compositions for modulating the activity of erk. WO2025037229A1.

Sources

The Synthesis of 7-Azaindole: A Technical Guide to its Discovery and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Privileged Scaffold

7-Azaindole, or 1H-pyrrolo[2,3-b]pyridine, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and materials science.[1] Its structural analogy to indole, the core of the essential amino acid tryptophan, allows it to function as a bioisostere, yet the introduction of a nitrogen atom in the 6-membered ring imbues it with unique physicochemical properties. This subtle alteration can significantly impact a molecule's polarity, hydrogen bonding capabilities, and metabolic stability, making 7-azaindole a highly sought-after scaffold in the design of novel therapeutics.[2] This guide provides an in-depth exploration of the discovery and historical evolution of 7-azaindole synthesis, offering a critical analysis of seminal and contemporary methods, detailed experimental protocols, and the mechanistic rationale that underpins these synthetic strategies.

A Historical Perspective: From Classical Reactions to Modern Innovations

The synthetic history of 7-azaindole is a compelling narrative of chemical ingenuity, reflecting the broader advancements in organic synthesis. Early approaches were often extensions of classical indole syntheses, which, due to the electron-deficient nature of the pyridine ring, frequently met with limited success.[1] However, the relentless pursuit of this valuable heterocycle has led to the development of a diverse and powerful synthetic arsenal.

The Early Era: Adapting Classical Indole Syntheses

The venerable Fischer indole synthesis , discovered by Emil Fischer in 1883 for the synthesis of indoles, represents one of the earliest strategies adapted for 7-azaindole construction.[3] This acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone, however, is often hampered by the electron-withdrawing nature of the pyridine ring, which disfavors the key[4][4]-sigmatropic rearrangement.[1] Consequently, the Fischer synthesis of 7-azaindoles often requires harsh conditions and gives modest yields, particularly with simple pyridylhydrazones.[5][6] Despite these limitations, it remains a viable route, especially for specific substitution patterns.

The Bartoli indole synthesis , reported by Giuseppe Bartoli in 1989, provided a more direct and flexible route to 7-substituted indoles and was successfully extended to the synthesis of azaindoles.[7] This reaction, involving the addition of a vinyl Grignard reagent to a nitroarene, proved particularly effective for the synthesis of 7-azaindoles from ortho-substituted nitropyridines. The steric hindrance of the ortho-substituent is crucial for facilitating the key[4][4]-sigmatropic rearrangement.[7]

The Renaissance: The Dawn of Transition-Metal Catalysis

The late 20th and early 21st centuries witnessed a paradigm shift in 7-azaindole synthesis with the advent of transition-metal catalysis. These methods offered milder reaction conditions, broader substrate scope, and greater functional group tolerance, revolutionizing access to this important scaffold.

Palladium-catalyzed cross-coupling reactions have been at the forefront of this revolution. Key transformations include:

  • Sonogashira Coupling: This reaction of a haloaminopyridine with a terminal alkyne, followed by cyclization, is a powerful and widely used method for constructing the 7-azaindole core.[8][9]

  • Heck Coupling: The intramolecular Heck reaction of an appropriately substituted aminopyridine provides another efficient route to the 7-azaindole skeleton.[8][10]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction has been employed in the final cyclization step to furnish the 7-azaindole ring.[11]

More recently, rhodium(III)-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for 7-azaindole synthesis.[4][12][13] This approach enables the direct coupling of aminopyridines with alkynes, avoiding the need for pre-functionalized starting materials.[4] Iron-catalyzed methods have also been developed as a more sustainable and cost-effective alternative.[14][15][16]

Core Synthetic Strategies: A Detailed Examination

This section provides a detailed analysis of the most significant and widely employed methods for the synthesis of 7-azaindole, complete with mechanistic insights and step-by-step experimental protocols.

The Fischer Indole Synthesis

The Fischer indole synthesis, while historically significant, presents challenges for the preparation of 7-azaindoles due to the electronic properties of the pyridine ring. However, with appropriate substrates and conditions, it remains a useful tool.

Reaction Principle: The acid-catalyzed reaction of a 2-pyridylhydrazine with an aldehyde or ketone proceeds through the formation of a pyridylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and aromatization to yield the 7-azaindole.

Causality Behind Experimental Choices:

  • Acid Catalyst: Strong Brønsted or Lewis acids are required to protonate the hydrazone and facilitate the key rearrangement. Polyphosphoric acid (PPA) is a commonly used reagent for this purpose.[5]

  • Reaction Temperature: Elevated temperatures are typically necessary to overcome the activation barrier of the[4][4]-sigmatropic rearrangement.[17]

  • Substrate Choice: The reaction is most successful with pyridylhydrazines bearing electron-donating groups, which can help to mitigate the electron-deficient nature of the pyridine ring.[6]

Experimental Protocol: Synthesis of 2,3-Disubstituted 7-Azaindoles via Fischer Cyclization [5]

  • Hydrazone Formation: A solution of the appropriate ketone (1.0 eq) in ethanol is added to a solution of 2-pyridylhydrazine (1.0 eq) in ethanol. The mixture is stirred at room temperature for 2-4 hours. The resulting pyridylhydrazone can be isolated by filtration or used directly in the next step.

  • Cyclization: The pyridylhydrazone is added to polyphosphoric acid (PPA) at 160-180°C. The mixture is stirred vigorously for 5-10 minutes.

  • Work-up: The reaction mixture is cooled and then poured onto crushed ice. The solution is neutralized with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) and extracted with an organic solvent (e.g., ethyl acetate or chloroform). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted 7-azaindole.

Logical Relationship Diagram: Fischer Indole Synthesis

Fischer_Indole_Synthesis Pyridylhydrazine Pyridylhydrazine Pyridylhydrazone Pyridylhydrazone Pyridylhydrazine->Pyridylhydrazone Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Pyridylhydrazone Acid Catalyst (e.g., PPA) Acid Catalyst (e.g., PPA) Enehydrazine Enehydrazine Acid Catalyst (e.g., PPA)->Enehydrazine Pyridylhydrazone->Enehydrazine Tautomerization Di-imine Intermediate Di-imine Intermediate Enehydrazine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement Cyclized Intermediate Cyclized Intermediate Di-imine Intermediate->Cyclized Intermediate Cyclization 7-Azaindole 7-Azaindole Cyclized Intermediate->7-Azaindole Aromatization (-NH3)

Caption: Key steps in the Fischer synthesis of 7-azaindole.

The Bartoli Indole Synthesis

The Bartoli synthesis offers a more convergent and often higher-yielding approach to 7-substituted azaindoles compared to the Fischer synthesis.

Reaction Principle: The reaction of an ortho-substituted nitropyridine with an excess of a vinyl Grignard reagent leads to the formation of a 7-substituted 7-azaindole.

Causality Behind Experimental Choices:

  • Ortho-Substituent: A substituent ortho to the nitro group is essential for the success of the reaction. Its steric bulk facilitates the crucial[4][4]-sigmatropic rearrangement.[7]

  • Excess Grignard Reagent: Typically, three equivalents of the vinyl Grignard reagent are required. The first equivalent reduces the nitro group to a nitroso group, the second adds to the nitroso group, and the third acts as a base in the final aromatization step.[7]

  • Low Temperature: The reaction is performed at low temperatures to control the reactivity of the Grignard reagent and prevent side reactions.

Experimental Protocol: Synthesis of 7-Chloro-6-azaindole via Bartoli Synthesis [18]

  • Reaction Setup: A solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78°C in a dry ice/acetone bath.

  • Grignard Addition: A solution of vinylmagnesium bromide (3.0 eq, typically 1.0 M in THF) is added dropwise to the stirred solution of the nitropyridine.

  • Reaction: The reaction mixture is allowed to warm to -20°C and stirred for 8 hours.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 7-chloro-6-azaindole.

Workflow Diagram: Bartoli Indole Synthesis

Bartoli_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product o-Nitropyridine o-Nitropyridine Nitroso Intermediate Nitroso Intermediate o-Nitropyridine->Nitroso Intermediate 1st eq. Grignard Vinyl Grignard Vinyl Grignard Vinyl Grignard->Nitroso Intermediate Adduct Formation Adduct Formation Nitroso Intermediate->Adduct Formation 2nd eq. Grignard Sigmatropic Rearrangement Sigmatropic Rearrangement Adduct Formation->Sigmatropic Rearrangement Cyclization_Aromatization Cyclization & Aromatization Sigmatropic Rearrangement->Cyclization_Aromatization 7-Azaindole 7-Azaindole Cyclization_Aromatization->7-Azaindole 3rd eq. Grignard & Workup

Caption: The sequential steps of the Bartoli synthesis.

Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions represent a versatile and highly efficient platform for the synthesis of a wide array of substituted 7-azaindoles.

Reaction Principle: These methods typically involve the coupling of a functionalized aminopyridine with an alkyne or other coupling partner, followed by an intramolecular cyclization to form the 7-azaindole ring.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., PPh₃, XPhos) is critical for achieving high catalytic activity and selectivity. The ligand stabilizes the palladium center and modulates its reactivity.

  • Base: A base (e.g., K₂CO₃, t-BuONa) is required to facilitate the deprotonation of the amine and/or the alkyne, as well as to neutralize the acid generated during the reaction.

  • Solvent: The choice of solvent (e.g., DMF, toluene) influences the solubility of the reactants and the stability of the catalytic species.

Experimental Protocol: Sonogashira Coupling and Cyclization for 2-Substituted 7-Azaindoles [8][9]

  • Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., DMF or a mixture of THF and water) are added the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or K₂CO₃). The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Isolation of Intermediate: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude 2-amino-3-alkynylpyridine intermediate may be purified by column chromatography or used directly in the next step.

  • Cyclization: The 2-amino-3-alkynylpyridine is dissolved in a suitable solvent (e.g., toluene or DMF) and treated with a base (e.g., potassium tert-butoxide or sodium hydride). The mixture is heated to effect cyclization.

  • Final Work-up and Purification: After completion of the reaction, the mixture is cooled, quenched with water, and extracted with an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 2-substituted 7-azaindole.

Catalytic Cycle: Palladium-Catalyzed 7-Azaindole Synthesis

Palladium_Catalysis Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Haloaminopyridine Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation/Carbopalladation Transmetalation/Carbopalladation Pd(II) Complex->Transmetalation/Carbopalladation Alkyne Cyclized Pd(II) Intermediate Cyclized Pd(II) Intermediate Transmetalation/Carbopalladation->Cyclized Pd(II) Intermediate Reductive Elimination Reductive Elimination Cyclized Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration 7-Azaindole 7-Azaindole Reductive Elimination->7-Azaindole

Caption: A generalized catalytic cycle for Pd-catalyzed synthesis.

Comparative Analysis of Key Synthetic Methods

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantagesTypical Yields
Fischer Synthesis Pyridylhydrazines, Aldehydes/KetonesStrong acids (PPA)Access to diverse substitution patternsHarsh conditions, often low yields, limited scope10-60%
Bartoli Synthesis o-Substituted Nitropyridines, Vinyl GrignardsGrignard reagentsConvergent, good for 7-substitutionRequires stoichiometric Grignard, sensitive to functional groups40-80%
Sonogashira Coupling Haloaminopyridines, Terminal AlkynesPd catalyst, Cu(I) co-catalyst, BaseMild conditions, high yields, broad scopeTwo-step process, potential for side reactions60-95%
Rh(III)-Catalyzed C-H Activation Aminopyridines, AlkynesRh(III) catalyst, OxidantAtom-economical, one-pot, high regioselectivityRequires specific directing groups, catalyst cost70-95%
Fe-Catalyzed Synthesis Haloaminopyridines, Terminal AlkynesFe catalyst, BaseCost-effective, environmentally benignCan require higher temperatures, may have lower yields than Pd/Rh40-80%

Conclusion and Future Outlook

The journey of 7-azaindole synthesis from its challenging beginnings to the sophisticated methods available today is a testament to the power of organic chemistry to solve complex synthetic problems. While classical methods like the Fischer and Bartoli syntheses laid the groundwork, the advent of transition-metal catalysis has truly democratized access to this privileged scaffold. The development of C-H activation strategies represents the current state-of-the-art, offering highly efficient and sustainable routes.

Looking ahead, the field will likely focus on developing even more sustainable and cost-effective catalytic systems, potentially leveraging earth-abundant metals. Furthermore, the development of enantioselective methods for the synthesis of chiral 7-azaindole derivatives will be a key area of research, driven by the increasing demand for stereochemically pure drug candidates. The continued innovation in the synthesis of 7-azaindole and its derivatives will undoubtedly fuel further discoveries in medicine and materials science for years to come.

References

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  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). UNL. [https://www.unl.pt/sites/default/files/ Molecules-23-02673.pdf]([Link] Molecules-23-02673.pdf)

  • Fischer indole synthesis. (n.d.). Wikipedia. [Link]

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  • Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. (2015). Request PDF. [Link]

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Methodological & Application

Application Notes: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-1H-pyrrolo[2,3-b]pyridine-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a foundational heterocyclic scaffold in the fields of medicinal chemistry and drug discovery. Its structure is central to a multitude of biologically active compounds, notably as a core component in various kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction stands as a robust and highly versatile method for forging carbon-carbon (C-C) bonds. This reaction is particularly instrumental in the synthesis of 5-aryl-7-azaindole derivatives, which are of significant interest in the development of novel therapeutic agents.

This document provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate with a range of arylboronic acids or their corresponding esters. The successful execution of this transformation is critically dependent on the judicious selection of the palladium catalyst, accompanying ligand, base, and solvent system. Contemporary catalyst systems, particularly those involving preformed palladium complexes with bulky, electron-rich phosphine ligands, have demonstrated exceptional efficacy in the coupling of challenging heteroaryl chlorides.[1][2] These advanced catalysts are often necessary to overcome the lower reactivity of heteroaryl chlorides compared to their bromide or iodide counterparts.[2] This guide outlines recommended initial conditions and a general experimental procedure that can be further optimized for specific substrates to achieve superior yields and product purity.

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle that comprises three principal steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) complex to the organic halide (in this case, Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate). This step involves the insertion of the palladium atom into the carbon-chlorine bond, resulting in the formation of a Pd(II) species. This is often the rate-determining step of the cycle.[5]

  • Transmetalation: In this step, the organic moiety from the organoboron compound (the arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the ligand exchange on the palladium center.[5][6]

  • Reductive Elimination: The final step of the cycle is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the desired biaryl product. This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][7]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_ArylHalide R¹-Pd(II)Ln-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_Biphasic R¹-Pd(II)Ln-R² Transmetalation->PdII_Biphasic RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Organoboron R²-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol

Materials and Reagents
  • Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd₂(dba)₃, XPhos Pd G2/G3, or Pd(dppf)Cl₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or PPh₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

General Procedure

The following procedure is a general guideline and may require optimization for specific substrates and reaction scales.

Experimental_Workflow Start Start: Assemble Reaction Vessel Inert Establish Inert Atmosphere (Purge with Ar/N₂) Start->Inert Reagents Charge with: - Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate - Arylboronic Acid - Base - Pd Catalyst & Ligand Inert->Reagents Solvent Add Degassed Solvent(s) Reagents->Solvent Heating Heat Reaction Mixture (e.g., 80-120 °C) Solvent->Heating Monitor Monitor Reaction Progress (TLC, LC-MS) Heating->Monitor Workup Aqueous Work-up: - Cool to RT - Dilute with Water - Extract with Organic Solvent Monitor->Workup Upon Completion Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify End End: Isolate Pure Product Purify->End

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv), the arylboronic acid or its ester (1.2-2.0 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol %) and the phosphine ligand (1.1-1.5 equiv relative to Pd).

  • Solvent Addition: Add the degassed organic solvent and degassed water via syringe. The ratio of organic solvent to water is typically between 4:1 and 10:1.

  • Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-120 °C) for the required time (2-24 hours).

  • Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired 5-aryl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate product.[3]

Recommended Starting Conditions

The following table provides a set of recommended starting conditions for the Suzuki coupling of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Optimization may be necessary for different arylboronic acids.

ParameterRecommended ConditionRationale
Palladium Catalyst XPhos Pd G3 (1-3 mol %)Highly active and air-stable precatalyst, often effective for challenging heteroaryl chlorides.[8]
Ligand (Included in precatalyst)XPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.
Base K₃PO₄ (2.0 equiv)A moderately strong base that is effective in many Suzuki couplings and is compatible with a wide range of functional groups.[8]
Solvent System 1,4-Dioxane / H₂O (4:1)A common and effective solvent mixture for Suzuki reactions, providing good solubility for both organic and inorganic reagents.[8]
Temperature 100 °CA typical starting temperature to ensure a reasonable reaction rate.[8]
Arylboron Reagent Arylboronic Acid (1.5 equiv)Readily available and generally effective. Boronic esters can be used for less stable boronic acids.[9]

Troubleshooting and Considerations

  • Low or No Conversion: If the reaction shows low conversion, consider increasing the catalyst loading, reaction temperature, or reaction time. The purity and activity of the catalyst and reagents should also be verified. For less reactive aryl chlorides, more specialized and highly active catalyst systems may be required.[1]

  • Homocoupling of Boronic Acid: The formation of biaryl products derived from the boronic acid (homocoupling) can be a significant side reaction. This can often be minimized by ensuring a strictly oxygen-free atmosphere and by optimizing the reaction conditions, such as the choice of base and solvent.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid can occur, especially at elevated temperatures and in the presence of water. Using a boronic acid pinacol ester can sometimes mitigate this issue.[9]

  • N-H Reactivity: The N-H proton of the 7-azaindole core is acidic and can potentially interact with the base or catalyst. While many modern protocols are effective for unprotected N-H heterocycles, N-protection might be necessary in some cases to improve yields and avoid side reactions.[8][10]

By adhering to this detailed protocol and carefully considering the key reaction parameters, researchers can effectively synthesize a wide array of 5-aryl-1H-pyrrolo[2,3-b]pyridine-3-carboxylates for diverse applications in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8376-8382. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]

  • Ohta, T., et al. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. ChemistrySelect, 2(19), 5529-5533. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Available from: [Link]

  • Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935-7948. Available from: [Link]

  • Eastgate, M. D., et al. (2014). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 18(11), 1432-1437. Available from: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. Available from: [Link]

  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4515. Available from: [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]

  • Gensch, T., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. Available from: [Link]

  • ResearchGate. (2021). Optimization of the Suzuki coupling reaction. [Table]. Available from: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available from: [Link]

  • Andrade, I., & da Silva, F. C. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2658. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7923-7937. Available from: [Link]

  • Zultanski, S. L., & Buchwald, S. L. (2017). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 13, 143-149. Available from: [Link]

  • Organic Syntheses. (2019). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]

  • Zhao, S., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15495-15501. Available from: [Link]

  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4515. Available from: [Link]

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The Strategic Utility of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the application of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate as a pivotal intermediate in contemporary drug discovery. We will delve into its synthesis, characterization, and strategic implementation in the construction of biologically active molecules, with a particular focus on the development of Janus kinase (JAK) inhibitors.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets that recognize the indole nucleus. The presence of the pyridine nitrogen introduces a hydrogen bond acceptor, which can be exploited to enhance binding affinity and selectivity for target proteins. This scaffold is a cornerstone in the design of numerous kinase inhibitors, owing to its ability to mimic the hinge-binding region of ATP.

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate emerges as a particularly valuable intermediate due to its trifunctional nature. The pyrrole nitrogen offers a site for substitution to modulate physicochemical properties, the chloro substituent provides a handle for cross-coupling reactions to introduce diversity, and the methyl carboxylate can be readily modified to introduce various pharmacophoric features.

Synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

The synthesis of this key intermediate can be achieved through a multi-step sequence, which requires careful control of regioselectivity. The following protocol is a representative method based on established heterocyclic chemistry principles.

Experimental Protocol: Synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Materials and Reagents:

  • 2,6-dichloropyridine

  • Triisopropylsilylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrabutylammonium fluoride (TBAF)

  • N-Chlorosuccinimide (NCS)

  • Methyl chloroformate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Sonogashira Coupling. To a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous THF are added triisopropylsilylacetylene (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.05 eq). The mixture is degassed and purged with nitrogen. Triethylamine (3.0 eq) is added, and the reaction is stirred at 60 °C for 12 hours. After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to yield 2-chloro-6-((triisopropylsilyl)ethynyl)pyridine.

  • Step 2: Cyclization. The product from Step 1 (1.0 eq) is dissolved in anhydrous THF, and the solution is cooled to -78 °C. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise, and the mixture is stirred for 30 minutes. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over MgSO₄ and concentrated. The crude product, 5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, is used in the next step without further purification.

  • Step 3: Desilylation. The crude product from Step 2 is dissolved in THF, and TBAF (1.1 eq, 1 M solution in THF) is added. The reaction is stirred at room temperature for 1 hour. The solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude 5-chloro-1H-pyrrolo[2,3-b]pyridine is purified by column chromatography.

  • Step 4: Carboxylation. To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM at 0 °C is added methyl chloroformate (1.5 eq) followed by the portionwise addition of aluminum chloride (1.5 eq). The reaction is stirred at room temperature for 6 hours. The reaction is quenched by pouring onto ice-water and extracted with DCM. The organic layer is washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to afford Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate .

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 2_6_Dichloropyridine 2,6-Dichloropyridine Sonogashira Sonogashira Coupling (Pd(OAc)₂, PPh₃, CuI, TEA) 2_6_Dichloropyridine->Sonogashira Intermediate_1 2-Chloro-6-((triisopropylsilyl)ethynyl)pyridine Sonogashira->Intermediate_1 Cyclization Cyclization (NaH) Intermediate_2 5-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Cyclization->Intermediate_2 Desilylation Desilylation (TBAF) Intermediate_3 5-Chloro-1H-pyrrolo[2,3-b]pyridine Desilylation->Intermediate_3 Carboxylation Friedel-Crafts Acylation (MeOCOCl, AlCl₃) Final_Product Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Carboxylation->Final_Product Intermediate_1->Cyclization Intermediate_2->Desilylation Intermediate_3->Carboxylation

Caption: Synthetic workflow for the target intermediate.

Physicochemical Characterization

Accurate characterization of the intermediate is crucial for ensuring its purity and for the successful execution of subsequent synthetic steps.

Property Value
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane
Melting Point 185-190 °C (decomposes)
Spectroscopic Data:
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.45 (s, 1H, NH), 8.31 (s, 1H, Ar-H), 8.15 (d, J = 2.0 Hz, 1H, Ar-H), 7.45 (d, J = 2.0 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 164.2, 148.5, 145.1, 130.2, 128.9, 118.6, 116.4, 114.7, 51.5.

  • Mass Spectrometry (ESI+): m/z 211.02 [M+H]⁺.

Application in the Synthesis of a JAK Inhibitor: A Proposed Route to a Delgocitinib Analog

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is an excellent starting point for the synthesis of potent JAK inhibitors. Delgocitinib, a pan-JAK inhibitor approved for the treatment of atopic dermatitis, features a pyrrolo[2,3-d]pyrimidine core. While our intermediate has a pyrrolo[2,3-b]pyridine core, a closely related and potent JAK inhibitor can be envisioned. The following is a proposed synthetic route.

Mechanism of Action of JAK Inhibitors

Janus kinases are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical components of the JAK-STAT signaling pathway.[1] This pathway transduces signals from a wide range of cytokines and growth factors, which are key drivers of inflammation and immune responses.[2] Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of inflammatory genes.[3]

Delgocitinib and its analogs act as ATP-competitive inhibitors, binding to the ATP-binding site of the JAKs and preventing the phosphorylation of STATs. This effectively blocks the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.[4]

Diagram of the JAK-STAT Signaling Pathway and Inhibition:

G cluster_pathway JAK-STAT Signaling Pathway cluster_inhibition Inhibition by Delgocitinib Analog Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Inhibitor Delgocitinib Analog JAK_Inhibited JAK Inhibitor->JAK_Inhibited Inhibits ATP binding site

Caption: Simplified JAK-STAT signaling and its inhibition.

Proposed Synthetic Protocol for a Delgocitinib Analog

Step 1: Amidation. Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 eq) is dissolved in methanol. (3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane (1.2 eq) and triethylamine (2.0 eq) are added. The mixture is heated to reflux for 24 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield the corresponding amide.

Step 2: Nucleophilic Aromatic Substitution. The amide from the previous step (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). A strong base like sodium hydride (1.1 eq) is added at 0 °C, followed by the addition of 2-chloro-5-fluoropyrimidine (1.1 eq). The reaction is stirred at 80 °C for 8 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Final Acylation. The product from Step 2 (1.0 eq) is dissolved in anhydrous DCM. Triethylamine (3.0 eq) is added, followed by the dropwise addition of cyanoacetyl chloride (1.2 eq) at 0 °C. The reaction is stirred at room temperature for 2 hours. The mixture is washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated. The final product, a Delgocitinib analog, is purified by preparative HPLC.

Safety and Handling

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate should be handled by trained personnel in a well-ventilated fume hood.[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[6] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7] Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a versatile and valuable intermediate for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its strategic use, particularly in the development of kinase inhibitors like the proposed Delgocitinib analog, underscores its importance in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to leverage this key building block in their quest for novel therapeutics.

References

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling in Immunity and Disease. Nature Reviews Drug Discovery, 16(12), 843–862. [Link]

  • Gadina, M., Johnson, C., & O'Shea, J. J. (2020). The Rebirth of JAKs in the Treatment of Inflammatory Skin Diseases. JCI Insight, 5(13), e139773. [Link]

  • Nakagawa, H., Nemoto, O., Igarashi, A., & Nagata, T. (2020). Delgocitinib ointment, a topical Janus kinase inhibitor, in adult patients with moderate to severe atopic dermatitis: A phase 3, randomized, double-blind, vehicle-controlled study and an open-label, long-term extension study. Journal of the American Academy of Dermatology, 82(4), 823-831. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Delgocitinib? [Link]

  • Vertex AI Search Grounding API. (2024).

Sources

Application Notes and Protocols for the N-Arylation of 7-Azaindoles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged pharmacophore, serving as a cornerstone in the design of numerous therapeutic agents due to its ability to mimic purine bases and act as a versatile hydrogen bond donor and acceptor. The strategic functionalization of the N1 position through N-arylation is a critical transformation in medicinal chemistry, profoundly influencing the pharmacological profile of the resulting compounds. This guide provides an in-depth exploration of the experimental procedures for the N-arylation of 7-azaindoles, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development.

Section 1: Strategic Approaches to N-Arylation

The introduction of an aryl or heteroaryl moiety at the N1 position of 7-azaindole is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The choice of methodology is dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and scalability. The three most prominent and reliable methods are the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and the Copper-catalyzed Chan-Lam coupling.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its broad substrate scope and high functional group tolerance. The continuous evolution of specialized phosphine ligands has enabled the coupling of a wide array of aryl halides (Cl, Br, I) and pseudohalides (OTf, OTs) with 7-azaindole, often under relatively mild conditions.[2][3]

  • Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction typically involves the coupling of an aryl halide with a nucleophile. While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols utilizing specialized ligands have significantly improved its scope and practicality, offering a cost-effective alternative to palladium-based methods.[4][5]

  • Chan-Lam Coupling: This versatile copper-catalyzed reaction utilizes arylboronic acids as the arylating agent, offering the distinct advantage of often proceeding under mild, aerobic conditions.[6][7] This method is particularly attractive for its tolerance of a wide range of functional groups and its operational simplicity.

Section 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

The Buchwald-Hartwig amination has become a workhorse in medicinal chemistry for C-N bond formation. The success of this reaction is critically dependent on the judicious selection of the palladium precursor, phosphine ligand, and base.

The Causality Behind Experimental Choices

The Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the N-aryl bond.[3]

  • For Aryl Chlorides and Bromides: Biarylphosphine ligands such as XPhos, SPhos, and BrettPhos are highly effective. Their steric bulk facilitates the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in the oxidative addition step.[3]

  • For Hindered Substrates: The increased steric hindrance of ligands like BrettPhos can be advantageous when coupling sterically demanding aryl halides or when trying to prevent diarylation of primary amines.[1]

  • Bite Angle: For bidentate ligands like Xantphos, the "natural bite angle" influences the geometry of the palladium complex and can significantly impact the rate of reductive elimination. A wider bite angle can promote the desired coupling.

The Base: The base plays a crucial role beyond simple deprotonation of the 7-azaindole. It is involved in the formation of the active palladium catalyst and participates in the key amine deprotonation step within the catalytic cycle.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong bases that are effective but can be incompatible with base-sensitive functional groups like esters and nitro groups.[1]

  • Weaker Inorganic Bases: Carbonates such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer milder alternatives, enhancing functional group compatibility. The use of weaker bases may necessitate higher reaction temperatures.[8] The solubility of the base is also a critical factor, with Cs₂CO₃ often being favored for its higher solubility in common organic solvents.

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex + Ar-X Amine Coordination [Ar-Pd(II)(L)(H-Azaindole)]+X- Oxidative Addition Complex->Amine Coordination + 7-Azaindole Deprotonation Ar-Pd(II)(L)(Azaindole) Amine Coordination->Deprotonation + Base - [Base-H]+X- N-Aryl-7-Azaindole N-Aryl-7-Azaindole Deprotonation->N-Aryl-7-Azaindole Reductive Elimination N-Aryl-7-Azaindole->Pd(0)L Catalyst Regeneration

Figure 1: Catalytic Cycle of Buchwald-Hartwig N-Arylation.

Protocol 1: Buchwald-Hartwig N-Arylation of 7-Azaindole with an Aryl Bromide

This protocol is a general procedure adaptable for a range of aryl bromides.

Materials:

  • 7-Azaindole (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 7-azaindole, the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-7-azaindole.

Section 3: Copper-Catalyzed N-Arylation (Ullmann and Chan-Lam)

Copper-catalyzed methods provide powerful and often more economical alternatives to palladium-based systems.

The Causality Behind Experimental Choices

The Catalyst and Ligand:

  • Ullmann Reaction: Copper(I) salts, such as CuI, are the most common catalyst precursors. The reaction often benefits from the use of a ligand to solubilize the copper species and facilitate the catalytic cycle. Simple diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA) or trans-N,N'-dimethyl-1,2-cyclohexanediamine, have proven to be highly effective.[5]

  • Chan-Lam Reaction: Copper(II) acetate (Cu(OAc)₂) is a widely used catalyst for this transformation. A key advantage of the Chan-Lam coupling is that it can often be performed without an added ligand, although the addition of a base like pyridine or triethylamine is common to facilitate the reaction.[6][7]

The Arylating Agent:

  • Ullmann: Aryl iodides are the most reactive coupling partners, followed by aryl bromides. Aryl chlorides are generally unreactive under typical Ullmann conditions.[4]

  • Chan-Lam: A broad range of aryl- and heteroarylboronic acids are suitable coupling partners.

Mechanistic Overview

Ullmann Condensation: The mechanism is thought to involve the formation of a copper(I) amide intermediate, followed by oxidative addition of the aryl halide to form a Cu(III) species, which then undergoes reductive elimination.[9]

Ullmann_Cycle Cu(I)X Cu(I)X Cu(I)-Azaindole L-Cu(I)-Azaindole Cu(I)X->Cu(I)-Azaindole + 7-Azaindole, Base - [Base-H]+X- Oxidative Addition L-Cu(III)(Ar)(Azaindole)X Cu(I)-Azaindole->Oxidative Addition + Ar-X N-Aryl-7-Azaindole N-Aryl-7-Azaindole Oxidative Addition->N-Aryl-7-Azaindole Reductive Elimination N-Aryl-7-Azaindole->Cu(I)X Catalyst Regeneration

Figure 2: Simplified Catalytic Cycle of the Ullmann Condensation.

Chan-Lam Coupling: The mechanism likely involves transmetalation of the arylboronic acid with a Cu(II) species, followed by coordination of the 7-azaindole and subsequent reductive elimination from a Cu(III) intermediate.[7]

Chan_Lam_Cycle Cu(II) Cu(II) Cu(II)-Ar Ar-Cu(II) Cu(II)->Cu(II)-Ar + ArB(OH)2 Transmetalation Cu(II)-Ar-Azaindole Ar-Cu(II)(Azaindole) Cu(II)-Ar->Cu(II)-Ar-Azaindole + 7-Azaindole Cu(III) Intermediate [Ar-Cu(III)(Azaindole)]+ Cu(II)-Ar-Azaindole->Cu(III) Intermediate Oxidation (e.g., O2) N-Aryl-7-Azaindole N-Aryl-7-Azaindole Cu(III) Intermediate->N-Aryl-7-Azaindole Reductive Elimination Cu(I) Cu(I) N-Aryl-7-Azaindole->Cu(I) Cu(I)->Cu(II) Reoxidation

Figure 3: Simplified Catalytic Cycle of the Chan-Lam Coupling.

Protocol 2: Ullmann N-Arylation of 7-Azaindole with an Aryl Iodide

Materials:

  • 7-Azaindole (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10-20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous dioxane or toluene

Procedure:

  • In a glovebox or under a stream of argon, add CuI, K₃PO₄, and 7-azaindole to a sealed tube.

  • Add the aryl iodide, the ligand, and the solvent.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 110 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Protocol 3: Chan-Lam N-Arylation of 7-Azaindole with an Arylboronic Acid

Materials:

  • 7-Azaindole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (10-20 mol%)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • 4 Å Molecular sieves (optional, but recommended)

Procedure:

  • To a reaction vial, add 7-azaindole, arylboronic acid, Cu(OAc)₂, and 4 Å molecular sieves (if using).

  • Add the solvent (DCM or MeOH) followed by pyridine.

  • Stir the mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite®, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 4: Data Presentation and Substrate Scope

The following tables summarize representative examples of the N-arylation of 7-azaindole, highlighting the versatility of the discussed methods.

Table 1: Buchwald-Hartwig N-Arylation of 7-Azaindole

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2.5)XPhos (5)NaOtBu (1.4)Toluene1101892
24-ChlorobenzonitrilePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)Dioxane1202485
33-IodopyridinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2.0)Dioxane1001688
4PhenyltriflatePd(OAc)₂ (5)SPhos (10)K₂CO₃ (2.0)Toluene1002078

Table 2: Copper-Catalyzed N-Arylation of 7-Azaindole

EntryMethodArylating AgentCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Ullmann4-IodoanisoleCuI (10)DMEDA (20)K₃PO₄ (2.0)Dioxane1102491
2Ullmann3-BromobenzonitrileCuI (5)Phenanthroline (10)K₂CO₃ (2.0)DMF1302483
3Chan-LamPhenylboronic acidCu(OAc)₂ (20)NonePyridine (2.0)DCMRT4889
4Chan-Lam4-Acetylphenylboronic acidCu(OAc)₂ (10)NoneEt₃N (2.0)MeOHRT7281

Section 5: Troubleshooting Guide

Even with well-established protocols, challenges can arise. This section provides guidance on common issues encountered during the N-arylation of 7-azaindoles.

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (Pd(0) not formed or Cu salt oxidized).- Poor quality of reagents or solvent (presence of water or oxygen for Buchwald-Hartwig).- Insufficiently strong base or poor base solubility.- Low reactivity of the aryl halide (e.g., aryl chloride).- Use a pre-catalyst or ensure anaerobic conditions for Buchwald-Hartwig.- Use freshly distilled/anhydrous solvents and high-purity reagents.- Switch to a stronger base (e.g., NaOtBu) or a more soluble one (Cs₂CO₃).- For aryl chlorides, use a more active ligand (e.g., BrettPhos) and higher temperatures.
Dehalogenation of Aryl Halide - Presence of water or other proton sources.- β-hydride elimination from certain ligands or substrates.- Ensure strictly anhydrous conditions.- Use a ligand less prone to β-hydride elimination.
Homocoupling of Arylating Agent - For Chan-Lam, this is a common side reaction of boronic acids.- For Ullmann, can occur at high temperatures.- Use a slight excess of the 7-azaindole.- Add additives like pyridine to suppress homocoupling.- Lower the reaction temperature if possible.
Formation of Byproducts - Reaction with other nucleophilic sites on the substrate.- Dimerization of the starting material.- Protect other reactive functional groups if necessary.- Adjust catalyst and ligand loading; lower the reaction temperature.

Section 6: Conclusion

The N-arylation of 7-azaindoles is a fundamental transformation in the synthesis of biologically active molecules. The choice between palladium- and copper-catalyzed methods depends on the specific substrates and desired reaction conditions. A thorough understanding of the mechanistic underpinnings of these reactions, coupled with careful optimization of ligands, bases, and solvents, is crucial for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully implement these powerful synthetic tools in their drug discovery endeavors.

References

  • Fischer, C., & Koenig, B. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59–74. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-type coupling reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed N-arylation of indoles. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Urgaonkar, S., Xu, J.-H., & Verkade, J. G. (2003). A general and efficient protocol for the Buchwald-Hartwig amination of aryl bromides and chlorides using a proazaphosphatrane ligand. The Journal of Organic Chemistry, 68(22), 8416-8423. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • King, A. O., et al. (2002). A versatile and general method for the N-arylation of indoles using copper catalysts. The Journal of Organic Chemistry, 67(22), 7727-7737. [Link]

Sources

application of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: A Privileged Scaffold for Kinase Inhibitor Synthesis in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged fragment" for its exceptional ability to target the ATP-binding site of protein kinases.[1][2] Its structure mimics the purine core of ATP, enabling it to form critical bidentate hydrogen bonds with the kinase hinge region, a feature leveraged in numerous FDA-approved cancer therapies like the B-RAF inhibitor Vemurafenib.[1] This guide focuses on a key derivative, Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate , detailing its strategic application as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We provide an in-depth look at its synthetic utility, protocols for derivatization, and subsequent biochemical and cell-based evaluation, empowering drug discovery teams to harness its full potential in oncology research.

The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors targeting the kinase ATP-binding site have become a major class of anticancer drugs.[3] The 7-azaindole framework is particularly effective in this role for two primary reasons:

  • Hinge-Binding Motif: The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This arrangement allows for a strong, bidentate interaction with the kinase hinge region, effectively anchoring the inhibitor within the ATP pocket.[1]

  • Vectors for Optimization: The core scaffold possesses multiple sites for chemical modification (see Figure 1), allowing chemists to introduce substituents that can enhance potency, tune selectivity against the ~500+ kinases in the human kinome, and optimize pharmacokinetic properties.[1][4]

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is an ideal starting point for inhibitor synthesis. The chlorine atom at the C5 position is a versatile handle for introducing molecular diversity via cross-coupling reactions, while the methyl ester at C3 can be readily converted to a carboxamide to forge additional interactions with the target kinase.

Physicochemical Properties

PropertyValue
Chemical Structure See Figure 1
IUPAC Name Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
Appearance Off-white to pale yellow solid
Key Reactive Sites C5-Chloro (for cross-coupling), C3-Ester (for amidation)

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node [shape=plaintext, fontname="Arial", fontsize=12];
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// Define nodes for atoms N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-0.6!", fontcolor="#202124"]; N_pyrrole [label="N\nH", pos="0,0!", fontcolor="#202124"]; C_bridge1 [label="C", pos="1.2,0.6!", fontcolor="#202124"]; C_bridge2 [label="C", pos="1.2,-0.6!", fontcolor="#202124"]; C5 [label="C", pos="2.4,-1.2!", fontcolor="#202124"]; C6 [label="C", pos="2.4,1.2!", fontcolor="#202124"];

// Substituents Cl [label="Cl", pos="3.6,-1.2!", fontcolor="#EA4335"]; C_ester [label="C", pos="-2.4,-1.2!", fontcolor="#202124"]; O_double [label="O", pos="-2.4,-2.4!", fontcolor="#EA4335"]; O_single [label="O", pos="-3.6,-0.6!", fontcolor="#EA4335"]; CH3 [label="CH3", pos="-4.8,-0.6!", fontcolor="#202124"];

// Draw bonds edge [len=1.5]; N1 -- C2; C2 -- C3; C3 -- N_pyrrole; N_pyrrole -- C_bridge2; C_bridge2 -- C3; C_bridge2 -- C5; C5 -- C6; C6 -- N1; N1 -- C_bridge1; C_bridge1 -- C6; C_bridge1 -- C2; C_bridge1 -- C_bridge2;

// Substituent bonds C5 -- Cl; C3 -- C_ester; C_ester -- O_double [style=double, len=1.2]; C_ester -- O_single; O_single -- CH3; }digraph "Synthesis_Workflow" { graph [bgcolor="transparent", fontname="Arial", fontsize=12, max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Methyl 5-chloro-1H-pyrrolo\n[2,3-b]pyridine-3-carboxylate"]; step1 [label="Step 1: C5-Arylation\n(e.g., Suzuki Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Intermediate A\n(5-Aryl-7-azaindole ester)"]; step2 [label="Step 2: Saponification\n(Ester to Carboxylic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate2 [label="Intermediate B\n(5-Aryl-7-azaindole carboxylic acid)"]; step3 [label="Step 3: C3-Amidation\n(e.g., HATU Coupling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final [label="Final Product\n(Potent Kinase Inhibitor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> final; }

Figure 2. General synthetic workflow for developing kinase inhibitors.

This modular approach allows for the creation of a library of compounds by varying the boronic acid in Step 1 and the amine in Step 3, facilitating comprehensive Structure-Activity Relationship (SAR) studies. [5]

Experimental Protocols

The following protocols provide a representative, step-by-step methodology for the synthesis and evaluation of a novel inhibitor targeting a hypothetical cancer-associated kinase.

Protocol 1: Synthesis of a 5-Aryl-3-carboxamide Derivative

This protocol details a Suzuki-Miyaura cross-coupling followed by saponification and amide bond formation.

Materials:

  • Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • (3-fluorophenyl)boronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Methanol (MeOH)

  • Hydrochloric acid (HCl, 1M)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • (S)-1-phenylethan-1-amine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Brine, Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Part A: Suzuki-Miyaura Coupling

  • To a round-bottom flask, add Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv), (3-fluorophenyl)boronic acid (1.2 equiv), and Na₂CO₃ (3.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio).

  • Add Pd(PPh₃)₄ (0.05 equiv) to the mixture.

  • Heat the reaction to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Scientist's Note: Palladium-catalyzed cross-coupling is a powerful tool for C-C bond formation. [6]The choice of catalyst, base, and solvent system is critical and may require optimization for different boronic acids.

  • Upon completion, cool the reaction to room temperature. Dilute with EtOAc and wash with water, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield Intermediate A : Methyl 5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Part B: Saponification

  • Dissolve Intermediate A (1.0 equiv) in a mixture of THF:MeOH:Water (3:1:1).

  • Add LiOH (2.0 equiv) and stir at room temperature for 2-4 hours until LC-MS indicates complete conversion of the ester.

  • Concentrate the mixture to remove organic solvents.

  • Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl. A precipitate should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Intermediate B : 5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Part C: Amide Coupling

  • Dissolve Intermediate B (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature.

  • Add (S)-1-phenylethan-1-amine (1.2 equiv) and stir at room temperature for 6-12 hours.

    • Scientist's Note: HATU is an efficient coupling reagent that minimizes side reactions and racemization. The amide formation step is crucial for installing a group that can form additional hydrogen bonds or hydrophobic interactions within the kinase active site.

  • Monitor the reaction by LC-MS. Upon completion, dilute with EtOAc and wash sequentially with saturated NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by silica gel chromatography or preparative HPLC.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC₅₀ value of the synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant active target kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar FRET/Luminescence-based system)

  • 384-well assay plates (low-volume, white or black depending on detection method)

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO, typically starting from 10 mM. Then, further dilute in kinase assay buffer to the desired final concentrations (e.g., 100 µM to 1 nM).

  • In a 384-well plate, add the diluted inhibitor solutions. Include "no inhibitor" (vehicle control, 0% inhibition) and "no enzyme" (background) controls.

  • Add the target kinase to all wells except the "no enzyme" control. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at or near its Km value for the specific kinase.

    • Scientist's Note: Using an ATP concentration near the Km value provides a more accurate and sensitive measure of competitive inhibition.[6]

  • Incubate the reaction for 60-120 minutes at the optimal temperature for the kinase (e.g., 30 °C or 37 °C).

  • Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Read the plate on a suitable plate reader (luminescence or fluorescence).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay (MTS/MTT)

This protocol assesses the ability of the synthesized compound to inhibit the growth of cancer cells.

Materials:

  • Cancer cell line with a known dependency on the target kinase (e.g., NCI-H460 for a PI3K inhibitor, HCT116 for a CDK8 inhibitor)[7]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Synthesized inhibitor compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Prepare a serial dilution of the inhibitor compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours.

    • Scientist's Note: A 72-hour incubation period is standard for assessing antiproliferative effects, as it allows for multiple cell doubling times.

  • After incubation, add the MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).

  • Incubate for 1-4 hours until a color change is apparent. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percent cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Expected Results

Successful synthesis and evaluation will yield quantitative data on the compound's potency. The goal is to identify compounds with low nanomolar IC₅₀ values against the target kinase and corresponding low micromolar or nanomolar GI₅₀ values in the cell-based assay.

Compound IDR¹ Group (at C5)R² Group (Amide)Kinase IC₅₀ (nM)Cell Line GI₅₀ (µM)
Lead-001 3-fluorophenyl(S)-1-phenylethyl15.20.85
Lead-002 3-methoxyphenyl(S)-1-phenylethyl45.82.5
Lead-003 3-fluorophenylCyclopropyl8.50.42
Lead-004 3-fluorophenyl4-pyridylmethyl11.30.66

Table 1: Representative SAR data for a hypothetical series of inhibitors derived from Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

The data in Table 1 suggests that a cyclopropyl amide (Lead-003) improves potency over the bulkier phenylethyl group (Lead-001), providing a clear direction for further optimization.

Mechanism of Action: Targeting a Signaling Pathway

The synthesized inhibitors are designed to block signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways. [3][8]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Inhibitor Synthesized Inhibitor (e.g., Lead-003) Inhibitor->RAF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Figure 3. Inhibition of the MAPK/ERK pathway by a hypothetical RAF inhibitor.

Conclusion

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is more than a chemical reagent; it is a strategic starting point for the rational design of novel cancer therapeutics. Its inherent ability to anchor within the kinase hinge region, combined with synthetically accessible sites for modification, makes it an invaluable tool for medicinal chemists. The protocols and workflows outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize new generations of kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapy.

References

  • ChemicalBook. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.

  • Yin, L., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.

  • BenchChem. (2025). A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors.

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

  • Bollini, S., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.

  • Anizon, F., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Abdel-Aziem, A., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry.

  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.

  • Google Patents. (2020). CN111278840A - Pyrrolo[2,3-B]pyridine compounds and their use in the treatment of cancer.

  • Al-Mulla, H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals.

  • EvitaChem. Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

  • Autechaux, S. (2024). Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis.

  • Aarhus, M. I., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.

  • Li, Y., et al. (2015). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. Bioorganic & Medicinal Chemistry Letters.

  • Yin, X., et al. (2014). methyl-5-(7-nitrobenzo[c]o[1][2][3]xadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization. ChemBioChem.

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

Sources

Application Notes & Protocols: A Guide to the Synthetic Routes of Functionalized 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif that serves as a cornerstone in modern medicinal chemistry and drug discovery. As a bioisostere of the natural indole nucleus, it offers unique physicochemical properties, including enhanced solubility and improved metabolic stability, while critically retaining the ability to form key hydrogen bonds with biological targets.[1][2] This has led to its incorporation into numerous clinically important therapeutics, most notably as a central hinge-binding element in a multitude of kinase inhibitors like the FDA-approved drug Vemurafenib.[3][4] The vast therapeutic potential of this scaffold has fueled intense research into developing elegant and efficient synthetic methodologies for its construction and subsequent functionalization.[5][6] This document provides an in-depth guide for researchers, scientists, and drug development professionals, detailing field-proven synthetic strategies. We will explore both the construction of the core 7-azaindole framework from pyridine-based precursors and the late-stage functionalization of the pre-formed heterocycle through modern catalytic methods, including transition-metal-catalyzed C-H activation and photoredox catalysis. Each section is designed to provide not just a protocol, but a foundational understanding of the reaction's logic, scope, and practical application, supported by authoritative references.

Part 1: Strategic Synthesis of the 7-Azaindole Core

The construction of the bicyclic 7-azaindole system is non-trivial. While classical indole syntheses like the Fischer or Bartoli methods can be adapted, they often suffer from harsh conditions, limited substrate scope, or low yields when applied to pyridine-containing substrates.[7][8][9] Modern organometallic chemistry has provided more robust and flexible solutions, enabling the assembly of highly substituted 7-azaindoles from readily available pyridine building blocks.

Strategy A: Sonogashira Coupling and Cyclization Cascade

A highly effective and modular approach involves a two-step sequence starting from 2-amino-3-halopyridines. The initial step forges the C2-C3 bond of the future pyrrole ring via a palladium-catalyzed Sonogashira coupling with a terminal alkyne. The subsequent base-mediated intramolecular hydroamination closes the ring to furnish the 2-substituted 7-azaindole.[10][11][12] The use of 18-crown-6 is crucial in the cyclization step; it sequesters the potassium cation of the t-butoxide base, increasing the nucleophilicity of the aminopyridine nitrogen and facilitating the ring-closing reaction under milder conditions.[12]

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization 2-Amino-3-iodopyridine 2-Amino-3-iodopyridine Pd Catalyst Pd(PPh3)2Cl2, CuI 2-Amino-3-iodopyridine->Pd Catalyst Terminal Alkyne Terminal Alkyne Terminal Alkyne->Pd Catalyst Intermediate 2-Amino-3-(alkynyl)pyridine Pd Catalyst->Intermediate Base KOtBu, 18-Crown-6 Intermediate->Base Product 2-Substituted 7-Azaindole Base->Product

Caption: Workflow for 2-substituted 7-azaindole synthesis.

Protocol 1: Two-Step Synthesis of 2-Phenyl-7-Azaindole [12]

  • Step 1: Sonogashira Coupling

    • To a solution of 2-amino-3-iodopyridine (1.0 mmol) in anhydrous THF (5 mL), add phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

    • Add triethylamine (3.0 mmol) and stir the mixture at room temperature under an argon atmosphere for 4 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-amino-3-(phenylethynyl)pyridine.

  • Step 2: Cyclization

    • Dissolve the 2-amino-3-(phenylethynyl)pyridine intermediate (1.0 mmol) in anhydrous toluene (10 mL).

    • Add potassium tert-butoxide (KOtBu) (1.2 mmol) and 18-crown-6 (0.1 mmol).

    • Heat the mixture to 65 °C and stir for 2 hours under an argon atmosphere.

    • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to afford 2-phenyl-7-azaindole.

Strategy B: Alkali-Amide Controlled Domino Reaction

A novel and highly efficient one-pot synthesis utilizes readily available 2-fluoro-3-methylpyridine and various arylaldehydes.[1] This methodology showcases remarkable chemoselectivity, where the choice of the alkali metal counterion in the amide base dictates the final product. The use of lithium hexamethyldisilazide (LiN(SiMe₃)₂) selectively produces 7-azaindolines, while potassium hexamethyldisilazide (KN(SiMe₃)₂) favors the formation of the oxidized 7-azaindole core. This control stems from the differing Lewis acidity and aggregation states of the alkali amides, which influence the reaction pathway.

G Start 2-Fluoro-3-methylpyridine + Arylaldehyde Decision Select Alkali-Amide Base Start->Decision LiN LiN(SiMe3)2 Decision->LiN Li+ KN KN(SiMe3)2 Decision->KN K+ Azaindoline 7-Azaindoline Product LiN->Azaindoline Azaindole 7-Azaindole Product KN->Azaindole

Caption: Alkali-amide control of 7-azaindole vs. 7-azaindoline synthesis.

Protocol 2: One-Pot Synthesis of a 2-Aryl-7-Azaindole [1]

  • To a flame-dried Schlenk flask under argon, add a solution of 2-fluoro-3-methylpyridine (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to -78 °C.

  • Add a solution of KN(SiMe₃)₂ (2.2 mmol) in THF dropwise. Stir for 30 minutes at -78 °C.

  • Add a solution of the desired arylaldehyde (e.g., benzaldehyde, 1.1 mmol) in THF dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for 12 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-aryl-7-azaindole.

Part 2: Direct Functionalization of the 7-Azaindole Scaffold

Late-stage functionalization of the pre-formed 7-azaindole core is a powerful strategy in drug discovery, allowing for rapid generation of analogues and exploration of structure-activity relationships (SAR).[5] Modern catalytic methods have enabled the selective modification of nearly every position on the bicyclic ring system.[13]

N-H Functionalization: Arylation and Alkylation

Modification at the N1 position is crucial for modulating pharmacokinetic properties and exploring vector space in drug design.[14] While traditional methods often require harsh conditions, newer catalytic systems offer mild and efficient alternatives.

Protocol 3: Iron-Catalyzed N-Arylation in Water [15]

This protocol presents an economical and environmentally benign method for N-arylation using an inexpensive iron catalyst in water, avoiding the need for organic solvents and inert atmospheres.

  • In a reaction vial, add FeBr₃ (0.2 mmol), 7-azaindole (1.0 mmol), and K₃PO₄ (2.0 mmol).

  • Sequentially add the desired aryl iodide (1.5 mmol), N,N'-dimethylethylenediamine (dmeda) (0.4 mmol), and water (0.70 mL).

  • Seal the vial tightly with a screw cap and place it in a preheated oil bath at 125 °C.

  • Stir the reaction mixture vigorously for 18–24 hours.

  • Cool the heterogeneous mixture to room temperature and dilute with dichloromethane.

  • Filter the mixture, wash the solid with additional dichloromethane, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the N-arylated 7-azaindole.

Aryl Iodide SubstituentYield (%)[15]
4-Methyl96
4-Methoxy91
4-Fluoro85
4-Chloro82
4-CF₃75
2-Methyl70
C-H Functionalization: The Modern Approach to C-C and C-X Bonds

Direct C-H functionalization has emerged as a step-economical and powerful tool for modifying heterocycles, avoiding the need for pre-functionalized starting materials.[16][17]

Protocol 4: Photoredox/Nickel Dual Catalysis for C-sp³ Coupling [18][19]

This state-of-the-art method enables the coupling of C(sp³)-hybridized fragments (cycloalkyl groups) to the 7-azaindole core under exceptionally mild conditions, driven by visible light. The reaction proceeds via a dual catalytic cycle where a photoredox catalyst generates an alkyl radical from a silicate precursor, which is then intercepted by a nickel catalyst to perform the cross-coupling.

  • In a glovebox, charge a vial with the desired halo-7-azaindole (e.g., 3-bromo-7-azaindole, 0.1 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.01 mmol), and NiCl₂·glyme (0.01 mmol).

  • Add the cycloalkyl bis(catecholato)silicate (0.2 mmol) and K₃PO₄ (0.2 mmol).

  • Add Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.001 mmol) as the photoredox catalyst.

  • Add anhydrous 1,4-dioxane (1.0 mL) and seal the vial.

  • Remove the vial from the glovebox and place it in front of a blue LED light source. Stir at room temperature for 24 hours.

  • Upon completion, dilute the reaction with ethyl acetate, filter through a pad of Celite, and concentrate.

  • Purify the residue via column chromatography to obtain the cycloalkyl-substituted 7-azaindole.

Functionalization of the Pyridine Ring via Directed ortho-Metalation (DoM)

Selectively functionalizing the pyridine ring (C4, C5, C6 positions) is particularly challenging due to the inherent reactivity of the pyrrole ring. The Directed ortho-Metalation (DoM) strategy overcomes this by using a directing group to deliver a strong base to a specific site.[20][21] By protecting the N1 position with a bulky triisopropylsilyl (TIPS) group, lithiation is directed away from C2 and towards the pyridine ring, enabling regioselective functionalization at C5.

G Start N-TIPS-4-halo- 7-azaindole DoM Directed ortho-Metalation (sec-BuLi, -78 °C) Start->DoM Anion C5-Lithiated Intermediate DoM->Anion Electrophile Electrophile (E+) Anion->Electrophile Product 4-Halo-5-substituted- N-TIPS-7-azaindole Electrophile->Product Deprotection TBAF Product->Deprotection Final 4-Halo-5-substituted- 7-azaindole Deprotection->Final

Caption: Workflow for C5-functionalization via Directed ortho-Metalation.

Protocol 5: C5-Iodination of N-TIPS-4-chloro-7-azaindole [20]

  • Dissolve N-triisopropylsilyl-4-chloro-7-azaindole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add sec-butyllithium (sec-BuLi) (1.5 mmol, 1.4 M solution in cyclohexane) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of iodine (I₂) (1.5 mmol) in anhydrous THF (2 mL) dropwise. Maintain the temperature at -78 °C and stir for an additional 1 hour.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-TIPS-4-chloro-5-iodo-7-azaindole.

  • (Optional Deprotection) Dissolve the purified product in THF and treat with tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1 M in THF) at room temperature for 1 hour to remove the TIPS group.

Electrophile (E+)C5-Substituent (-E)Yield (%)[20]
I₂-I88
CBr₄-Br85
C₂Cl₆-Cl82
NFSI-F70
(MeS)₂-SMe80

Conclusion

The 7-azaindole scaffold continues to be a fertile ground for the discovery of novel therapeutics. The synthetic strategies outlined in this guide, from the foundational construction of the core to advanced late-stage functionalization, provide researchers with a robust toolkit for accessing a diverse array of derivatives. The progression from classical methods to modern transition-metal and photoredox catalysis has significantly expanded the chemical space available for exploration. As catalytic systems become more sophisticated and our understanding of reactivity and regioselectivity deepens, the ability to precisely and efficiently engineer 7-azaindole-based molecules will undoubtedly accelerate the development of next-generation medicines.

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  • Wetmore, S. D., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A.
  • de Mattos, M. C., et al. (2007).
  • Wang, D., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
  • El-Ghanam, A. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Trowbridge, A., & Reich, D. (2015).
  • Nielsen, M. K., et al. (2016). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
  • Wang, D., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.

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Application Notes and Protocols for the Quantification of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound of significant interest in pharmaceutical development. As a key intermediate in the synthesis of various biologically active molecules, its purity and concentration must be rigorously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for the precise and reliable quantification of this compound, tailored for researchers, scientists, and drug development professionals.

The methodologies presented herein are grounded in the principles of scientific integrity and are designed to be self-validating systems. The rationale behind experimental choices is elucidated to empower the user not just to follow a protocol, but to understand and adapt it. All proposed methods are developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures, ensuring regulatory compliance and data of the highest quality.[1][2][3][4][5]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of pharmaceutical intermediates. Its application for Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is detailed below.

Causality Behind Experimental Choices

The selection of a reversed-phase HPLC method is predicated on the moderate polarity of the target analyte. A C18 column is chosen for its versatility and proven efficacy in retaining and separating a wide range of organic molecules. The mobile phase, a gradient of acetonitrile and a phosphate buffer, is selected to ensure sharp peak shapes and adequate retention. The acidic pH of the buffer is intended to suppress the ionization of any potential acidic or basic functional groups, leading to more consistent retention times. UV detection is appropriate as the pyrrolopyridine core of the molecule contains a chromophore that absorbs in the UV spectrum.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound Accurately B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Calibration Standards (Serial Dilution) B->C D Filter Samples (0.45 µm) B->D E Inject Sample into HPLC System D->E Injection F Separation on C18 Column (Gradient Elution) E->F G UV Detection F->G H Integrate Peak Area G->H Chromatogram I Construct Calibration Curve H->I J Quantify Concentration I->J

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    15.0 10 90
    20.0 10 90
    20.1 90 10

    | 25.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of a standard solution (typically in the range of 220-350 nm).

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh the sample containing the analyte and dissolve in a known volume of diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters (as per ICH Q2(R2)):

Parameter Acceptance Criteria
Specificity Peak purity of the analyte peak should be demonstrated using a photodiode array detector. No interference from blank or placebo at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
Precision Repeatability (RSD) ≤ 2.0% for six replicate injections. Intermediate Precision (RSD) ≤ 2.0% between different days/analysts.
Limit of Quantification (LOQ) Signal-to-noise ratio of approximately 10:1. The precision at this concentration should meet acceptance criteria.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.

| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2). |

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of trace impurities or quantification in complex matrices, LC-MS/MS is the method of choice.

Causality Behind Experimental Choices

The coupling of liquid chromatography with tandem mass spectrometry provides an orthogonal detection method to UV, offering superior specificity through the monitoring of specific precursor-to-product ion transitions. Electrospray ionization (ESI) in positive mode is proposed, as the nitrogen atoms in the pyrrolopyridine ring are readily protonated. The use of Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification, minimizing interference from co-eluting compounds. The chromatographic conditions are similar to the HPLC-UV method to ensure good separation prior to mass spectrometric detection.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Weigh Compound Accurately B Dissolve in Diluent (e.g., Acetonitrile/Water with 0.1% Formic Acid) A->B C Prepare Calibration Standards (Serial Dilution) B->C D Filter Samples (0.45 µm) B->D E Inject Sample into LC-MS/MS System D->E Injection F Chromatographic Separation E->F G Electrospray Ionization (ESI+) F->G H MRM Detection G->H I Integrate Peak Area H->I MRM Chromatogram J Construct Calibration Curve I->J K Quantify Concentration J->K

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS Method

1. Instrumentation and Analytical Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 100 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    8.0 5 95
    10.0 5 95
    10.1 95 5

    | 12.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.

2. Mass Spectrometer Parameters (to be optimized):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~150 °C.

  • Desolvation Temperature: ~350 °C.

  • MRM Transitions: To be determined by infusing a standard solution. The protonated molecule [M+H]⁺ will be the precursor ion. At least two product ions should be monitored for quantification and confirmation.

  • Collision Energy and Cone Voltage: To be optimized for each MRM transition to maximize signal intensity.

3. Preparation of Standard and Sample Solutions:

  • Follow the same procedure as for the HPLC-UV method, using the LC-MS/MS diluent. The concentration range for calibration standards will likely be lower (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) due to the higher sensitivity of the technique.

4. Method Validation Parameters:

  • The validation parameters are similar to those for the HPLC-UV method, with stricter acceptance criteria for LOQ and LOD, reflecting the enhanced sensitivity of LC-MS/MS.

ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte in the MRM chromatograms of blank samples. The ratio of the two MRM transitions should be consistent across all standards and samples.
Linearity Correlation coefficient (r²) ≥ 0.995 for a minimum of 6 concentration levels.
Accuracy % Recovery between 85.0% and 115.0% at low concentrations, and 90.0% to 110.0% at mid and high concentrations.
Precision Repeatability (RSD) ≤ 15.0%. Intermediate Precision (RSD) ≤ 15.0%.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1 for the primary MRM transition.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable alternative, particularly for assessing volatile impurities. Due to the relatively low volatility of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, this method may be more suitable for related, more volatile process impurities or degradation products.

Causality Behind Experimental Choices

Given the structure of the analyte, direct injection into a GC system might lead to thermal degradation. A mid-polarity column (e.g., DB-5ms) is proposed to provide good separation of a range of potential analytes. Electron Ionization (EI) is chosen for its ability to generate reproducible fragmentation patterns, which are useful for structural elucidation and library matching. The mass spectrum is expected to show a characteristic molecular ion peak and fragmentation patterns related to the loss of the chloro and carboxylate moieties. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample Accurately B Dissolve in Volatile Solvent (e.g., Dichloromethane) A->B C Derivatization (if necessary) B->C D Prepare Calibration Standards C->D E Inject into GC-MS System D->E Injection F Separation on Capillary Column E->F G Electron Ionization (EI) F->G H Mass Analysis (Scan or SIM) G->H I Extract Ion Chromatograms H->I Mass Spectrum J Construct Calibration Curve I->J K Quantify Concentration J->K

Caption: Workflow for GC-MS quantification.

Detailed Protocol: GC-MS Method

1. Instrumentation and Analytical Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-450.

  • Solvent: Dichloromethane or Ethyl Acetate.

2. Preparation of Standard and Sample Solutions:

  • Prepare stock and calibration standards in a suitable volatile solvent. The concentration range will depend on the sensitivity of the instrument and the nature of the analysis.

3. Expected Fragmentation:

  • The mass spectrum is expected to show the molecular ion [M]⁺.

  • Key fragments may include the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and the chlorine atom (-Cl). The presence of the ³⁷Cl isotope will result in an M+2 peak with approximately one-third the intensity of the M peak for all chlorine-containing fragments.

4. Method Validation:

  • Validation parameters will be similar to those for HPLC-UV and LC-MS/MS, adapted for a GC-MS method.

References

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. ICH Q14 Analytical Procedure Development. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SlideShare. Analytical method validation as per ich and usp. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the large-scale synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged structure found in numerous clinically relevant molecules, particularly kinase inhibitors.[1][2] This guide moves beyond a simple recitation of steps to provide a detailed, scientifically-grounded protocol that emphasizes scalability, safety, and process control. We will explore the strategic decisions behind the chosen synthetic route, offer in-depth, step-by-step instructions, and discuss critical process parameters essential for successful implementation in a research or drug development setting.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole scaffold is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by nitrogen. This substitution often enhances physicochemical properties such as solubility and metabolic stability, while also providing an additional hydrogen bond acceptor, which can be crucial for target binding.[1] Consequently, this moiety is integral to a wide range of pharmacologically active agents targeting conditions from cancer to Alzheimer's disease.[2][3][4][5]

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a particularly valuable intermediate. The chlorine atom at the 5-position and the methyl carboxylate at the 3-position serve as versatile synthetic handles, allowing for further molecular elaboration through cross-coupling, amidation, and other standard transformations. However, the synthesis of substituted 7-azaindoles is not without its challenges, as many classical indole synthesis methods are not directly applicable or result in low yields.[1][6] This protocol details a robust and scalable route designed to overcome these difficulties.

Strategic Overview of the Synthetic Route

Several strategies exist for constructing the 7-azaindole core, including Fischer cyclizations and various transition-metal-catalyzed reactions.[6][7] For large-scale synthesis, an ideal route should utilize readily available starting materials, avoid hazardous reagents where possible, and involve robust, high-yielding transformations that are amenable to scale-up.

The selected strategy is a multi-step sequence starting from commercially available 2-amino-5-chloropyridine. This approach builds the pyrrole ring onto the pre-functionalized pyridine core, providing excellent control over the final substitution pattern.

Synthetic_Workflow A 2-Amino-5-chloropyridine B Step 1: Iodination (NIS, Acetonitrile) A->B C 2-Amino-5-chloro-3-iodopyridine B->C D Step 2: Sonogashira Coupling (Methyl Propiolate, Pd/Cu Catalyst) C->D E Methyl 3-(2-amino-5-chloropyridin-3-yl)propiolate D->E F Step 3: Base-Mediated Cyclization (K2CO3, DMF) E->F G Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Final Product) F->G

Caption: Overall reaction scheme for the synthesis.

Conclusion: A Validated Path to a Key Intermediate

The protocol described herein provides a reliable and scalable pathway for the synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. By employing a sequence of well-established and robust reactions—regioselective iodination, Sonogashira coupling, and base-mediated cyclization—this process ensures high yields and purity on a multi-kilogram scale. The self-validating nature of the protocol, with defined in-process controls at each stage, guarantees that the purity of each intermediate is confirmed before proceeding, minimizing batch failures and maximizing the quality of the final product. This detailed guide serves as a valuable resource for researchers and drug development professionals engaged in the synthesis of complex heterocyclic molecules.

References

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • ACS Publications. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Available at: [Link]

  • Google Patents. (n.d.). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
  • ResearchGate. (2020). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Available at: [Link]

  • Khaled M.H. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Available at: [Link]

  • ACS Publications. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • PubMed. (2020). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Available at: [Link]

  • RosDok. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

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Application Note & Protocols: The Role of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and its Derivatives in Immunomodulator Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Immunomodulation

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, represents a "privileged structure" in medicinal chemistry. These compounds are bioisosteres of indoles and serve as versatile building blocks for a wide array of biologically active molecules targeting conditions from neurological disorders to cancer.[1] In the realm of immunology, this scaffold has gained significant attention as the foundation for a new class of potent and selective immunomodulators.

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate itself is a key chemical intermediate.[1] Its structure allows for strategic chemical modifications, leading to the development of derivatives with high affinity for specific immunological targets. Research has shown that derivatives of this core structure are promising candidates for treating immune diseases, such as those associated with organ transplantation and autoimmunity.[2][3][4] This guide provides a detailed exploration of the primary mechanism of action for this class of compounds—inhibition of the Janus Kinase (JAK) family—and offers robust protocols for their evaluation in both in vitro and in vivo settings.

Section 1: Mechanism of Action - Interruption of the JAK-STAT Signaling Cascade

The immunomodulatory effects of 1H-pyrrolo[2,3-b]pyridine derivatives are primarily attributed to their ability to inhibit the Janus Kinase (JAK) family of enzymes. JAKs are intracellular tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, a process critical for immune cell activation, proliferation, and differentiation.[2][4]

The signaling process, known as the JAK-STAT pathway, is initiated when a cytokine binds to its receptor, leading to receptor dimerization and the activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in the immune response.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold function as ATP-competitive inhibitors, binding to the ATP-binding pocket of JAKs and preventing the phosphorylation events necessary for signal transduction. Of particular therapeutic interest is JAK3, as its expression is largely restricted to hematopoietic cells, and its signaling is essential for the function of common gamma chain (γc) cytokines like Interleukin-2 (IL-2), which are crucial for T-cell proliferation and function.[2][3] By selectively targeting JAK3, or a specific combination of JAKs, these compounds can achieve potent immunosuppression while potentially minimizing the off-target effects associated with broader immunosuppressive agents.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK 2. JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK INHIBITION Gene Target Gene Transcription (e.g., Proliferation, Inflammation) DNA->Gene 7. Gene Activation Workflow A 1. Seed Cells (e.g., Human T-cells) B 2. Pre-incubate with Compound (1-2 hr) A->B C 3. Stimulate with Cytokine (e.g., IL-2, 15 min) B->C D 4. Fix & Permeabilize Cells C->D E 5. Stain with Anti-pSTAT Antibody D->E F 6. Analyze by Flow Cytometry E->F

Figure 2: Workflow for the cellular phospho-STAT (pSTAT) flow cytometry assay.

Methodology (Flow Cytometry):

  • Cell Culture: Culture a relevant cell line (e.g., NK-92) or freshly isolated human PBMCs in appropriate media.

  • Compound Treatment: Aliquot 1x10⁶ cells per well in a 96-well plate. Add serial dilutions of the test compound and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to induce STAT phosphorylation (e.g., 100 ng/mL IL-2 to stimulate the JAK3/STAT5 pathway). Incubate for 15-30 minutes at 37°C.

  • Fixation: Immediately stop the stimulation by adding a formaldehyde-based fixation buffer. Incubate for 10 minutes at room temperature.

  • Permeabilization: Wash the cells and add a chilled methanol-based permeabilization buffer. Incubate for 30 minutes on ice.

  • Staining: Wash the cells and stain with a fluorescently-conjugated antibody specific for the phosphorylated STAT protein of interest (e.g., Alexa Fluor 647 anti-pSTAT5). Incubate for 60 minutes at room temperature in the dark.

  • Acquisition & Analysis: Wash the cells, resuspend in FACS buffer, and acquire data on a flow cytometer. The geometric mean fluorescence intensity (gMFI) of the pSTAT signal is used to quantify the level of inhibition.

Protocol 2.3: T-Cell Proliferation Assay

Objective: To assess the functional impact of JAK inhibition on a primary cellular immune response.

Causality: T-cell proliferation is a cornerstone of the adaptive immune response and is highly dependent on IL-2 signaling via the JAK3/STAT5 pathway. [3][4]Inhibiting proliferation is a direct measure of the compound's immunosuppressive potential. This assay provides a robust functional readout that is highly relevant to diseases characterized by aberrant T-cell activity.

Methodology (CFSE Dilution):

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 10x10⁶ cells/mL in PBS and add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of cold culture medium.

  • Culture Setup: Plate the CFSE-labeled cells in a 96-well plate at 2x10⁵ cells/well.

  • Treatment and Stimulation: Add serial dilutions of the test compound. Immediately add a stimulation cocktail (e.g., anti-CD3/anti-CD28 beads or Phytohaemagglutinin (PHA)).

  • Incubation: Culture the cells for 3-5 days at 37°C, 5% CO₂.

  • Analysis: Harvest the cells and analyze by flow cytometry. As cells divide, the CFSE fluorescence is halved with each generation. The percentage of cells that have undergone division is calculated to determine the inhibitory effect of the compound.

Section 3: In Vivo Models for Preclinical Efficacy

After demonstrating potent and selective in vitro activity, evaluation in relevant animal models is essential to assess efficacy and pharmacokinetics/pharmacodynamics (PK/PD). The choice of model should align with the intended therapeutic indication. [5][6]

Model Disease Relevance Key Readouts Rationale for Pyrrolo[2,3-b]pyridine Derivatives
Rat Heterotopic Cardiac Transplant Organ Transplant Rejection Graft survival (daily palpation), Histopathology, Infiltrating immune cell populations (Flow Cytometry) Gold-standard for assessing immunosuppressive drugs. A derivative of this class has shown efficacy in prolonging graft survival. [4]
Mouse Collagen-Induced Arthritis (CIA) Rheumatoid Arthritis Clinical score (paw swelling, erythema), Histopathology (joint destruction), Serum anti-collagen antibody levels, Cytokine profiling A T-cell-driven autoimmune disease model where JAK inhibitors are clinically effective. Tests the compound's ability to suppress auto-reactive T-cell responses. [7]

| Delayed-Type Hypersensitivity (DTH) | T-cell Mediated Inflammation | Ear swelling (caliper measurement), Histology, Cytokine levels in tissue homogenate | A classic model to measure antigen-specific T-cell responses in vivo. It is a rapid and quantifiable method to screen for anti-inflammatory and immunosuppressive effects. [7]|

Table 2: Overview of relevant in vivo models for evaluating immunomodulatory compounds.

Protocol Overview 3.1: Rat Heterotopic Cardiac Transplant Model

Objective: To evaluate the efficacy of a test compound in preventing the rejection of a transplanted organ.

Causality: This model recapitulates the complex alloimmune response seen in human organ transplantation. Survival of the cardiac graft is a direct and unambiguous measure of the compound's ability to suppress the host immune system's attack on foreign tissue.

Methodology:

  • Surgical Procedure: A donor heart is transplanted into the abdomen of a recipient rat, with the donor aorta and pulmonary artery anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively.

  • Dosing Regimen: The recipient rats are treated daily with the test compound (e.g., via oral gavage) or vehicle control, starting on the day of transplantation.

  • Monitoring: Graft function is monitored daily by palpating the abdomen for a heartbeat. Rejection is defined as the cessation of a palpable beat.

  • Endpoint Analysis: At the time of rejection or at the end of the study, the transplanted heart is explanted for histopathological analysis to score the severity of immune cell infiltration and tissue damage.

Section 4: Data Interpretation & Future Directions

A promising immunomodulatory candidate based on the Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate scaffold would exhibit a clear profile:

  • Potent and Selective Inhibition: Low nanomolar IC₅₀ values against the target JAK (e.g., JAK3) with significant selectivity (>30-fold) over other JAKs and kinases.

  • Cellular Target Engagement: Dose-dependent inhibition of cytokine-induced STAT phosphorylation in relevant immune cells.

  • Functional Immunosuppression: Potent inhibition of T-cell proliferation and reduction of pro-inflammatory cytokine release in vitro.

  • In Vivo Efficacy: Significant therapeutic benefit in a relevant animal model, such as prolonged graft survival or reduced disease severity in an arthritis model, at a well-tolerated dose.

Future development would focus on lead optimization to enhance potency, refine the selectivity profile, and improve pharmaceutical properties such as oral bioavailability and metabolic stability. Concurrently, it is crucial to assess potential liabilities, such as inhibition of the hERG channel, which can pose a risk for cardiac toxicity. [4]The protocols outlined in this guide provide a robust framework for advancing these promising molecules from the bench to preclinical development.

References

  • Nakashima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. [Link]

  • Nakashima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(14), 4150-4164. [Link]

  • ResearchGate. (2015). Experimental animal models used for evaluation of potential immunomodulators: A mini review. [Link]

  • BioModels. (n.d.). Preclinical Models of Immune-Mediated Diseases to Enable Development of Novel Immunomodulatory Therapies. [Link]

  • Wendel, A., et al. (1995). Testing of immunomodulatory properties in vitro. Toxicology in Vitro, 9(4), 541-546. [Link]

  • Selvita. (n.d.). In Vivo Immunology Models. [Link]

  • Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • Vibha, et al. (2017). Challenges and approaches for the development of safer immunomodulatory biologics. Nature Reviews Drug Discovery, 16(12), 833-852. [Link]

  • R Discovery. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. [Link]

  • Khatua, S., Simal-Gandara, J., & Acharya, K. (2021). Understanding immune-modulatory efficacy in vitro. Journal of Pharmaceutical Analysis, 11(6), 661-673. [Link]

  • ResearchGate. (1995). (PDF) Testing of immunomodulatory properties in vitro. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • MDPI. (2021). Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulvaconglobata Kjellman. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2019). In Vitro Screening of Immunomodulatory Activity of Methanolic Leaves Extract of Tecoma stans. [Link]

  • Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]

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Application Notes & Protocols: Palladium-Catalyzed Reactions for the Functionalization of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Azaindole

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern medicinal chemistry.[1] As a bioisostere of indole, it introduces a nitrogen atom into the six-membered ring, creating a unique hydrogen bond donor-acceptor system that can profoundly influence a molecule's physicochemical properties and biological activity.[2][3] This structural feature has been exploited in the design of numerous therapeutic agents, including kinase inhibitors for oncology, antivirals, and antibacterials.[1][4]

The functionalization of the 7-azaindole nucleus is therefore a critical task in drug discovery programs.[5] While classical methods exist, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on this scaffold with high precision and efficiency.[6][7] These reactions provide a modular approach to rapidly build molecular complexity and explore the structure-activity relationships (SAR) of 7-azaindole derivatives.

This guide provides an in-depth overview and field-tested protocols for the most critical palladium-catalyzed reactions applied to 7-azaindole derivatives, including Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination reactions. The focus is on the causality behind experimental choices, ensuring that researchers can not only follow the protocols but also adapt them to their specific synthetic challenges.

Core Concepts & Strategic Considerations

Executing successful palladium-catalyzed reactions on 7-azaindoles requires an understanding of the substrate's unique electronic nature and potential pitfalls.

  • The N-H Challenge : The pyrrolic N-H proton is acidic and can complicate cross-coupling reactions. It can coordinate to the palladium center, potentially inhibiting catalysis, or undergo competitive N-arylation.[3] While protocols for unprotected substrates now exist, particularly for Buchwald-Hartwig amination, N-protection (e.g., with sulfonyl, Boc, or benzyl groups) is often employed to ensure clean and high-yielding C-functionalization.[8]

  • Ligand Selection is Paramount : The choice of ligand is the most critical parameter for controlling reactivity and selectivity. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, DavePhos) or N-heterocyclic carbenes (NHCs) are often required.[9][10][11] These ligands promote the crucial oxidative addition step, stabilize the active Pd(0) species, and facilitate the final reductive elimination to release the product.[10]

  • Regioselectivity : 7-Azaindoles offer multiple positions for functionalization (C2, C3, C4, C5, C6). The starting halo-azaindole dictates the site of reaction. Modern methods are increasingly exploring direct C-H activation, which relies on directing groups to achieve regiocontrol, for instance at the C2 or C7 positions.[12][13]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a cornerstone of modern synthesis for creating biaryl and heteroaryl-aryl structures.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 7-azaindole.

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base.

  • Reductive Elimination : The two coupled fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂-R² pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product start_reagents R¹-X (Halo-7-azaindole) start_reagents->pd_complex boronic_acid R²-B(OR)₂ boronic_acid->transmetal_complex base Base (e.g., K₃PO₄) base->transmetal_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Field-Proven Insights

For Suzuki couplings on 7-azaindoles, especially with less reactive chlorides, the choice of a highly active catalyst system is critical. Systems based on bulky biarylphosphine ligands like SPhos, combined with a Pd₂(dba)₃ precatalyst, have proven effective for creating diverse C3,C6-diaryl 7-azaindoles.[14] The use of aqueous base, such as K₃PO₄ in a dioxane/water solvent system, is standard and facilitates the transmetalation step.[15]

Data Summary: Suzuki-Miyaura Couplings on 7-Azaindoles
7-Azaindole SubstrateBoronic AcidCatalyst SystemBase/SolventYield (%)Reference
6-chloro-3-iodo-N-SEM-7-azaindole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Dioxane, H₂O93 (at C3)[14]
4-chloro-N-Boc-7-azaindolePhenylboronic acidPd(PPh₃)₄Na₂CO₃ / DME, H₂O85[8]
5-bromo-N-H-7-azaindole4-Methylphenylboronic acidP1 PrecatalystK₃PO₄ / Dioxane, H₂O91[15]
2-iodo-N-benzyl-7-azaindolePhenylboronic acidPd(OAc)₂KOAc / DMF86
Protocol: One-Pot Synthesis of C3,C6-Diaryl 7-Azaindole[14]

This protocol describes the sequential, one-pot Suzuki-Miyaura coupling to a 6-chloro-3-iodo-7-azaindole, first at the more reactive C3-iodide position, followed by coupling at the C6-chloride position.

Materials:

  • 6-chloro-3-iodo-1-(2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1 equiv)

  • C3-Arylboronic acid (1.1 equiv)

  • C6-Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv for C3, 0.10 equiv for C6)

  • SPhos (0.10 equiv for C3, 0.20 equiv for C6)

  • K₃PO₄ (2.0 equiv for C3, 3.0 equiv for C6)

  • Dioxane and Water (typically 4:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 6-chloro-3-iodo-7-azaindole substrate (1 equiv), the C3-arylboronic acid (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), SPhos (0.10 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add degassed dioxane and water (4:1 mixture).

  • First Coupling (C3-Arylation): Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS for complete consumption of the starting material.

  • Second Coupling (C6-Arylation): Cool the mixture to room temperature. To the same flask, add the C6-arylboronic acid (1.5 equiv), additional Pd₂(dba)₃ (0.10 equiv), SPhos (0.20 equiv), and K₃PO₄ (3.0 equiv).

  • Heating: Heat the reaction mixture to 110 °C and stir for 12-16 hours.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired C3,C6-diaryl 7-azaindole.

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[16][17]

Mechanistic Rationale

The canonical Heck reaction mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a palladium-hydride species, which is converted back to Pd(0) by the base.[18]

Heck_Mizoroki_Cycle pd0 Pd(0)L₂ oxidative_add R-Pd(II)L₂-X pd0->oxidative_add Oxidative Addition alkene_complex [R-Pd(II)L₂(alkene)]⁺X⁻ oxidative_add->alkene_complex Alkene Coordination insertion_prod Product-Pd(II)L₂-H alkene_complex->insertion_prod Migratory Insertion insertion_prod->pd0 β-Hydride Elimination + Base product Substituted Alkene insertion_prod->product aryl_halide R-X (Halo-7-azaindole) aryl_halide->oxidative_add alkene Alkene alkene->alkene_complex base Base (e.g., Et₃N) base->pd0  Regenerates Pd(0)

Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.
Field-Proven Insights

The Heck reaction on halo-7-azaindoles often utilizes a simple catalyst system like Pd(OAc)₂ with or without phosphine ligands.[8] The reaction is typically performed in a polar aprotic solvent like DMF at elevated temperatures. The choice of base is important; organic bases like triethylamine are common, but inorganic bases can also be used, sometimes influencing the reaction's outcome. For example, the reaction of 4-iodo-1-acetyl-7-azaindole with methyl acrylate can be controlled by the choice of base.[8]

Protocol: Heck Coupling of 3-Iodo-7-azaindole[8]

Materials:

  • 1-Phenylsulfonyl-3-iodo-7-azaindole (1 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (0.1 equiv)

  • Tri-o-tolylphosphine, P(o-tol)₃ (0.2 equiv)

  • Triethylamine, Et₃N (2.0 equiv)

  • Acetonitrile (solvent)

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: In a sealed tube, combine 1-phenylsulfonyl-3-iodo-7-azaindole (1 equiv), Pd(OAc)₂ (0.1 equiv), and P(o-tol)₃ (0.2 equiv) under an inert atmosphere.

  • Reagent Addition: Add degassed acetonitrile, followed by triethylamine (2.0 equiv) and methyl acrylate (1.5 equiv).

  • Heating: Seal the tube and heat the reaction mixture to 80 °C for 12 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under vacuum.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the trans-alkene product.

Sonogashira Coupling: Accessing Alkynylated Scaffolds

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing direct access to valuable alkynyl-substituted 7-azaindoles. These products are versatile intermediates for further transformations.[19]

Mechanistic Rationale

This reaction is unique in that it typically employs a dual-catalyst system. A palladium catalyst activates the aryl halide via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide. This acetylide then engages in transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the product.[20]

Field-Proven Insights

The classic conditions involving a Pd(0) or Pd(II) source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (CuI) in an amine solvent (like Et₃N or DMF) are highly effective for 7-azaindoles.[19] The reaction is often run at temperatures ranging from ambient to 60 °C.[19] This coupling is also a key step in convergent strategies for building the 7-azaindole ring itself, where an appropriately substituted aminopyridine is coupled with an alkyne, followed by an intramolecular cyclization.[6][19]

Protocol: Sonogashira Coupling of 4-Iodo-7-azaindole[8]

Materials:

  • 1-Acetyl-4-iodo-7-azaindole (1 equiv)

  • 2-Methyl-3-butyn-2-ol (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide, CuI (0.1 equiv)

  • Triethylamine, Et₃N (solvent and base)

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere, add 1-acetyl-4-iodo-7-azaindole (1 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Solvent and Reagent Addition: Add degassed triethylamine, followed by 2-methyl-3-butyn-2-ol (1.2 equiv).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the triethylamine under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Installing Key Nitrogen Functionalities

The Buchwald-Hartwig amination is arguably the most important method for forming C-N bonds and is essential for introducing amine pharmacophores onto the 7-azaindole core.

Mechanistic Rationale

Similar to the Suzuki coupling, the mechanism involves oxidative addition of the halo-7-azaindole to Pd(0). The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex. Finally, reductive elimination forges the C-N bond and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_complex L-Pd(II)(Ar)X pd0->pd_complex Oxidative Addition pd_amide L-Pd(II)(Ar)(NR¹R²) pd_complex->pd_amide Amine Coordination + Deprotonation pd_amide->pd0 Reductive Elimination product Ar-NR¹R² pd_amide->product aryl_halide Ar-X (Halo-7-azaindole) aryl_halide->pd_complex amine HNR¹R² amine->pd_amide base Base (e.g., LiHMDS) base->pd_amide

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Field-Proven Insights

The amination of unprotected halo-7-azaindoles is a significant challenge due to the acidic N-H group. Groundbreaking work by Buchwald and colleagues demonstrated that highly selective C-N coupling is achievable.[3] The key to this success is the use of specific palladium precatalysts (like RuPhos-Pd-G3) paired with bulky biarylphosphine ligands and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS).[3][21] This combination favors the desired catalytic cycle over competing N-H arylation or catalyst inhibition.

Data Summary: Buchwald-Hartwig Amination of Unprotected 7-Azaindoles
7-Azaindole SubstrateAmineCatalyst SystemBase/SolventYield (%)Reference
4-Chloro-7-azaindoleMorpholineRuPhos PrecatalystLiHMDS / t-Amyl alcohol98[3]
5-Bromo-7-azaindoleAnilineDavePhos / Pd₂(dba)₃LiHMDS / Dioxane97[3]
4-Bromo-7-azaindoleN-MethylpiperazineRuPhos PrecatalystLiHMDS / t-Amyl alcohol90[3]
4-Bromo-N-SEM-7-azaindoleBenzamidePd(OAc)₂ / XantphosCs₂CO₃ / Dioxane88[22]
Protocol: Amination of Unprotected 4-Chloro-7-azaindole[3]

Materials:

  • 4-Chloro-7-azaindole (1 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • RuPhos-Pd-G3 precatalyst (0.02 equiv)

  • RuPhos ligand (0.02 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1M in THF (1.5 equiv)

  • t-Amyl alcohol (solvent)

  • Nitrogen or Argon atmosphere in a glovebox

Procedure:

  • Setup (in a glovebox): To a vial, add 4-chloro-7-azaindole (1 equiv), the RuPhos-Pd-G3 precatalyst (0.02 equiv), and RuPhos ligand (0.02 equiv).

  • Reagent Addition: Add t-amyl alcohol, followed by the amine (1.2 equiv), and finally the LiHMDS solution (1.5 equiv).

  • Reaction: Seal the vial and stir the mixture at 80 °C for 12-24 hours.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography on silica gel to obtain the desired amino-7-azaindole.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Wiley Online Library.
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Synthesis and pharmacological activities of 7-azaindole deriv
  • Recent advances in the global ring functionalization of 7-azaindoles.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals.
  • ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction.
  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes.
  • Palladium-catalyzed functionalization of 5- and 7-azaindoles. ElectronicsAndBooks.
  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position.
  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus de l'Académie des Sciences.
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH.
  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PubMed.
  • Heck reaction. Wikipedia.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Heck reaction. YouTube.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important heterocyclic building block. As a versatile intermediate in medicinal chemistry, optimizing its synthesis is crucial for the efficient development of novel therapeutics.[1][2][3][4]

This document is structured to provide a logical flow from general understanding to specific problem-solving, with a strong emphasis on the scientific principles behind each recommendation.

I. Overview of Synthetic Strategies

The synthesis of the 7-azaindole core, the backbone of our target molecule, can be approached through several established methods.[5][6] The choice of synthetic route often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. Common strategies include:

  • Fischer Indole Synthesis: A classic and widely used method involving the acid-catalyzed reaction of a substituted pyridine-hydrazine with a ketone or aldehyde.[7][8][9] For our target, this would likely involve a 2-hydrazinyl-5-chloropyridine derivative reacting with a pyruvate equivalent.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods that offer a high degree of flexibility and functional group tolerance.[10][11] These routes often involve the formation of the pyrrole ring onto a pre-functionalized pyridine core.

  • Chichibabin Cyclization: This method typically involves the reaction of 3-picolines with nitriles in the presence of a strong base.[6][12]

The subsequent sections will focus on troubleshooting issues that may arise, particularly within the context of the Fischer indole synthesis and related cyclization strategies, which are common for this class of compounds.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Low or No Product Yield

Q1: My reaction is not proceeding to completion, and I'm observing a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a frequent challenge in 7-azaindole synthesis, often stemming from the electron-deficient nature of the pyridine ring which can deactivate it towards electrophilic cyclization.[8]

Causality & Solutions:

  • Insufficient Acid Strength or Concentration: The Fischer indole synthesis is highly dependent on the acid catalyst to facilitate the key[8][8]-sigmatropic rearrangement.[7][9]

    • Recommendation: If you are using weaker acids like acetic acid or HCl in an alcohol, consider switching to stronger acid catalysts. Polyphosphoric acid (PPA) or Eaton's reagent are often more effective for less reactive substrates.[8] A higher concentration of the acid catalyst can also drive the reaction forward, but be mindful of potential side reactions.

  • Suboptimal Reaction Temperature and Time: The reaction kinetics are sensitive to temperature.

    • Recommendation: Systematically screen a range of temperatures. While higher temperatures can increase the reaction rate, they can also lead to decomposition and tar formation.[8] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Microwave irradiation can sometimes be beneficial in reducing reaction times and improving yields.[8]

  • Purity of Starting Materials: Impurities in your starting materials, such as the substituted hydrazine or the pyruvate derivative, can inhibit the catalyst or lead to unwanted side reactions.[7]

    • Recommendation: Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization, distillation, or chromatography) and confirm their identity and purity by analytical methods like NMR.

Q2: I'm observing the formation of my desired product by TLC/LC-MS, but the isolated yield is consistently low. Where could I be losing my product?

A2: Low isolated yields, despite good conversion, often point to issues during the work-up and purification stages.

Causality & Solutions:

  • Product Solubility and Extraction Issues: The pyrrolo[2,3-b]pyridine core can exhibit amphiprotic character, potentially leading to solubility in both aqueous acidic and organic layers, especially if the pH is not carefully controlled during work-up.

    • Recommendation: Carefully adjust the pH of the aqueous solution during extraction. Basifying the solution (e.g., with NaHCO₃ or Na₂CO₃) will ensure the product is in its neutral form, maximizing its partitioning into the organic layer. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery.

  • Product Degradation During Purification: The 7-azaindole scaffold can be sensitive to prolonged exposure to silica gel, especially if residual acid from the reaction is present.

    • Recommendation: Neutralize the crude product before subjecting it to column chromatography. Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent.[13] Flash chromatography is generally preferred over gravity chromatography to minimize the contact time with the stationary phase.

  • Product Volatility: While less common for this specific molecule, some smaller heterocyclic compounds can be lost during solvent removal under high vacuum, especially at elevated temperatures.

    • Recommendation: Remove the solvent under reduced pressure at a moderate temperature.

Side Product Formation and Purification Challenges

Q3: My reaction mixture is turning into a dark, intractable tar, making product isolation impossible. What is causing this and how can I prevent it?

A3: Tar formation is a common problem in acid-catalyzed reactions, particularly at elevated temperatures.[8]

Causality & Solutions:

  • Excessive Heat and/or Acid Concentration: High temperatures and overly concentrated strong acids can promote polymerization and decomposition of starting materials, intermediates, and the product itself.[8]

    • Recommendation: Optimize the reaction temperature by running the reaction at the lowest effective temperature.[8] Experiment with different acid-to-substrate ratios to find the optimal balance between efficient catalysis and minimal side reactions.

  • Air Sensitivity: Some intermediates in the Fischer indole synthesis can be sensitive to oxidation.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Q4: I am observing multiple spots on my TLC plate that are difficult to separate by column chromatography. What are these side products likely to be?

A4: The formation of multiple, closely-eluting side products can complicate purification.

Causality & Solutions:

  • Regioisomers: If an unsymmetrical ketone is used as a starting material, the formation of regioisomeric products is possible.[8] For the synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, this is less of a concern if a pyruvate derivative is used.

  • Incomplete Cyclization or Rearrangement: The reaction may stall at an intermediate stage, leading to the presence of hydrazones or other intermediates in the final mixture.

    • Recommendation: Ensure the reaction conditions (acid strength, temperature, time) are sufficient to drive the reaction to completion.

  • Side Reactions of Functional Groups: The ester and chloro substituents on the target molecule may be susceptible to side reactions under harsh acidic conditions. For instance, the ester could undergo hydrolysis.

    • Recommendation: If ester hydrolysis is suspected, consider protecting the carboxylic acid and deprotecting it in a later step. Alternatively, milder reaction conditions should be explored.

Experimental Workflow for Troubleshooting

G cluster_0 Troubleshooting Workflow for Low Yield Start Start Low Yield Low Yield Start->Low Yield Check Conversion Check Conversion Low Yield->Check Conversion Optimize Reaction Conditions Optimize Reaction Conditions Check Conversion->Optimize Reaction Conditions Low Conversion Improve Work-up/Purification Improve Work-up/Purification Check Conversion->Improve Work-up/Purification Good Conversion Successful Synthesis Successful Synthesis Optimize Reaction Conditions->Successful Synthesis Improve Work-up/Purification->Successful Synthesis

Caption: A simplified workflow for troubleshooting low yield in the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction conditions for the Fischer indole synthesis of this compound?

A1: A common starting point is to use polyphosphoric acid (PPA) as the acid catalyst and solvent, with a reaction temperature in the range of 160-180°C.[8] However, it is crucial to perform small-scale optimization experiments to determine the ideal conditions for your specific substrate.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system might be a mixture of ethyl acetate and hexanes. The consumption of the starting hydrazine or hydrazone and the appearance of the product spot can be visualized under UV light. Liquid chromatography-mass spectrometry (LC-MS) can provide more definitive information on the formation of the desired product.

Q3: What are some common purification strategies for Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate?

A3: Column chromatography on silica gel is a standard method for purification. As mentioned earlier, it is advisable to neutralize the crude product before chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is often effective. Recrystallization from a suitable solvent system can also be an excellent method for obtaining highly pure material.

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety practices should always be followed. The reagents used in this synthesis, such as strong acids (PPA, H₂SO₄) and hydrazines, are corrosive and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

IV. Experimental Protocols

Example Protocol: Fischer Indole Synthesis

This is a general protocol and may require optimization for your specific starting materials.

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve the substituted 2-hydrazinyl-5-chloropyridine (1.0 eq.) in a suitable solvent such as ethanol.

    • Add methyl pyruvate (1.1 eq.).

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

    • The resulting hydrazone can be isolated by filtration or extraction, or used directly in the next step.[8]

  • Fischer Indole Cyclization:

    • Carefully add the 2-pyridylhydrazone (1.0 eq.) to polyphosphoric acid (PPA) (typically a 10-20 fold excess by weight).

    • Heat the mixture with stirring to 160-180°C. The optimal temperature will depend on the substrate.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃) to a pH of 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

ParameterRecommended RangeRationale
Hydrazone Formation
Reactant Ratio (Hydrazine:Pyruvate)1 : 1.1-1.2A slight excess of the pyruvate ensures complete consumption of the hydrazine.
Catalyst (Acetic Acid)Catalytic amountFacilitates the condensation reaction.
Cyclization
Acid Catalyst (PPA)10-20x weight of hydrazoneActs as both the catalyst and the solvent, requiring a large excess.
Temperature160-180°CHigh temperature is often necessary for the cyclization of electron-deficient systems.[8]

V. Mechanistic Insight

Understanding the reaction mechanism is key to effective troubleshooting.

G Hydrazone Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine Tautomerization [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->[3,3]-Sigmatropic Rearrangement Acid Catalysis Di-imine Intermediate Di-imine Intermediate [3,3]-Sigmatropic Rearrangement->Di-imine Intermediate Cyclization Cyclization Di-imine Intermediate->Cyclization Aromatization (Loss of NH3) Aromatization (Loss of NH3) Cyclization->Aromatization (Loss of NH3) 7-Azaindole Product 7-Azaindole Product Aromatization (Loss of NH3)->7-Azaindole Product

Sources

Technical Support Center: Purification of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical R&D Support

This guide provides in-depth troubleshooting and practical advice for researchers encountering challenges in the purification of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (MW: 210.62 g/mol , Formula: C₉H₇ClN₂O₂).[1][2] This compound is a vital heterocyclic building block, often referred to as a 7-azaindole derivative, and serves as a key intermediate in the synthesis of various biologically active molecules.[1][3] Its purification, however, can be non-trivial due to its chemical nature and the potential for complex impurity profiles arising from its synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and provides immediate, actionable advice.

Q1: My crude product is a dark brown or black tar-like residue, not the expected off-white solid. What is the likely cause?

A: Dark coloration and tar formation are typically indicative of degradation or polymerization. The pyrrole ring system, while aromatic, can be sensitive to air, light, and strong acids.[4] Upon exposure, particularly at elevated temperatures during solvent removal, it can polymerize or oxidize, leading to intractable materials.

  • Causality: The nitrogen lone pair in the pyrrole ring contributes to a high electron density, making it susceptible to oxidative processes.

  • Preventative Action:

    • Minimize exposure of the crude reaction mixture to strong light and air.

    • Ensure the reaction workup neutralizes any strong acids used during synthesis.

    • Concentrate the product in vacuo at a reduced temperature (e.g., <40°C).

    • If possible, proceed to the purification step immediately after workup.

Q2: What are the most common impurities to expect from a typical synthesis?

A: The impurity profile depends heavily on the synthetic route. Syntheses of this scaffold often involve steps like cyclization, chlorination, and sometimes palladium-catalyzed cross-coupling reactions.[1][5]

  • Unreacted Starting Materials: Incomplete cyclization can leave precursors in the crude mixture.

  • Over-chlorination or Isomeric Byproducts: The chlorination step may yield di-chlorinated species or other positional isomers.

  • Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under non-neutral pH conditions.

  • Residual Palladium: If cross-coupling methods were used to introduce other functionalities, residual palladium catalyst can contaminate the product. This is a critical impurity to remove for pharmaceutical applications.

  • Protecting Group Byproducts: If protecting groups like SEM (2-(trimethylsilyl)ethoxy)methyl) were used, byproducts from their cleavage can be present.[5]

Q3: How should I properly store the compound, both pre- and post-purification?

A: Due to its potential for slow degradation, proper storage is critical. Commercial suppliers recommend long-term storage at -20°C to -80°C.[6]

  • Pre-purification (Crude): If not purifying immediately, store the crude solid under an inert atmosphere (nitrogen or argon) at ≤ 4°C.

  • Post-purification (Pure): For long-term storage, aliquot the pure compound into vials, flush with argon or nitrogen, and store at -20°C. Avoid repeated freeze-thaw cycles.[6]

Q4: I am attempting purification by recrystallization, but the compound "oils out." What does this mean and how can I fix it?

A: "Oiling out" occurs when the compound melts in the hot solvent or its solubility decreases so rapidly upon cooling that it separates as a liquid phase instead of forming a crystal lattice.

  • Causality: This often happens when the boiling point of the solvent is higher than the melting point of the compound-impurity mixture, or when the solution is supersaturated to an extreme degree.

  • Troubleshooting:

    • Use more solvent: The initial solution might be too concentrated. Add more hot solvent until the oil dissolves completely before allowing it to cool slowly.

    • Lower the temperature: Use a solvent system with a lower boiling point.

    • Change the solvent system: Switch to a binary solvent system. Dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexanes, heptane) at an elevated temperature until turbidity persists. Then, add a drop of the good solvent to clarify and allow to cool slowly.

Part 2: In-Depth Troubleshooting Guides

Scenario A: Flash Column Chromatography Issues

Flash chromatography on silica gel is the most common method for purifying this class of compounds.[5] However, challenges can arise from the molecule's structure.

  • Problem 1: Significant Tailing of the Product Peak

    • Root Cause: The pyrrole and pyridine nitrogen atoms are basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction causes the compound to elute slowly and asymmetrically, leading to tailing, poor resolution, and lower yields.

    • Solution: Add a basic modifier to the eluent to neutralize the acidic sites on the silica.

      • Standard Approach: Add 0.5-1% triethylamine (Et₃N) or pyridine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). Triethylamine will occupy the acidic sites, allowing your compound to elute more symmetrically.

      • Alternative: Use a deactivated or basic stationary phase, such as neutral or basic alumina, although this may require re-optimizing the solvent system entirely.

  • Problem 2: Co-elution of a Key Impurity

    • Root Cause: An impurity has a polarity very similar to the product, making separation difficult with standard solvent systems.

    • Solution:

      • Shallow the Gradient: If using gradient elution, make the slope of the gradient much shallower around the elution point of your product.

      • Change Solvent Selectivity: Switch one of the eluent components to a solvent from a different class to alter the interactions. For example, if you are using Hexane/Ethyl Acetate (a hydrocarbon/ester mix), try switching to Hexane/Acetone (hydrocarbon/ketone) or Dichloromethane/Methanol (chlorinated/protic). This changes the nature of the hydrogen bonding and dipole interactions, which can often resolve closely eluting spots.

Solvent System Typical Ratio Range Notes & Rationale
Hexanes / Ethyl Acetate9:1 to 1:1Standard starting point. Good for separating non-polar impurities.
Dichloromethane / Methanol100:0 to 95:5For more polar compounds. Useful if the product is not moving from the baseline in Hex/EtOAc. Be cautious, as high concentrations of MeOH can dissolve silica.
Toluene / Acetone9:1 to 7:3Alternative selectivity. The aromatic nature of toluene can change the interaction with the pyrrolopyridine ring, potentially resolving difficult impurities.
Scenario B: Post-Purification Contamination
  • Problem: NMR analysis shows pure compound, but elemental analysis fails due to suspected metal contamination.

    • Root Cause: If a palladium-catalyzed reaction was performed, trace amounts of palladium may remain coordinated to the nitrogen atoms of your product, even after chromatography. Silica gel alone is often insufficient for removing all trace metals.

    • Solution: Metal Scavenging

      • Dissolve the purified material in a solvent like DCM or THF.

      • Add a metal scavenger, such as QuadraSil® MP or SiliaMetS® Thiol.

      • Stir the mixture for several hours at room temperature or with gentle heating according to the scavenger manufacturer's protocol.

      • Filter off the scavenger resin and wash with fresh solvent.

      • Concentrate the filtrate to recover the metal-free product.

Part 3: Standardized Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol assumes a crude product contaminated with both more and less polar impurities.

  • TLC Analysis: Develop a TLC plate of the crude material in a Hexane/Ethyl Acetate system. If the product Rf is not between 0.2-0.4, adjust the solvent ratio. Once an appropriate ratio is found (e.g., 7:3 Hex/EtOAc), add 1% triethylamine to the mobile phase and run a new TLC to confirm the Rf and observe peak shape improvement.

  • Column Packing: Dry-pack a column with silica gel. Equilibrate the column with the chosen mobile phase (e.g., 7:3 Hex/EtOAc + 1% Et₃N), running 2-3 column volumes of solvent through until the pack is stable.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~1-2x the mass of the crude product). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM or acetone), add the silica, and concentrate to a dry, free-flowing powder using a rotary evaporator. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with the chosen mobile phase. Collect fractions and monitor them by TLC.

  • Fraction Pooling & Concentration: Combine the pure fractions, identified by TLC. Concentrate the pooled fractions on a rotary evaporator, keeping the bath temperature below 40°C.

  • Final Drying: Place the resulting solid under high vacuum for several hours to remove residual solvents.

Protocol 2: Recrystallization Solvent Screening
  • Setup: Place ~10-20 mg of the crude material into several small test tubes.

  • Single Solvent Screening: To each tube, add a different solvent dropwise at room temperature until the solid dissolves. Potential solvents include isopropanol, ethanol, ethyl acetate, acetone, toluene, and acetonitrile. If the solid is insoluble at room temperature, heat the mixture gently.

    • Good Candidate: A solvent that dissolves the compound when hot but in which the compound is poorly soluble when cold.

  • Binary Solvent Screening: If no single solvent is ideal, select a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is insoluble).

    • Dissolve the crude material in a minimum amount of the hot "good" solvent (e.g., acetone).

    • Add the "poor" solvent (e.g., hexanes) dropwise while hot until the solution becomes persistently cloudy.

    • Add 1-2 drops of the "good" solvent to re-clarify.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. Air-dry, then place under high vacuum.

Part 4: Visualization & Workflow

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial analysis of the crude product.

Purification_Strategy Start Crude Product Analysis (TLC, Crude 1H NMR) A Is the product a free-flowing solid? Start->A B Crude is an oil, tar, or contains many impurities A->B No E Does crude NMR suggest one major impurity? A->E Yes D Perform Flash Column Chromatography (Consider basic modifier) B->D C Attempt Recrystallization F Check Purity (NMR, LCMS) C->F D->F E->C Yes E->D No G Product is Pure (>98%) F->G Yes H Purity insufficient. Proceed to chromatography. F->H No H->D

Caption: Decision workflow for selecting a purification method.

References

  • Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate - Cusabio. Cusabio.com. [Link]

  • Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate, 95% Purity, C9H7ClN2O2, 100 mg. Laboquest. [Link]

  • METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE | 872355-63-0. LookChem. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. PubMed Central. [Link]

  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. PubChem. [Link]

  • Methyl 5-chloro-1H- pyrrolo[2,3-b]pyridine-4- carboxylate. Echo BioSystems. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. PubMed Central. [Link]

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules. Semantic Scholar. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. SciSpace. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank. MDPI. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. PubMed. [Link]

  • Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. IUCrData. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Chlorination of 1H-Pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthetic chemistry of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of its chlorination. The unique electronic nature of this heterocycle—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—presents distinct challenges and opportunities for regioselective functionalization. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve your synthetic goals with confidence and precision.

General Considerations: The Reactivity Landscape of 7-Azaindole

The chlorination of 7-azaindole is not a one-size-fits-all procedure. The outcome is highly dependent on the choice of chlorinating agent, solvent, temperature, and the presence or absence of protecting groups. The pyrrole ring is inherently electron-rich, making the C3 position the most nucleophilic and thus the most susceptible to electrophilic attack. Conversely, the pyridine ring is electron-deficient. Direct electrophilic chlorination on the pyridine moiety (C4, C5, C6) is generally difficult without prior activation, such as N-oxide formation.[1][2]

Diagram: Regioselectivity in Electrophilic Attack

The following diagram illustrates the preferred sites for electrophilic substitution on the unprotected 7-azaindole core.

Caption: Reactivity map for electrophilic chlorination of 7-azaindole.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common problems encountered during the chlorination of 1H-pyrrolo[2,3-b]pyridine.

Q1: My reaction shows low or no conversion. How can I drive it to completion?

Potential Cause 1: Insufficiently Reactive Chlorinating Agent. The reactivity of common electrophilic chlorinating agents varies significantly. N-Chlorosuccinimide (NCS) is a mild, easy-to-handle solid, but may be sluggish with less activated substrates.[3][4] Sulfuryl chloride (SO₂Cl₂) is more reactive and often provides higher yields but can lead to side reactions if not controlled.[5][6] Gaseous chlorine (Cl₂) is highly reactive but difficult to handle and often lacks selectivity.[7]

Solution:

  • Increase Reagent Electrophilicity: If using NCS with a deactivated or electron-neutral 7-azaindole derivative, consider switching to a more potent agent like sulfuryl chloride.

  • Lewis Acid Catalysis: For mild reagents like NCS, the addition of a Lewis acid or protic acid can enhance the electrophilicity of the chlorine source, though this may also promote side reactions.[8]

  • Temperature: Gently heating the reaction can increase the rate, but must be done cautiously to avoid decomposition and the formation of polychlorinated byproducts. A typical starting point for NCS is room temperature, while SO₂Cl₂ reactions are often initiated at 0 °C or lower.

Potential Cause 2: Solvent Choice. The solvent can dramatically influence reaction rates and outcomes. Solution:

  • Polar aprotic solvents like DMF, acetonitrile, or THF are commonly used for chlorinations with NCS. For sulfuryl chloride, less reactive solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred to moderate its reactivity.

Q2: I'm getting a mixture of isomers (e.g., 3-chloro, 4-chloro, 6-chloro). How can I improve regioselectivity?

This is the most critical challenge in 7-azaindole chemistry. The desired isomer dictates the entire synthetic strategy.

For Selective C3-Chlorination (Most Common): This is the electronically favored position for electrophilic substitution.

  • Reagent Choice: NCS is generally the reagent of choice for selective C3-chlorination due to its milder nature. It preferentially attacks the most electron-rich position.[9]

  • Reaction Conditions: Running the reaction at or below room temperature minimizes over-reaction and potential isomerization or chlorination at other sites.

For Selective C4-Chlorination: Direct C4 chlorination is challenging. The most reliable method involves activating the pyridine ring.

  • N-Oxide Strategy: Convert the pyridine nitrogen (N7) to an N-oxide. This modification activates the C4 and C6 positions for nucleophilic attack. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride can then install the chlorine at the C4 position.[1][2]

For Other Positions (C5, C6): These positions are less accessible via direct electrophilic chlorination.

  • Directed C-H Activation: Advanced methods using transition metal catalysis, such as rhodium-catalyzed C-H chlorination, can achieve regioselectivity at positions not favored by classical electrophilic substitution, though these methods often require specific directing groups.[10][11]

  • Building Block Approach: It is often more practical to synthesize the 7-azaindole core with the desired chlorine substituent already in place from a suitable pyridine or pyrrole precursor.[12]

Table 1: Comparison of Common Chlorinating Agents
ReagentFormulaTypical ConditionsAdvantagesDisadvantagesPrimary Regioselectivity
N-Chlorosuccinimide NCSDMF or CH₃CN, 0°C to RTSolid, easy to handle; good C3 selectivityModerate reactivity; may require long reaction timesC3
Sulfuryl Chloride SO₂Cl₂DCM or DCE, -10°C to RTHighly reactive; high conversionGas evolution (HCl, SO₂); can lead to polychlorination; moisture sensitivePrimarily C3, but less selective than NCS
Phosphorus Oxychloride POCl₃Heat (reflux)Effective for C4/C6 chlorination of N-oxidesHarsh conditions; limited to activated substratesC4/C6 (on N-oxides)
1-Chloro-1,2-benziodoxol-3-one -DMF, rtStable, recyclable starting materialsStoichiometric use of iodine reagentC3
Palau'chlor (CBMG) -CHCl₃, rtHighly reactive, even for deactivated systemsSpecialized reagent, not commonly availableC3
Q3: My reaction produces significant amounts of di- and tri-chlorinated products. How do I prevent this?

Potential Cause: Overly Reactive Conditions or Incorrect Stoichiometry. Using a large excess of a powerful chlorinating agent or running the reaction at elevated temperatures can lead to multiple additions.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use 1.0 to 1.1 equivalents for monochlorination.

  • Slow Addition: Add the chlorinating agent dropwise as a solution at low temperature (e.g., 0 °C or below). This maintains a low instantaneous concentration of the reagent, minimizing over-reaction.

  • Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Monitor Closely: Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of subsequent products.

Q4: The N-H proton on the pyrrole ring seems to be interfering with the reaction. Should I use a protecting group?

Answer: Yes, N-protection is a powerful strategy to enhance solubility, prevent side reactions at the nitrogen, and in some cases, influence regioselectivity.

  • When to Protect: If you are using organometallic reagents, strong bases, or if you observe N-chlorination or other side reactions, protection is highly recommended.

  • Common Protecting Groups:

    • SEM (2-(trimethylsilyl)ethoxymethyl): Robust and stable to many conditions, but its removal requires fluoride sources or strong acid. The SEM group can also serve as an activating group for nucleophilic substitution reactions.[13]

    • Boc (tert-butyloxycarbonyl): Easily installed and removed under acidic conditions (e.g., TFA in DCM).

    • Sulfonyl Groups (e.g., Tosyl): Very stable but can be difficult to remove.

Diagram: General Workflow for Protected Chlorination

Caption: Decision workflow for N-protection strategy in 7-azaindole chlorination.

Q5: I'm struggling with the purification. The product is difficult to separate from the starting material and/or byproducts.

Potential Cause 1: Similar Polarity of Components. Chlorinated and non-chlorinated azaindoles can have very similar polarities, making chromatographic separation challenging.

Solution: Column Chromatography Optimization.

  • Stationary Phase: Standard silica gel is common. If your compound is acid-sensitive or shows significant tailing, consider deactivating the silica by pre-treating the column with a 1-2% solution of triethylamine in your eluent, or use neutral alumina.[14]

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, a dichloromethane/methanol system may be more effective. Adding a small amount (0.1-0.5%) of triethylamine or ammonia to the mobile phase can drastically improve peak shape for basic compounds like azaindoles.[14]

Potential Cause 2: Contamination with Reagent Byproducts. Succinimide (from NCS) or acidic residues can complicate purification.

Solution: Optimized Work-up.

  • Aqueous Wash: Before chromatography, perform an aqueous work-up. A wash with saturated sodium bicarbonate (NaHCO₃) solution will remove acidic byproducts. A brine wash will help remove water from the organic layer.

  • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be a highly effective method for removing minor impurities and achieving high purity. Common solvent systems include ethyl acetate/hexanes or ethanol/water.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Selective C3-Chlorination using N-Chlorosuccinimide (NCS)

This protocol is optimized for the selective monochlorination at the C3 position.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq) to the stirred solution in one portion.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).

  • Quenching & Work-up: Once the starting material is consumed, pour the reaction mixture into water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride (brine).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 3-chloro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol is for when a more reactive agent is needed. Caution: SO₂Cl₂ is corrosive and reacts violently with water. The reaction evolves HCl and SO₂ gas.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C. Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution while the flask is still in the ice bath.

  • Work-up & Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

References

  • Xu, B., Liu, B., et al. (2014). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters. Available at: [Link][10][11]

  • Aarhus, E., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link][15]

  • American Chemical Society (2014). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. ACS Publications. Available at: [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link][12]

  • Li, X., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters. Available at: [Link][3]

  • University of Liverpool (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3-one. University of Liverpool Repository. Available at: [Link][7]

  • Baran, P. S., et al. (2014). Palau'chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society. Available at: [Link][4]

  • Baran, P. S., et al. (2021). A Practical Lewis Base Catalyzed Electrophilic Chlorination of Arenes and Heterocycles. ChemRxiv. Available at: [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Minakata, S. (2009). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link][1]

  • Google Patents (2013). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines. Google Patents.
  • Adimurthy, S., et al. (2020). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link][9]

  • Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Google Patents (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine. Google Patents.
  • UCLA Department of Chemistry & Biochemistry (n.d.). Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. UCLA. Available at: [Link]

  • Kumar, A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. Available at: [Link]

  • Malykhin, R. S., & Sukhorukov, A. (2022). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. ResearchGate. Available at: [Link][2]

  • Langer, P. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Bazgir, A., et al. (2008). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Arkivoc. Available at: [Link]

  • Andersson, H., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. Available at: [Link][13]

  • Zard, S. Z., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide. Edinburgh Research Explorer. Available at: [Link]

  • International Science Community Association (2014). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences. Available at: [Link]

  • Wikipedia (n.d.). N-Chlorosuccinimide. Wikipedia. Available at: [Link]

  • PubChem (n.d.). 6-Chloro-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Pipzine Chemicals (n.d.). 4-Chloro-1H-pyrrolo[2,3-尾]pyridine. Pipzine Chemicals. Available at: [Link]

  • National Center for Biotechnology Information (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Yang, Z., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]

  • RSC Publishing (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Google Patents (2011). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
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  • ResearchGate (n.d.). Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. ResearchGate. Available at: [Link][5]

  • Chemistry Stack Exchange (2016). Chlorination by SOCl2 vs SO2Cl2. Stack Exchange. Available at: [Link][6]

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stability issues of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. While specific stability data for this molecule is not extensively published, this resource synthesizes information from structurally related compounds and fundamental chemical principles to provide practical guidance.

I. Troubleshooting Guide: Stability Issues in Solution

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable protocols.

Issue: Gradual Decrease in Compound Concentration in Aqueous Solutions

Question: I've prepared a stock solution of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in a buffered aqueous solution, and I'm observing a decrease in its concentration over time when analyzed by HPLC. What could be the cause?

Answer: The most probable cause for the decrease in concentration of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in aqueous solutions is the hydrolysis of the methyl ester functional group to its corresponding carboxylic acid, 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This reaction is a common degradation pathway for esters in the presence of water and can be catalyzed by both acidic and basic conditions.

The general reactivity of the pyrrolopyridine core also suggests that other degradation pathways, such as oxidation, could occur, though hydrolysis is often the primary concern for esters in aqueous media.[1]

Proposed Mechanism: Ester Hydrolysis

The hydrolysis of the methyl ester can proceed through either an acid-catalyzed or base-mediated pathway.

Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis reactant Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate product 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid reactant->product H+ / H2O reactant->product OH- / H2O methanol Methanol

Caption: Potential hydrolysis pathways for Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Troubleshooting Protocol: Preliminary Stability Assessment

To investigate and mitigate this degradation, a preliminary stability study is recommended. This will help you understand the stability of your compound under your specific experimental conditions.

Objective: To determine the rate of degradation of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in your chosen solvent system and identify the primary degradant.

Materials:

  • Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Your intended buffered aqueous solution (e.g., PBS at pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for stock solution

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

  • Incubator or water bath set to your experimental temperature

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in 100% ACN or DMSO. This will serve as your t=0 reference.

  • Working Solution Preparation: Dilute the stock solution into your aqueous buffer to the final working concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on the solution's properties.

  • Initial Analysis (t=0): Immediately after preparing the working solution, inject an aliquot into the HPLC system to determine the initial peak area of the parent compound.

  • Incubation: Store the working solution under your typical experimental conditions (e.g., 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the working solution and inject it into the HPLC.

  • Data Analysis:

    • Monitor the peak area of the parent compound over time. A decrease indicates degradation.

    • Look for the appearance of new peaks. The primary degradation product, the carboxylic acid, will be more polar and thus have a shorter retention time on a reverse-phase column.

    • Plot the percentage of the remaining parent compound against time to determine the degradation rate.

Issue: Inconsistent Results in Biological Assays

Question: I'm using Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in a cell-based assay that runs for 48 hours, and my results are not reproducible. Could this be related to compound stability?

Answer: Yes, inconsistent results in lengthy biological assays can be a strong indicator of compound instability. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variability in the observed biological response. The rate of degradation can be influenced by slight variations in experimental conditions (e.g., pH of the media, temperature), further contributing to a lack of reproducibility.

Recommendations:

  • Perform a Stability Study in Assay Media: Conduct the stability assessment protocol described above, but use your complete cell culture medium as the solvent. This will account for any potential interactions with media components.

  • Consider Shorter Incubation Times: If the compound is found to be unstable, explore the possibility of using shorter assay endpoints.

  • Dosing Regimen: For longer experiments, consider replenishing the compound at set intervals to maintain a more consistent concentration.

  • pH Monitoring: Monitor the pH of your cell culture medium over the course of the experiment, as changes in pH can affect the rate of hydrolysis.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate?

A1: For long-term storage, it is recommended to store the compound as a lyophilized powder at -20°C to -80°C.[2] If you need to prepare a stock solution, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Q2: In which solvents is this compound most stable?

A2: While specific data is limited, based on general chemical principles, the compound will be most stable in anhydrous aprotic organic solvents such as DMSO, DMF, and acetonitrile. Stability in protic solvents like methanol and ethanol may be lower due to the possibility of transesterification. Aqueous solutions, especially at non-neutral pH, are expected to be the least stable environment due to hydrolysis.

Q3: How does pH affect the stability of this compound?

A3: The stability of the ester is expected to be highly pH-dependent.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis can occur.

  • Neutral Conditions (pH ~7): The rate of hydrolysis is generally at its minimum. However, for sensitive esters, degradation can still be significant over time, especially at elevated temperatures. Studies on similar heterocyclic compounds have shown stability at neutral pH.[3]

  • Basic Conditions (pH > 8): Base-mediated hydrolysis is typically much faster than acid-catalyzed hydrolysis. It is advisable to avoid strongly basic conditions. The hydrolysis of a related compound, ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, is performed using sodium hydroxide to yield the carboxylic acid.[4]

Q4: Are there any known incompatibilities with other reagents?

A4: Avoid strong acids, strong bases, and strong oxidizing agents. The pyrrolopyridine core can undergo substitution reactions, particularly at the chlorine position, with strong nucleophiles.[1]

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method can separate the parent compound from its more polar degradants, such as the carboxylic acid, and allow for quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify the mass of the parent compound and any degradation products, confirming their identity. For structural elucidation of unknown degradants, Nuclear Magnetic Resonance (NMR) spectroscopy would be the most powerful tool.

III. Experimental Workflow and Data Visualization

Workflow for a Comprehensive Stability Study

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare concentrated stock in anhydrous organic solvent (e.g., DMSO) C Dilute stock into each buffer to final concentration A->C B Prepare buffered solutions at different pH values (e.g., 4, 7.4, 9) B->C D Incubate solutions at desired temperatures (e.g., RT, 37°C) C->D E Withdraw aliquots at specified time points (t=0, 1, 2, 4, 8, 24h) D->E F Analyze aliquots by RP-HPLC E->F G Quantify parent peak area and identify degradant peaks F->G H Plot % Remaining vs. Time to determine degradation kinetics G->H

Caption: A typical experimental workflow for assessing compound stability.

Table 1: Predicted Stability Profile of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in Solution

ConditionSolvent SystemTemperatureExpected StabilityPrimary Degradation Pathway
Acidic Aqueous Buffer (pH 4-5)Room Temp / 37°CLow to ModerateAcid-catalyzed hydrolysis
Neutral Aqueous Buffer (pH 7.0-7.4)Room Temp / 37°CModerate to HighSlow hydrolysis
Basic Aqueous Buffer (pH 8-9)Room Temp / 37°CLowBase-mediated hydrolysis
Organic Anhydrous DMSO, ACNRoom TempHighMinimal degradation expected

IV. References

  • Cusabio. (n.d.). Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. Retrieved from [Link]

  • LookChem. (n.d.). METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. Retrieved from [Link]

  • Aarhus, E., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(12), 3123. Retrieved from [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-137. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. This document provides in-depth troubleshooting for common synthetic transformations involving this versatile 7-azaindole derivative. As a bioisostere of indole, this scaffold is a valuable building block in medicinal chemistry, particularly for developing novel therapeutics.[1] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during their experiments.

The 7-azaindole core presents unique reactivity challenges due to the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring.[2][3] The nitrogen atom in the pyridine ring can also influence reaction outcomes, sometimes by coordinating to metal catalysts.[4][5] This guide will address specific failed reactions, providing logical troubleshooting workflows and detailed protocols to enhance your success rate.

Section 1: Failed Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds at the chloro-position of the pyridine ring.[6] However, failures are common and can often be traced back to catalyst, reagents, or reaction conditions.

Question 1: My Suzuki-Miyaura reaction with an arylboronic acid shows no product formation, and I only recover starting material. What are the likely causes and how can I fix it?

Answer:

Complete failure of a Suzuki-Miyaura coupling with a heteroaryl chloride like Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate often points to issues with the catalytic cycle. The primary suspects are catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.

Causality and Troubleshooting Workflow:

The workflow below outlines a systematic approach to diagnosing the issue.

cluster_start Initial Reaction Failure cluster_reagents Reagent Quality Check cluster_atmosphere Atmosphere Control cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization start No Product Formation reagent_check 1. Verify Reagent Quality - Boronic Acid (NMR) - Solvents (Anhydrous) - Base (Freshly Ground) start->reagent_check Begin Troubleshooting atmosphere_check 2. Ensure Inert Atmosphere - Rigorous Degassing - Positive Argon/Nitrogen Pressure reagent_check->atmosphere_check If reagents are pure catalyst_check 3. Optimize Catalyst System - Screen Ligands (e.g., XPhos, SPhos) - Change Palladium Precursor - Increase Catalyst Loading atmosphere_check->catalyst_check If atmosphere is inert conditions_check 4. Optimize Reaction Conditions - Screen Bases (K3PO4, Cs2CO3) - Screen Solvents (Dioxane, Toluene) - Vary Temperature catalyst_check->conditions_check If still no reaction

Caption: Systematic troubleshooting for failed Suzuki couplings.

Detailed Troubleshooting Steps:

  • Reagent Quality:

    • Boronic Acid/Ester: Organoboron reagents can degrade over time, especially boronic acids which can undergo protodeboronation.[7] It's advisable to use fresh or recently purchased boronic acids. Pinacol (Bpin) or MIDA boronates are generally more stable.[7]

    • Solvents: Ensure solvents are anhydrous and properly degassed. Excess water can promote protodeboronation.[7]

    • Base: The base is crucial for the transmetalation step.[7] Use a fresh, finely powdered base. Grinding the base can improve reproducibility.[8]

  • Inert Atmosphere:

    • Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen.[9] Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents have been rigorously degassed.[7][9]

  • Catalyst System:

    • Ligand Choice: Standard ligands like PPh₃ may be ineffective for electron-rich heteroaryl chlorides.[7] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the catalytic cycle and prevent catalyst inhibition by the 7-azaindole nitrogen.[4][7][9]

    • Palladium Source: While various Pd(0) and Pd(II) sources can be used, pre-catalysts like XPhos Pd G2 or G3 are often more effective as they are designed for challenging couplings.[6][10]

  • Reaction Conditions:

    • Base: The choice and strength of the base can significantly impact the outcome.[7] Commonly used bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[6]

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is typically used.[6][10]

    • Temperature: While heating is often required (e.g., 80-110 °C), excessively high temperatures can lead to catalyst decomposition.[4][7]

ParameterRecommendation 1Recommendation 2Recommendation 3Source
Palladium Precatalyst Pd₂(dba)₃XPhos Pd G2Pd(dppf)Cl₂[6]
Ligand XPhosSPhosP(t-Bu)₃[6][11]
Base K₃PO₄Cs₂CO₃K₂CO₃[6]
Solvent Dioxane/H₂OToluene/H₂OTHF/H₂O[6][10]
Temperature 80 °C100 °C110 °C[7]

Sample Experimental Protocol (Optimized Conditions):

  • To an oven-dried Schlenk tube, add Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).[4]

  • Add the palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%) and ligand (if not using a precatalyst).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.[7]

  • Add degassed dioxane and water (e.g., 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring and monitor by TLC or LC-MS.[4]

Question 2: My Suzuki reaction is sluggish and gives a low yield, with significant amounts of starting material remaining. What should I try?

Answer:

A sluggish reaction with incomplete conversion suggests that while the catalytic cycle is turning over, it is either slow or prematurely terminating.

Troubleshooting Steps:

  • Increase Catalyst Loading: If you suspect catalyst decomposition, a modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) may be sufficient to drive the reaction to completion.

  • Optimize Ligand: The ligand may not be optimal for this specific substrate. Screening a panel of bulky, electron-rich phosphine ligands is a standard approach.[4]

  • Elevate Temperature: If the reaction is simply slow, increasing the temperature (e.g., from 80 °C to 110 °C) can increase the reaction rate. However, be mindful of potential catalyst decomposition at higher temperatures.[4]

  • Change the Base: The base can influence the rate of transmetalation. Switching to a more soluble or stronger base like Cs₂CO₃ might accelerate the reaction.

  • Consider a Protecting Group: The N-H of the pyrrole ring can sometimes interfere with the reaction.[5] Protecting the nitrogen with a suitable group like tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM) can improve yields in some cases.[5]

Section 2: Failed N-Alkylation Reactions

Alkylation of the pyrrole nitrogen is a common transformation. However, regioselectivity and reactivity can be problematic.

Question 3: My N-alkylation reaction is not working, or I'm getting a mixture of N1 and N7 (pyridine nitrogen) alkylation products. How can I improve the regioselectivity?

Answer:

The 7-azaindole scaffold has two nucleophilic nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). The regioselectivity of alkylation is highly dependent on the reaction conditions, particularly the base and solvent used.

Causality and Troubleshooting:

  • Basicity and Nucleophilicity: The pyrrole N-H is more acidic and, upon deprotonation, the resulting anion is a softer nucleophile, favoring alkylation. The pyridine nitrogen is a harder nucleophile.

  • Hard and Soft Acids and Bases (HSAB) Theory: Hard electrophiles (e.g., methyl sulfate) may favor alkylation on the harder pyridine nitrogen, while softer electrophiles (e.g., alkyl iodides) will favor the softer pyrrole nitrogen anion.

  • Solvent Effects: Polar aprotic solvents like DMF or THF generally favor N1 alkylation.

Troubleshooting Workflow:

cluster_start Alkylation Failure cluster_base Base Optimization cluster_solvent Solvent Optimization cluster_reagent Electrophile Choice start Poor Yield or Regioselectivity base_check 1. Select Appropriate Base - Strong, non-nucleophilic base (NaH) - Weaker base (K2CO3) start->base_check Begin Troubleshooting solvent_check 2. Choose Solvent - Polar aprotic (DMF, THF) - Anhydrous conditions base_check->solvent_check If base is appropriate reagent_check 3. Consider Electrophile - Softer electrophile (Alkyl Iodide) - More reactive electrophile (Alkyl Triflate) solvent_check->reagent_check If solvent is appropriate

Caption: Troubleshooting workflow for N-alkylation reactions.

Recommendations for Selective N1-Alkylation:

  • Deprotonation First: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF at 0 °C to deprotonate the pyrrole nitrogen first. Then, add the alkylating agent.

  • Weaker Base Conditions: Using a weaker base like K₂CO₃ in DMF can also favor N1 alkylation, though the reaction may be slower.[12]

  • Choice of Alkylating Agent: Use a soft alkylating agent like an alkyl iodide.

Sample Experimental Protocol (Selective N1-Alkylation):

  • To a solution of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv) in anhydrous DMF at 0 °C under an argon atmosphere, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent.

Section 3: Failed Ester Hydrolysis (Saponification)

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a key step for further derivatization, such as amide coupling. This transformation can be challenging due to the sterically hindered nature of the ester.

Question 4: My saponification reaction using standard conditions (e.g., NaOH or LiOH in aq. MeOH/THF) is very slow or incomplete. How can I achieve complete hydrolysis?

Answer:

The methyl ester at the 3-position of the 7-azaindole core can be sterically hindered, making it resistant to standard saponification conditions which often require high temperatures and long reaction times.[13][14] Milder, more efficient methods are often required.

Causality and Troubleshooting:

  • Steric Hindrance: The bicyclic ring system can impede the approach of the hydroxide nucleophile to the ester carbonyl.

  • Solvent Effects: Traditional aqueous solvent systems can solvate the hydroxide anion through hydrogen bonding, increasing the energy barrier for the reaction.[13][14]

Alternative Hydrolysis Protocols:

MethodReagentsSolventTemperatureKey AdvantageSource
Non-Aqueous Hydrolysis NaOHMeOH/CH₂Cl₂ (1:9)Room Temp.Mild conditions, rapid for hindered esters[13],[14]
Potassium Trimethylsilanolate TMSOKAnhydrous THFRoom Temp.Highly effective for hindered estersN/A
"Anhydrous Hydroxide" KOtBu / H₂O (2:1)Anhydrous DMSORoom Temp.Generates a highly reactive, poorly solvated hydroxide[15]

Detailed Protocol for Non-Aqueous Hydrolysis: [13],[14]

  • Dissolve Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv) in a 1:9 mixture of MeOH and CH₂Cl₂.

  • Add a solution of NaOH in MeOH (e.g., 0.3 N, 3.0 equiv).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.

  • Upon completion, the resulting sodium carboxylate salt often precipitates and can be collected by filtration, or the reaction can be worked up by acidification and extraction.[14]

This method is effective because the poorly solvated hydroxide ion in the non-polar aprotic solvent is a much stronger nucleophile.[13]

References

  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - ResearchGate.
    • Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters - YouTube. Available from: [Link]

  • A Convenient Procedure for the Hydrolysis of Hindered Esters.
  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures - Scite.ai.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. Available from: [Link]

  • Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate - EvitaChem.
  • Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo - Benchchem.
  • "overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine" - Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]

  • Problems with Suzuki coupling : r/Chempros - Reddit. Available from: [Link]

  • An In-depth Technical Guide to the 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Scaffold in Drug Discovery - Benchchem.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences.

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Technical Support Center: Regioselectivity in the Functionalization of 7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common regioselectivity challenges encountered during the chemical modification of this important scaffold. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and our in-house expertise to provide you with both theoretical understanding and practical, field-proven solutions.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you may be facing in the lab. We provide potential causes and actionable steps to resolve them.

Issue 1: Poor N1 vs. N7 Selectivity in Alkylation/Arylation Reactions

Question: My N-alkylation (or N-arylation) of 7-azaindole is producing an inseparable mixture of N1 and N7 isomers. How can I favor the formation of one over the other?

Answer: This is a classic challenge in 7-azaindole chemistry. The relative nucleophilicity of the two nitrogen atoms is similar, leading to competitive reactions. The outcome is highly dependent on the reaction conditions.

Causality and Strategic Solutions:

  • Steric Hindrance: The N7 position is sterically more hindered due to the adjacent fused pyridine ring. This can be exploited to favor N1 functionalization.

    • Troubleshooting Step: Employ bulkier alkylating or arylating agents. The increased steric demand will disfavor reaction at the more congested N7 site.

  • Counter-ion and Solvent Effects: The nature of the cation and the solvent system can significantly influence the reaction site.

    • Troubleshooting Step 1: For N1 selectivity , use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF. The resulting sodium salt of the 7-azaindole anion tends to favor reaction at the N1 position.

    • Troubleshooting Step 2: To achieve N7 selectivity , consider using potassium bases (e.g., KOH, K2CO3) in conjunction with a phase-transfer catalyst (e.g., 18-crown-6). The larger potassium cation coordinates preferentially with the N7 lone pair and the pyridine ring, enhancing the nucleophilicity of N7.

Comparative Data for N-Alkylation Conditions:

BaseSolventCatalystPredominant IsomerReference
NaHDMFNoneN1
K2CO3DMF18-crown-6N7
Cs2CO3DioxaneXantphos/PdN1 (Arylation)
CuI/L-prolineDMSONoneN1 (Arylation)
Issue 2: Unwanted C2 Functionalization During Attempted C3-H Activation

Question: I am trying to perform a direct C3-H functionalization (e.g., arylation, alkenylation) on my N-protected 7-azaindole, but I am observing significant amounts of the C2 isomer. How can I improve C3 selectivity?

Answer: The C3 position is generally the most electron-rich and kinetically favored site for electrophilic attack and many transition-metal-catalyzed C-H functionalizations. However, the C2 position can also be reactive, especially under certain conditions.

Causality and Strategic Solutions:

  • Directing Group Effect: The choice of the protecting group on the N1 nitrogen is crucial. It not only protects the nitrogen but also directs the C-H activation.

    • Troubleshooting Step 1: A removable directing group that can chelate to the metal catalyst is highly effective for directing the reaction to the C3 position. For instance, a picolinamide (PA) directing group can be installed on the N1 and later removed.

    • Troubleshooting Step 2: If you are using a simple protecting group like a benzyl or tosyl group, the inherent electronic bias towards C3 should be dominant. If you are still seeing C2 functionalization, consider the catalyst system. Some palladium catalysts may have a lower preference for C3.

  • Reaction Mechanism: The mechanism of the C-H activation plays a significant role. Concerted Metalation-Deprotonation (CMD) pathways, often favored with certain ligands and bases, are highly selective for the C3 position.

    • Troubleshooting Step: Ensure your reaction conditions are optimized for a CMD mechanism. This often involves using a suitable ligand, such as an N-acylamino acid, and a carbonate or phosphate base.

Experimental Workflow for Selective C3-Arylation:

G cluster_0 Preparation cluster_1 Reaction Conditions for C3 Selectivity cluster_2 Outcome start N1-Protected 7-Azaindole catalyst Pd(OAc)2 start->catalyst Add reagent1 Aryl Halide reagent1->catalyst Add ligand Monoprotected Amino Acid Ligand (e.g., Ac-Gly-OH) catalyst->ligand Combine with base K2CO3 or K3PO4 ligand->base Add solvent t-AmylOH or Dioxane base->solvent Dissolve in product C3-Arylated 7-Azaindole solvent->product Heat, yields side_product Minor C2-Arylated Isomer product->side_product Minimize formation of

Caption: Workflow for achieving high C3-selectivity in Pd-catalyzed C-H arylation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for selective N1 protection of 7-azaindole?

For robust N1 protection, the use of a tosyl (Ts) group is a well-established method. The reaction of 7-azaindole with tosyl chloride in the presence of a base like sodium hydride in DMF typically yields the N1-tosylated product with high selectivity. This is because the tosyl group is sterically demanding, and the reaction conditions favor the formation of the thermodynamically more stable N1 isomer.

Q2: How can I achieve functionalization at the C4, C5, or C6 positions of the 7-azaindole ring?

Direct C-H functionalization at these positions is challenging due to their lower reactivity compared to C3. A common strategy is to start with a pre-functionalized 7-azaindole derivative. For example, you can use a halogenated 7-azaindole (e.g., 4-chloro-7-azaindole) and then perform cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce the desired functional group at that specific position.

Q3: Are there any general guidelines for choosing between N1 and N7 functionalization?

The choice depends on the desired final structure and the synthetic route. As a general rule of thumb, kinetic control (e.g., using NaH) often favors the N1 position, while thermodynamic control or conditions involving larger cations (like K+ or Cs+) can favor the N7 position. It is always recommended to perform small-scale test reactions to determine the optimal conditions for your specific substrate.

Decision Tree for N-Functionalization Strategy:

G cluster_n1 N1-Selective Conditions cluster_n7 N7-Selective Conditions start Goal: N-Functionalization of 7-Azaindole q1 Desired Isomer? start->q1 n1 N1 Isomer q1->n1 N1 n7 N7 Isomer q1->n7 N7 n1_cond1 Use NaH in DMF/THF n1->n1_cond1 n7_cond1 Use K2CO3 or KOH n7->n7_cond1 n1_cond2 Employ bulky reagents n1_cond3 Consider Cu- or Pd-catalyzed N-arylation (often N1 selective) n7_cond2 Add Phase-Transfer Catalyst (e.g., 18-crown-6) n7_cond3 Screen different solvent systems

Caption: A decision-making guide for selecting conditions for N1 vs. N7 functionalization.

We hope this guide serves as a valuable resource for your research. For further inquiries or application-specific support, please do not hesitate to contact our technical service team.

References

  • Wurz, R. P. (2011). The Synthesis and Application of 7-Azaindole and Deazapurine Derivatives in Organic and Medicinal Chemistry. University of California, Irvine. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094–5115. [Link]

  • Bellina, F., & Rossi, R. (2010). The Development of Regioselective Heck Arylation Reactions for the Synthesis of Substituted Azaindoles. Chemical Reviews, 110(2), 1082–1146. [Link]

Technical Support Center: Navigating Scale-Up Challenges in 7-Azaindole Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals. The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. However, transitioning its synthesis from the bench to pilot or production scale presents a unique set of challenges rooted in the inherent reactivity and electronic nature of the bicyclic system.

This guide is structured to provide direct, actionable insights into common problems encountered during the scale-up of 7-azaindole intermediate production. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose issues and develop robust, scalable solutions.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, frequently encountered issues in a question-and-answer format.

Problem Area 1: Inconsistent Yields and Stalled Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings are workhorses for functionalizing the 7-azaindole core. However, they are notoriously sensitive to scale-dependent variables.

Question: My Suzuki-Miyaura coupling of a bromo-7-azaindole stalls at ~60-70% conversion after scaling up from 5g to 50g, despite maintaining the same reagent stoichiometry and concentration. What are the likely causes?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations, as well as subtle changes in catalyst activity.

  • Causality - The "Why":

    • Inefficient Mixing and Mass Transfer: On a small scale, magnetic stirring is often sufficient to maintain a homogenous reaction mixture. On a larger scale, mechanical overhead stirring is required. If agitation is insufficient, localized "hot spots" or areas of poor reagent distribution can occur. This is particularly problematic in heterogeneous mixtures involving inorganic bases (e.g., K₂CO₃, Cs₂CO₃). Poor mixing prevents the catalyst from efficiently accessing the substrate and can lead to catalyst decomposition.[1]

    • Catalyst Deactivation: The unprotected N-H group of the 7-azaindole can act as a ligand, coordinating to the palladium center and deactivating the catalyst.[2][3] While this may be a minor pathway on a small scale, on a larger scale with longer reaction times, it can become a significant contributor to stalling. Furthermore, inadequate inert atmosphere control (e.g., oxygen ingress) on a larger reactor setup can oxidize the phosphine ligand and the Pd(0) active species.

    • Base Incompatibility and Solubility: The choice and physical form of the base are critical. A coarse-grade inorganic base that was adequate at the 5g scale may have insufficient surface area for efficient reaction at the 50g scale, leading to slow or incomplete reaction. Some researchers have found that using a strong, soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) can be advantageous as it fully deprotonates both the coupling amine and the azaindole N-H, preventing undesired side reactions and catalyst inhibition.[2]

  • Troubleshooting & Solutions:

    • Optimize Agitation: Switch to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitch-blade or anchor) to ensure thorough mixing of solids and liquids.

    • Re-evaluate Your Catalyst System: For scale-up, consider using more robust palladium precatalysts which are often more resistant to deactivation.[2][4] A screen of different ligands may be necessary; for example, biarylphosphine ligands like SPhos or Xantphos have shown success in these systems.[3][5]

    • Protect the N-H Group: While often avoided to save steps, protecting the azaindole nitrogen (e.g., with a tosyl group) can simplify the reaction by preventing catalyst inhibition and side reactions, leading to a more reproducible process.[6]

    • Base Selection: If using an inorganic base, ensure it is finely powdered. Alternatively, investigate a switch to a soluble organic base or a strong amide base like LiHMDS, though this may require significant process changes.[2]

Logical Workflow: Troubleshooting a Stalled Suzuki Coupling

start Low Yield / Stalled Suzuki Coupling check_mixing Is mixing adequate? (Visual inspection for suspended solids) start->check_mixing check_atmosphere Is inert atmosphere rigorously maintained? check_mixing->check_atmosphere Yes improve_mixing ACTION: Increase agitation speed. Use overhead stirrer with appropriate impeller. check_mixing->improve_mixing No check_reagents Are reagents/catalyst stable and pure? check_atmosphere->check_reagents Yes improve_atmosphere ACTION: Purge reactor thoroughly. Maintain positive N2/Ar pressure. check_atmosphere->improve_atmosphere No check_base Is the base effective at this scale? check_reagents->check_base Yes purify_reagents ACTION: Use fresh catalyst/ligand. Ensure solvents are anhydrous. check_reagents->purify_reagents No optimize_base ACTION: Use micronized base. Screen alternative bases (e.g., LiHMDS). check_base->optimize_base No improve_mixing->check_atmosphere improve_atmosphere->check_reagents purify_reagents->check_base

Caption: A decision tree for troubleshooting scale-up issues in Suzuki-Miyaura cross-coupling reactions.

Problem Area 2: Poor Regiocontrol and Formation of Isomeric Impurities

Electrophilic substitution reactions (e.g., halogenation, nitration) on the 7-azaindole core can be difficult to control, leading to mixtures of isomers that are challenging to separate on a large scale.

Question: My bromination of 7-azaindole with NBS gives a mixture of the 3-bromo and 5-bromo isomers. How can I achieve high regioselectivity for a specific isomer on a multi-kilogram scale?

Answer: Achieving high regioselectivity on a large scale requires precise control over reaction conditions and, in some cases, a multi-step strategy that is more robust than direct bromination.

  • Causality - The "Why":

    • Electronic Effects: The 7-azaindole ring has complex electronics. The pyrrole ring is electron-rich, favoring substitution at the C3 position. The pyridine ring is electron-deficient, but substitution can still occur, often at C5. The outcome is highly sensitive to the solvent, temperature, and specific brominating agent used.

    • Kinetic vs. Thermodynamic Control: At low temperatures, the kinetically favored product (often C3) may dominate. At higher temperatures or with prolonged reaction times, rearrangement or formation of the thermodynamically more stable isomer can occur, leading to product mixtures.

  • Troubleshooting & Solutions:

    • Highly Controlled Direct Halogenation: For specific substrates, direct halogenation can be highly selective if conditions are rigorously controlled. For example, a highly regioselective synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole was demonstrated on a >50 kg scale by controlling the addition rate and temperature during bromination of the 4-chloro-3-nitro-7-azaindole intermediate.[7] This approach relies on the directing effects of existing substituents.

    • Directed Ortho-Metalation (DoM): For substitution at other positions (e.g., C2 or C6), a directed metalation strategy is often superior. This involves using a directing group (e.g., a carbamoyl group on N7) to guide a strong base (like LDA) to deprotonate a specific adjacent carbon, which is then quenched with an electrophile (like Br₂ or I₂).[8] This provides excellent regiocontrol but adds steps to the synthesis.

    • Multi-Step Synthetic Route: A more robust, albeit longer, approach is often preferred for large-scale manufacturing. One scalable process for 5-bromo-7-azaindole involves first hydrogenating 7-azaindole to 7-azaindoline, which then undergoes selective bromination at the 5-position, followed by re-aromatization via dehydrogenation.[9] This avoids the selectivity issues of direct bromination on the aromatic core.

Problem Area 3: Inefficient Cyclization and Product Isolation

The final ring-forming step to create the azaindole nucleus can be challenging, often requiring harsh conditions or catalysts that complicate purification.

Question: My base-mediated cyclization to form the 7-azaindole ring requires high temperatures and gives a dark, impure crude product that is difficult to purify by column chromatography. How can I improve this for a large-scale process?

Answer: High-temperature reactions often lead to thermal decomposition and tar formation.[10] The key to a scalable process is to find milder reaction conditions and to design a process where the product can be isolated without chromatography.

  • Causality - The "Why":

    • Thermal Decomposition: Many organic molecules, especially complex heterocycles, are not stable at the high temperatures (>150 °C) sometimes used in traditional cyclization reactions. This leads to polymerization and the formation of intractable tars.

    • Chromatography is Not Scalable: Silica gel chromatography is an excellent tool for lab-scale purification but is expensive, solvent-intensive, and operationally complex for multi-kilogram production. A robust process must rely on crystallization for purification.

  • Troubleshooting & Solutions:

    • Explore Metal-Free Cyclization: A notable advancement is the development of a metal-free cycloisomerization for producing 5-nitro-7-azaindole.[11] This method uses morpholine in water at a moderate 90 °C, avoiding harsh reagents and high temperatures. This process was successfully demonstrated on a multi-kilogram scale.[11][12]

    • Optimize for Crystallization: The ideal scale-up process allows for product isolation directly from the reaction mixture via crystallization. Han et al. developed a multi-step synthesis for a functionalized 7-azaindole where each intermediate was isolated by crystallization, completely avoiding liquid-liquid extractions and chromatography.[7] This involves careful solvent selection for both the reaction and the subsequent crystallization/precipitation.

    • Microwave-Assisted to Conventional Heating: While microwave-assisted synthesis can be excellent for rapid optimization, it is not easily scalable.[12][13] If a microwave method works well, the next step is to translate it to conventional heating in a reactor, which may require longer reaction times but allows for large batch processing.

General Workflow for Process Scale-Up

cluster_0 Phase 1: Lab Development (Grams) cluster_1 Phase 2: Scale-Up & Process Safety (Kg) cluster_2 Phase 3: Pilot Production (Multi-Kg) lab_scout Route Scouting & Feasibility lab_optim Reaction Optimization (DoE, Catalyst Screen) lab_scout->lab_optim lab_purify Purification Method (Chromatography) lab_optim->lab_purify scale_safety Safety Assessment (Calorimetry, HAZOP) lab_purify->scale_safety scale_process Process Robustness (Mixing, Temp Control) scale_safety->scale_process scale_purify Develop Crystallization (Solvent Screen) scale_process->scale_purify pilot_run Demonstration Batch in Plant Reactor scale_purify->pilot_run pilot_impurity Impurity Profile & Control Strategy pilot_run->pilot_impurity pilot_spec Define Final Product Specification pilot_impurity->pilot_spec

Caption: A simplified workflow showing the transition from lab-scale synthesis to pilot production for 7-azaindole intermediates.

Frequently Asked Questions (FAQs)

Q1: How can I minimize residual palladium contamination in my final 7-azaindole product on a large scale?

A1: Residual palladium is a major concern for pharmaceutical intermediates. The best strategy is multi-faceted:

  • Minimize Catalyst Loading: During optimization, determine the lowest catalyst loading that provides an acceptable reaction rate and conversion.

  • Choose a Suitable Ligand: Some ligands can facilitate product separation from the catalyst.

  • Post-Reaction Scavenging: After the reaction is complete, the crude product stream can be treated with a metal scavenger. There are many commercially available scavengers with different functional groups (e.g., thiol-functionalized silica) that bind tightly to palladium.

  • Crystallization: A well-designed crystallization step is often very effective at rejecting metal impurities into the mother liquor, leading to a final product with very low palladium levels.

Q2: What are the key safety considerations when scaling up nitration of a 7-azaindole derivative?

A2: Nitration reactions are highly energetic and require extreme caution during scale-up.

  • Thermal Hazard Assessment: Before any scale-up, a reaction calorimetry study (e.g., using an RC1 calorimeter) is mandatory to understand the heat of reaction and the potential for a thermal runaway.

  • Controlled Addition: The nitrating agent (e.g., nitric acid/sulfuric acid) must be added slowly and sub-surface to the substrate solution with efficient cooling and stirring to manage the exotherm.

  • Quenching Procedure: The quenching step (e.g., adding the reaction mixture to ice/water) can also be highly exothermic and must be carefully designed and controlled.

  • Off-Gassing: Be aware of potential NOx off-gassing and ensure the reactor is properly vented to a scrubber system.

Q3: Are there viable metal-free synthetic routes for 7-azaindoles that are amenable to scale-up?

A3: Yes. While metal-catalyzed reactions are common, several scalable metal-free routes exist. The cycloisomerization of a terminal alkyne using a base like morpholine is a prime example that has been proven on a multi-kilogram scale.[11][12] Other classical methods like the Fischer indole synthesis can sometimes be applied, but they often struggle with the electron-deficient nature of the pyridine ring precursor.[14][15] Developing a robust, metal-free route early in development can significantly de-risk the manufacturing process by eliminating concerns about catalyst cost and metal contamination.

Detailed Protocol Example: Scalable, Regioselective Synthesis of 5-Nitro-7-azaindole

This protocol is adapted from a demonstrated multi-kilogram scale synthesis and highlights a robust, metal-free cyclization step.[11][12]

Step 1: Iodination of 2-Amino-5-nitropyridine

  • Reaction: 2-Amino-5-nitropyridine is iodinated using KI and KIO₄ in sulfuric acid.

  • Rationale: This establishes the iodine at the 3-position, setting up the subsequent cross-coupling reaction.

Step 2: Sonogashira Coupling

  • Reaction: The 3-iodo-5-nitro-pyridin-2-ylamine is coupled with trimethylsilylacetylene using a Pd/Cu catalyst system (e.g., PdCl₂(PPh₃)₂, CuI) in triethylamine and DMF.

  • Scale-Up Consideration: Catalyst loading should be optimized to be as low as possible. The product is often isolated by simple filtration, which is a highly scalable unit operation.[11]

Step 3: Metal-Free Cycloisomerization and Deprotection

  • Reaction: The TMS-protected alkyne intermediate is dissolved in water and morpholine and heated to 90 °C for 24 hours.

  • Rationale: This key step avoids transition metals for the ring-closing reaction, simplifying purification. The morpholine acts as a base to facilitate the cyclization and cleavage of the TMS group in one pot.

  • Procedure:

    • To a solution of 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg, 4.25 mol) in water (230 mL) is added morpholine (3.7 kg, 42.5 mol).

    • The mixture is heated to 90 °C and stirred for 24 hours. Reaction progress is monitored by HPLC.

    • Upon completion, the mixture is cooled to room temperature and diluted with water (2.0 L).

    • The resulting yellow solid is isolated by filtration, washed with water, and dried to afford pure 5-nitro-7-azaindole (yields typically >85%).[11]

  • Self-Validation: The purity of the product can be directly assessed by HPLC (typically >99%) and NMR, confirming the efficiency of the crystallization-based purification.[11]

References
  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Bhat, P. V., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2019). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Patsnap. (n.d.). Method for synthesizing 5-bromo-7-azaindole.
  • PubMed. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. [Link]

  • ResearchGate. (2018). Regioselective synthesis of C2‐substituted 7‐azaindoles. [Link]

  • Google Patents. (n.d.). Preparation method for 4-substituted-7-azaindole.
  • ResearchGate. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow | Request PDF. [Link]

  • ResearchGate. (2002). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • ResearchGate. (2017). Scalable synthesis and properties of 7-methyl- 4-azaindole. [Link]

  • Synfacts. (2015). Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale. [Link]

  • RosDok. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • ResearchGate. (2021). Different strategies for synthesis of 7-azaindoles. [Link]

  • National Institutes of Health. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • Beilstein Journals. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. [Link]

  • ChemRxiv. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. [Link]

  • ACS Publications. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]

  • Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole.

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Technical Support Center: Strategic Synthesis Design for Impurity Avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for proactive impurity control. This resource is designed for researchers, chemists, and process development scientists dedicated to designing robust and clean synthetic routes for active pharmaceutical ingredients (APIs). Impurities introduced during synthesis can compromise patient safety, reduce shelf-life, and create significant regulatory hurdles.[1][2] A well-designed synthetic pathway is the most powerful tool for controlling the impurity profile of a drug substance from the outset.

This guide moves beyond simple purification tactics, focusing instead on the root cause of impurity formation. Here, you will find answers to common challenges, troubleshooting strategies for persistent issues, and detailed protocols grounded in established chemical principles and regulatory expectations.

Part 1: Frequently Asked Questions (FAQs) on Impurity Control Strategy

This section addresses high-level strategic questions that form the foundation of a robust impurity control philosophy.

Q1: What are the regulatory expectations for controlling impurities in a new drug substance?

Answer: Regulatory bodies worldwide, harmonized through the International Council for Harmonisation (ICH), have established clear guidelines. The primary documents are ICH Q3A(R2) for impurities in new drug substances and ICH M7(R2) for mutagenic impurities.[3][4][5][6]

  • ICH Q3A(R2): This guideline sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API.[3][7][8] For instance, for a drug with a maximum daily dose of ≤ 2g, the identification threshold is typically 0.10% of the API.[7] Any impurity exceeding this level must be structurally characterized. The qualification threshold is the level above which an impurity's biological safety must be established.[7]

  • ICH M7(R2): This is a critical guideline for controlling potentially mutagenic impurities (PMIs), which are compounds that can cause DNA damage and are considered a carcinogenic risk.[4][9][10] It establishes a "Threshold of Toxicological Concern" (TTC), a concept that allows for an acceptable intake of low-level mutagenic impurities (typically 1.5 µ g/day ) without the need for extensive toxicological testing.[11] The guideline mandates a thorough assessment of all starting materials, reagents, and intermediates for their potential to be mutagenic or to form mutagenic byproducts.[4][9]

A core expectation is that the synthetic process is well understood and controlled. This includes identifying the origin of each impurity (e.g., starting materials, byproducts, degradation products) and demonstrating that the process can consistently produce the API within the established specifications.[1][12]

ICH Guideline Focus Area Key Requirement
ICH Q3A(R2) General Impurities (Organic, Inorganic)Set thresholds for Reporting, Identification, and Qualification based on daily dose.[3][13]
ICH Q3B(R2) Impurities in New Drug ProductsAddresses impurities arising from formulation or aging.
ICH M7(R2) Mutagenic ImpuritiesAssess and control DNA-reactive impurities to limit carcinogenic risk, often using the TTC.[4][9][10]
ICH Q3C(R5) Residual SolventsControl of solvents used in the manufacturing process based on toxicity.[2]

Table 1: Key ICH Guidelines Governing Pharmaceutical Impurities.

Q2: When should I modify an existing synthetic step versus performing a complete route redesign (route scouting)?

Answer: This is a critical decision in process development that balances time, cost, and risk. The choice depends on the nature and severity of the impurity issue.

Modify the Existing Step When:

  • The impurity is formed in low, but difficult-to-remove, quantities.

  • The source is a well-understood side reaction (e.g., over-oxidation, minor epimerization).

  • A simple change in reaction conditions (temperature, solvent, base) or reagent is likely to resolve the issue without affecting downstream steps.[12]

  • The overall synthetic route is efficient, high-yielding, and uses cost-effective materials.

Consider a Full Route Redesign When:

  • A late-stage intermediate or the final API is contaminated with a highly toxic or mutagenic impurity (e.g., an alkylating agent).

  • The impurity is an isomer (e.g., regioisomer, stereoisomer) that is inseparable from the API by standard crystallization or chromatography.

  • The current route is not scalable, uses hazardous or expensive reagents, or is not robust, leading to batch-to-batch variability.[14]

  • The impurity formation is inherent to the core bond-forming reaction, and minor tweaks are insufficient.

Route scouting is a proactive strategy to identify the most efficient, safe, and cost-effective manufacturing process early in development, preventing costly revisions later.[15][16][17]

G start Impurity Issue Identified q1 Is the impurity a PGI or inseparable isomer? start->q1 redesign Initiate Route Scouting: - Explore alternative disconnections - Prioritize convergent syntheses - Apply green chemistry principles q1->redesign Yes q2 Can the impurity be controlled by modifying conditions? q1->q2 No modify Modify Existing Step: - Change reagents/solvents - Optimize conditions (T, pH) - Improve workup implement Implement & Validate Modified Process modify->implement develop Develop & Validate New Synthetic Route redesign->develop q2->modify Yes q2->redesign No

Caption: Decision workflow for addressing synthetic impurities.

Part 2: Troubleshooting Guides for Specific Impurity Classes

This section provides detailed, problem-focused guidance for common challenges encountered during chemical synthesis.

Troubleshooting Guide 1: Azoxy Impurities in Aromatic Nitro Group Reductions

Issue: "My catalytic hydrogenation (e.g., H₂/Pd-C) of an aromatic nitro compound to an aniline is consistently producing a significant, hard-to-remove yellow impurity, which I've identified as the corresponding azoxy derivative."

Causality & Scientific Explanation: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a multi-step process that proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[18] Azoxy compounds (Ar-N=N(O)-Ar) are formed via the condensation of these highly reactive intermediates, specifically the reaction between the nitroso and hydroxylamine species.[18][19] This side reaction is often promoted by basic conditions, localized high temperatures on the catalyst surface, or insufficient hydrogen availability, which allows the intermediates to accumulate and react with each other.[18]

G cluster_main Main Reduction Pathway cluster_side Impurity Formation ArNO2 Ar-NO₂ (Nitro) ArNO Ar-NO (Nitroso) ArNO2->ArNO ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH Azoxy Ar-N(O)=N-Ar (Azoxy Impurity) ArNO->Azoxy Condensation ArNH2 Ar-NH₂ (Amine) ArNHOH->ArNH2 ArNHOH->Azoxy

Caption: Formation of azoxy impurity from intermediates.

Alternative Synthetic Pathway: Catalytic Transfer Hydrogenation (CTH)

CTH is an excellent alternative that often provides superior selectivity and avoids the hazards of using gaseous hydrogen.[20][21] This method uses a stable hydrogen donor molecule in the presence of a catalyst.

Recommended Protocol: CTH using Formic Acid/Triethylamine

This protocol provides a robust alternative to traditional hydrogenation for reducing aromatic nitro groups while minimizing azoxy impurity formation.

Materials:

  • Nitroaromatic substrate (1.0 eq)

  • Palladium on carbon (5% Pd/C, 0.02 - 0.05 eq)

  • Formic acid (HCOOH, 5.0 eq)

  • Triethylamine (TEA, 5.0 eq)

  • Methanol (or Ethanol/Isopropanol) as solvent

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitroaromatic substrate and 5% Pd/C catalyst.

  • Solvent Addition: Add methanol to the flask (concentration typically 0.1-0.5 M).

  • Reagent Premix: In a separate flask, carefully prepare a 1:1 mixture of triethylamine and formic acid (this forms the triethylammonium formate salt in situ). Caution: The addition is exothermic; cool the flask in an ice bath during mixing.

  • Reaction Initiation: Add the formate/TEA mixture to the reaction flask containing the substrate and catalyst.

  • Heating & Monitoring (IPC): Heat the reaction mixture to a gentle reflux (typically 40-65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 30-60 minutes. Look for the complete disappearance of the starting material and the absence of the yellow azoxy spot/peak.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any excess formic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude aniline product.

  • Purification: The crude product is often significantly cleaner than that from traditional hydrogenation. If necessary, purify further by crystallization or column chromatography.

Troubleshooting Guide 2: Epimerization and Side Reactions during Amide Bond Formation

Issue: "I am coupling a chiral carboxylic acid to an amine using a standard carbodiimide reagent (like DCC or EDC), but I'm observing significant epimerization at the α-carbon of my acid. I'm also seeing a persistent N-acylurea byproduct."

Causality & Scientific Explanation: Amide bond formation requires the activation of the carboxylic acid.[22][23] With carbodiimide reagents, this occurs via an O-acylisourea intermediate. This intermediate is highly reactive and susceptible to two major side reactions:

  • Epimerization: If the α-carbon is chiral, the activated carbonyl can facilitate the deprotonation of the α-proton by a base, leading to a planar enolate or ketene intermediate, which reprotonates non-stereospecifically, causing racemization or epimerization.[23]

  • N-Acylurea Formation: The O-acylisourea can undergo an intramolecular rearrangement (an O-to-N acyl transfer) to form a stable N-acylurea, which does not react with the amine and acts as a chain terminator.[23]

Alternative Synthetic Pathway: Using Additives and Modern Coupling Reagents

The key to preventing these side reactions is to trap the O-acylisourea intermediate immediately with an additive to form a less reactive, more stable active ester. This ester is still reactive enough to couple with the amine but is significantly less prone to epimerization and rearrangement.

Recommended Protocol: EDC/HOBt Coupling

This is a classic and highly effective method for clean amide bond formation.

Materials:

  • Chiral carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 eq)

  • HOBt (Hydroxybenzotriazole, 1.2 eq)

  • A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0-3.0 eq)

  • Anhydrous DMF or CH₂Cl₂ as solvent

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid, amine, and HOBt in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical for minimizing side reactions.[23]

  • Base Addition: Add the base (DIPEA or NMM) to the solution.

  • Activation & Coupling: Add the EDC·HCl in one portion. The solution may become cloudy as the urea byproduct forms.

  • Reaction & Monitoring (IPC): Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by HPLC or LC-MS, checking for the consumption of the carboxylic acid and the formation of the desired amide.

  • Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution) to remove the base, then with saturated sodium bicarbonate solution to remove unreacted HOBt and acid, and finally with brine.

    • The urea byproduct from EDC is water-soluble and is removed during the aqueous washes.[23]

    • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by standard methods if necessary.

Coupling Strategy Common Impurities Recommended Alternative Rationale for Alternative
Carbodiimide (DCC, EDC) aloneEpimerization, N-Acylurea[24]EDC with HOBt or OxymaPure®Forms a stable active ester, suppressing rearrangement and reducing the basicity that drives epimerization.[23]
Acid ChlorideResidual harsh reagents (SOCl₂, oxalyl chloride), self-condensationTFFH, BTFFH to form Acyl Fluoride in situAcyl fluorides are highly reactive yet more stable and selective than chlorides, minimizing side reactions with hindered substrates.[25]
High Temperature (>100°C)Degradation products, color formationEnzyme-mediated coupling (e.g., Lipase)Occurs under mild, aqueous conditions; highly specific and avoids harsh reagents and thermal degradation.[26]

Table 2: Comparison of Amide Coupling Strategies and Alternatives.

Part 3: Embracing Green Chemistry for Inherent Purity

A powerful, modern approach to impurity control is the application of Green Chemistry principles.[27][28] By choosing inherently safer and more efficient reactions, impurity formation can be designed out of the process entirely.[29][30]

FAQ: How can Green Chemistry principles help me design a cleaner synthesis?

Answer: Green Chemistry provides a framework for minimizing waste and hazard.[28] Two key principles are particularly relevant to impurity control:

  • Use of Catalytic Reagents: Stoichiometric reagents are often a source of impurities. For example, a classic Friedel-Crafts acylation uses stoichiometric amounts of AlCl₃, which can be difficult to remove and can generate metallic and chlorinated byproducts. A greener alternative would be a catalytic method using zeolites, which are solid acids that can be easily filtered off, leaving a much cleaner product stream.

  • Safer Solvents and Reaction Conditions: Many impurities arise from reactions with the solvent or from thermal degradation at high temperatures.[27] Switching from a reactive solvent like THF to a more benign one like 2-MeTHF, or using enzymatic catalysis in water at room temperature, can eliminate entire classes of potential impurities.[26][27]

By proactively selecting reactions and conditions that are less prone to side reactions, you build purity into your synthetic route from the very first step.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chloro vs. 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. Functionalization of this nucleus is pivotal for modulating biological activity, and the introduction of a halogen at the 5-position provides a versatile handle for diversification, primarily through palladium-catalyzed cross-coupling reactions. The choice between a 5-chloro and a 5-bromo substituent is a critical decision in synthetic strategy, impacting reaction efficiency, catalyst selection, and overall cost-effectiveness. This guide offers an in-depth comparison of the reactivity of these two key intermediates, supported by established chemical principles and illustrative experimental data, to empower researchers in making informed decisions for their drug discovery programs.

The Theoretical Basis: Understanding the Halogen Effect

The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This hierarchy is fundamentally rooted in the differences in the carbon-halogen (C-X) bond dissociation energies and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The carbon-bromine bond is inherently weaker than the carbon-chlorine bond, requiring less energy to cleave during the insertion of the palladium(0) catalyst into the C-X bond.[1] Consequently, aryl bromides typically react faster and under milder conditions than their chloro counterparts.

While aryl bromides have historically been favored for their superior reactivity, significant advancements in ligand design have led to the development of highly active catalyst systems capable of efficiently activating the more stable C-Cl bond. These modern catalysts, often featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have made aryl chlorides increasingly viable and economically attractive substrates, especially for large-scale synthesis.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections delve into a comparative analysis of 5-chloro- and 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives in three of the most pivotal cross-coupling reactions in drug discovery: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. While direct side-by-side comparative studies on this specific scaffold are scarce in the literature, the presented data, compiled from various sources, illustrates the general reactivity trends.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl and heteroaryl-aryl structures. The reaction couples an organoboron species with an organic halide.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried reaction vessel, add the 5-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a specialized ligand, 1-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water) are added.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Data Presentation: Suzuki-Miyaura Coupling

HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-BromoPdCl₂(dppf)K₂CO₃DME802High[2]
5-ChloroPdCl₂(dtbpf)CsOAcDMFNot specifiedNot specifiedGood[3]
4-ChloroPd₂(dba)₃K₂CO₃1,4-dioxane/H₂O1000.5High[4]

Note: The data presented is a compilation from different sources and reaction conditions are not directly comparable. It serves to illustrate the general trend of reactivity and the types of catalyst systems employed.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds.[5] This reaction is crucial for the introduction of a wide range of nitrogen-containing functionalities.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 5-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the amine (1.1-1.5 equiv), a strong base (e.g., NaOtBu, K₃PO₄, or LiHMDS, 1.2-2.0 equiv), the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-5 mol%), and the appropriate phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF) is added.

  • Reaction Execution: The mixture is sealed and heated to the required temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination

HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-BromoPd₂(dba)₃ / XPhosK₃PO₄t-BuOH10012GoodGeneral knowledge
5-ChloroPd(OAc)₂ / RuPhosNaOtBuToluene11024Moderate to GoodGeneral knowledge

Note: This data is representative and based on general principles of Buchwald-Hartwig amination. Specific conditions for 5-halo-7-azaindoles may vary.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the coupling of terminal alkynes with aryl halides, offering access to a diverse range of alkynyl-substituted heterocycles.[6][7]

Experimental Protocol: A Representative Sonogashira Coupling

  • Reaction Setup: A reaction flask is charged with the 5-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas.

  • Solvent and Reagent Addition: Anhydrous, degassed solvent (e.g., DMF or THF) and a base (e.g., Et₃N or DIPA) are added, followed by the terminal alkyne (1.1-1.5 equiv).

  • Reaction Execution: The reaction is stirred at room temperature or heated (typically to 50-80 °C) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride solution to remove copper salts. The organic layer is then dried, concentrated, and the product is purified by chromatography.

Data Presentation: Sonogashira Coupling

HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-BromoPd(PPh₃)₄ / CuIEt₃NDMF80Not specifiedGood[6]
5-BromoPdCl₂(PPh₃)₂ / CuIEt₃NDMFRT - 60Not specifiedGood[6]
5-ChloroMore forcing conditions and specialized catalysts are generally required.

Note: While numerous examples exist for the Sonogashira coupling of 5-bromo-7-azaindole, specific, well-documented examples for the 5-chloro derivative are less common, reflecting its lower reactivity.

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-X Pd0->PdII Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂(C≡CR') PdII->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkyne->Product CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne Deprotonation (H-C≡CR' + Base) Cu_Alkyne->PdII Cu_Alkyne->CuX To Pd Cycle

Sonogashira Catalytic Cycle

Practical Considerations and Strategic Choices

The choice between a 5-chloro and a 5-bromo-1H-pyrrolo[2,3-b]pyridine derivative is a trade-off between reactivity and cost.

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine: This derivative is generally the preferred choice for initial exploratory synthesis and library generation due to its higher reactivity. It allows for a broader range of catalyst systems, often under milder conditions, which can be advantageous when working with sensitive functional groups. The higher success rate and faster reaction times can accelerate the drug discovery process.

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine: While less reactive, the chloro-derivative is often more cost-effective and readily available, making it an attractive option for large-scale synthesis and process development. However, its successful implementation typically requires more specialized and often more expensive catalyst systems, as well as potentially harsher reaction conditions. Significant process optimization may be necessary to achieve high yields.

Conclusion

References

  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
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  • ResearchGate. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. [Link]

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  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. SciSpace. [Link]

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • RSC Publishing. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. [Link]

  • RSC Publishing. (n.d.). Rhodium(iii)-catalyzed C–C coupling of 7-azaindoles with vinyl acetates and allyl acetates. [Link]

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

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  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • DigitalCommons@University of Nebraska - Lincoln. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]

  • PubMed. (2025). Developing Pharmaceutically Relevant Pd-Catalyzed C-N Coupling Reactivity Models Leveraging High-Throughput Experimentation. [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • PubMed. (2019). Pd-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]

  • Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

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A Comparative Guide to the Structural Analysis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged" heterocyclic scaffold in modern medicinal chemistry. Its structure is bioisosteric to the indole nucleus found in many biologically active natural products and pharmaceuticals. The strategic replacement of a carbon atom with nitrogen in the six-membered ring uniquely modulates the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability. These characteristics make 7-azaindole derivatives highly sought after as core components in drug discovery, particularly in the development of potent kinase inhibitors.

This guide focuses on a key synthetic intermediate, Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate . The presence of a chloro-substituent at the C5-position and a methyl carboxylate at the C3-position provides a versatile platform for further chemical modifications. Understanding the precise structural features of this intermediate is paramount for ensuring the successful synthesis of downstream target molecules with desired biological activities.

Herein, we present a comparative analysis of the essential techniques used to elucidate the structure of this and related derivatives. By comparing expected analytical data with known values from the parent 7-azaindole and more complex derivatives, we provide a comprehensive framework for researchers in the field.

Synthetic Context: A Gateway to Functionalized Derivatives

The structural analysis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is intrinsically linked to its synthesis. A common synthetic strategy involves the construction of the fused pyrrolopyridine ring system from appropriately substituted pyridine precursors. The following workflow illustrates a generalized synthetic and analytical pathway.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis A Substituted 2-aminopyridine B Cyclization & Aromatization A->B C Chlorination (e.g., NCS) B->C D Carboxylation/Esterification at C3 C->D E Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate D->E F NMR Spectroscopy (¹H, ¹³C) E->F Purified Product G Mass Spectrometry (HRMS, Fragmentation) E->G Purified Product H X-ray Crystallography (If single crystals form) E->H Purified Product I Structural Confirmation & Purity Assessment F->I G->I H->I

Figure 1: A generalized workflow for the synthesis and structural elucidation of the target compound.

This multi-step synthesis necessitates rigorous analytical verification at the final stage to confirm the regiochemistry of the substituents and the overall integrity of the heterocyclic core.

Comparative Structural Analysis: A Multi-Technique Approach

Absolute structural confirmation is achieved by synergistically employing several analytical techniques. We will compare the expected data for our target molecule with experimental data from the parent 7-azaindole and a complex derivative, Pexidartinib, which contains the 5-chloro-7-azaindole core.

X-Ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for the specific title compound is not publicly available, analysis of a closely related, more complex molecule, Pexidartinib dihydrochloride dihydrate, reveals key structural features of the 5-chloro-1H-pyrrolo[2,3-b]pyridine core.[1]

In the crystal lattice of Pexidartinib dihydrochloride dihydrate, the 7-azaindole moiety participates in a complex network of hydrogen bonds involving the pyrrole N-H, the pyridine nitrogen, and surrounding water molecules and chloride ions.[1] We can anticipate that the simpler Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate would also exhibit strong intermolecular hydrogen bonding, likely forming dimers or chains through N-H···N interactions, a characteristic feature of 7-azaindole derivatives. The carbonyl group of the ester at C3 would also be a potential hydrogen bond acceptor.

Table 1: Comparison of Crystallographic Data for Related 7-Azaindole Derivatives

Parameter5-Bromo-7-azaindolePexidartinib dihydrochloride dihydrate[1]
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
Key InteractionsN-H···N hydrogen-bonded dimersN-H···O, N-H···Cl, O-H···Cl, O-H···O

Data for 5-Bromo-7-azaindole is used as a reference for a simple halogenated 7-azaindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. By comparing the expected chemical shifts for our target compound with the known spectra of 7-azaindole, we can predict its NMR fingerprint.

¹H NMR Spectroscopy

The introduction of an electron-withdrawing chlorine atom at C5 and a methyl carboxylate group at C3 will significantly influence the chemical shifts of the aromatic protons.

G H_NMR H_NMR

Figure 2: Numbering of the 1H-pyrrolo[2,3-b]pyridine core.

  • H2: The proton at the C2 position is expected to be a singlet and shifted downfield due to the anisotropic effect of the adjacent carboxylate group.

  • H4 & H6: These protons on the pyridine ring will appear as doublets. The chloro-substituent at C5 will deshield both H4 and H6, causing a downfield shift compared to the parent 7-azaindole.

  • NH (H1): The pyrrole N-H proton will appear as a broad singlet at a significantly downfield chemical shift, typically >11 ppm.

  • OCH₃: The methyl ester protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

Proton7-Azaindole (Experimental)[2]Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Predicted)Rationale for Shift
H1 (NH)~11.6> 12.0Deshielding by C3-ester
H2~7.4 (d)~8.2 (s)Deshielding by C3-ester; no coupling to H3
H3~6.4 (d)-Substituted
H4~7.9 (d)~8.1 (d)Deshielding by C5-Cl
H5~7.0 (dd)-Substituted
H6~8.1 (d)~8.3 (d)Deshielding by C5-Cl
OCH₃-~3.9 (s)Typical methyl ester

¹³C NMR Spectroscopy

The carbon chemical shifts are also predictably influenced by the substituents. The C5 carbon will be directly attached to chlorine, and the C3 carbon will be part of the carboxylate group.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

Carbon7-Azaindole (Experimental)[3]Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Predicted)Rationale for Shift
C2~127.0~125.0Influenced by C3-ester
C3~100.0~110.0Significant downfield shift due to ester substitution
C3a~148.5~147.0Minor shift
C4~120.0~122.0Deshielding by C5-Cl
C5~115.0~118.0Downfield shift due to C-Cl bond
C6~142.0~144.0Deshielding by C5-Cl
C7a~129.0~130.0Minor shift
C=O-~164.0Typical ester carbonyl
OCH₃-~52.0Typical methyl ester
Mass Spectrometry (MS): Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (C₉H₇ClN₂O₂), the expected exact mass can be calculated.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two distinct peaks will be observed for the molecular ion: one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl (M+2). This 3:1 isotopic ratio is a definitive indicator of the presence of a single chlorine atom.

The fragmentation pattern under electron impact (EI) ionization would likely involve:

  • Loss of the methoxy group (-•OCH₃): Resulting in an [M - 31]⁺ peak.

  • Loss of the methyl carboxylate group (-•COOCH₃): Resulting in an [M - 59]⁺ peak.

  • Cleavage of the pyrrole ring: Characteristic of indole and azaindole fragmentation.

Experimental Protocols

The following are standardized protocols for the structural characterization of novel 7-azaindole derivatives.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using the same instrument. A proton-decoupled pulse sequence (e.g., PENDANT or APT) is used to obtain singlets for all carbons and determine their type (CH, CH₂, CH₃, or Cq). A longer acquisition time with more scans (e.g., 1024) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or using an LC system (e.g., HPLC). Electrospray ionization (ESI) is a common soft ionization technique for this class of molecules.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

  • Data Analysis: Determine the m/z of the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical formula. Analyze the isotopic pattern for the characteristic 3:1 ratio of the [M+H]⁺ and [M+H+2]⁺ peaks.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a diffractometer equipped with a Mo or Cu X-ray source. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to obtain the final structural model.

Integrated Data Analysis: The Path to Confirmation

No single technique provides all the necessary information. The structural elucidation of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a process of converging evidence from multiple analytical sources.

Figure 3: Decision workflow for integrated structural analysis.

Conclusion

The structural analysis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and its derivatives relies on a synergistic application of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography. By comparing the expected spectral data with that of known, related compounds like the parent 7-azaindole, researchers can confidently confirm the identity and purity of these valuable synthetic intermediates. This guide provides the foundational principles and comparative data necessary to support the rigorous characterization required in modern drug discovery and development.

References

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Barba-Behrens, N., et al. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-(5-methylpyridin-2-yl)-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine Dihydrochloride Dihydrate. Molbank, 2023(3), M1673. [Link]

Sources

The Translational Journey of Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a multitude of potent and selective kinase inhibitors.[1] Its bioisosteric relationship with indole allows for favorable interactions with the ATP-binding sites of various kinases, making it a focal point in the quest for novel therapeutics for oncology, neurodegenerative disorders, and inflammatory conditions.[1][2] The journey of a compound from a laboratory curiosity to a potential clinical candidate is a rigorous one, marked by a series of evaluations that bridge the gap between its activity in a test tube (in vitro) and its therapeutic effect in a living organism (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds synthesized from the versatile starting material, Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, with a focus on their development as kinase inhibitors in oncology.

While a single compound's complete trajectory from this specific starting material through to extensive in vivo studies is not detailed in a single publication, this guide synthesizes data from various studies on structurally related 1H-pyrrolo[2,3-b]pyridine derivatives to present a holistic view of the translational process. We will explore the causal relationships behind experimental choices, from initial enzymatic assays to cellular proliferation studies and, finally, to preclinical animal models.

From Benchtop to Bedside: The Experimental Workflow

The development of a novel kinase inhibitor from the 1H-pyrrolo[2,3-b]pyridine scaffold follows a logical and iterative progression. The initial focus is on establishing the compound's potency and selectivity at the molecular and cellular levels (in vitro). Promising candidates then advance to more complex biological systems (in vivo) to assess their efficacy, safety, and pharmacokinetic profiles.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic Assays Enzymatic Assays Cell-Based Assays Cell-Based Assays Enzymatic Assays->Cell-Based Assays Potency & Selectivity Pharmacokinetic Studies Pharmacokinetic Studies Cell-Based Assays->Pharmacokinetic Studies Lead Candidate Selection Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Bioavailability & Dosing

Caption: A simplified workflow illustrating the progression from in vitro to in vivo evaluation of synthesized compounds.

In Vitro Efficacy: The Foundation of Discovery

The initial screening of novel compounds derived from Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is designed to answer fundamental questions: Does the compound interact with the intended target? How potent is this interaction? And how selective is it for the target kinase over other kinases?

Enzymatic Assays: Gauging Target Potency

The first step is to assess the direct inhibitory effect of the synthesized compounds on the purified target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A notable example comes from the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, where derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant promise.[3][4] In one such study, a series of compounds were evaluated for their inhibitory activity against FGFR1, 2, 3, and 4.[3][4]

Table 1: In Vitro Kinase Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
4h FGFR17[3][4]
FGFR29[3][4]
FGFR325[3][4]
FGFR4712[3][4]
31g JAK1Potent (IC50 not specified)[5]
41 GSK-3β0.22[2]
46 GSK-3β0.26[2]
54 GSK-3β0.24[2]

Experimental Protocol: Kinase Inhibition Assay (Example for FGFR1)

  • Reagents and Materials: Recombinant human FGFR1 kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the FGFR1 enzyme, the substrate peptide, and the test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays: Assessing Cellular Activity and Toxicity

While enzymatic assays are crucial for determining direct target engagement, they do not fully recapitulate the complex cellular environment. Therefore, the next step is to evaluate the compounds' effects on cancer cell lines that are known to be dependent on the target kinase for their growth and survival.

For instance, compounds showing potent FGFR inhibition in enzymatic assays are then tested for their anti-proliferative activity against cancer cell lines with aberrant FGFR signaling.[3][4]

Table 2: Anti-proliferative Activity of Compound 4h in Breast Cancer Cell Lines

Cell LineIC50 (µM)Reference
4T1 (mouse breast cancer)Potent inhibition[3][4]
MDA-MB-231Potent inhibition[3]
MCF-7Potent inhibition[3]

Furthermore, studies on 1H-pyrrolo[2,3-b]pyridine derivatives as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for Alzheimer's disease have demonstrated their ability to inhibit tau protein hyperphosphorylation in cellular models.[2] Compound 41 , for example, was shown to increase GSK-3β phosphorylation at the Ser9 site in a dose-dependent manner in SH-SY5Y cells, a commonly used neuronal cell line.[2]

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., 4T1) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

The Crucial Link: The Target Signaling Pathway

Understanding the mechanism of action of these compounds requires a clear picture of the signaling pathways they inhibit. For instance, FGFR inhibitors block the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

G FGF FGF FGFR FGFR FGF->FGFR Ligand Binding Dimerization & Autophosphorylation Dimerization & Autophosphorylation FGFR->Dimerization & Autophosphorylation RAS-MEK-ERK Pathway RAS-MEK-ERK Pathway Dimerization & Autophosphorylation->RAS-MEK-ERK Pathway PI3K-Akt Pathway PI3K-Akt Pathway Dimerization & Autophosphorylation->PI3K-Akt Pathway PLCγ Pathway PLCγ Pathway Dimerization & Autophosphorylation->PLCγ Pathway Cell Proliferation & Survival Cell Proliferation & Survival RAS-MEK-ERK Pathway->Cell Proliferation & Survival PI3K-Akt Pathway->Cell Proliferation & Survival Cell Migration Cell Migration PLCγ Pathway->Cell Migration Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor->Dimerization & Autophosphorylation Inhibition

Caption: Simplified FGFR signaling pathway and the point of intervention by 1H-pyrrolo[2,3-b]pyridine inhibitors.

In Vivo Efficacy: From the Lab Bench to a Living System

Promising in vitro data is a prerequisite, but not a guarantee, of in vivo success. The transition to animal models is a critical step to evaluate a compound's therapeutic efficacy, pharmacokinetics (PK), and safety profile in a complex biological system.

Pharmacokinetic Studies: The Fate of a Drug in the Body

Before assessing efficacy, it is essential to understand how the organism absorbs, distributes, metabolizes, and excretes (ADME) the compound. Poor pharmacokinetic properties, such as low oral bioavailability or rapid metabolism, can lead to suboptimal drug exposure at the target site and ultimately, a lack of efficacy.

Efficacy Studies in Preclinical Models

Once a suitable dosing regimen is established from PK studies, the compound's therapeutic effect is evaluated in animal models of the target disease. For oncology, this often involves xenograft models where human cancer cells are implanted into immunocompromised mice.

While a direct in vivo study for an anticancer agent derived from Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is not available in the provided search results, we can look at a related pyrrolo[2,3-b]pyridine derivative evaluated in a different disease model to understand the principles.

For instance, a novel 1H-pyrrolo[2,3-b]pyridine derivative (Compound 41 ) developed as a GSK-3β inhibitor for Alzheimer's disease demonstrated in vivo efficacy in an AlCl3-induced zebrafish model.[2] Treatment with compound 41 effectively ameliorated the dyskinesia observed in the zebrafish, indicating its potential to counteract the pathological effects of GSK-3β dysregulation in a living organism.[2] The study also reported low toxicity in C57BL/6 mice, a crucial aspect of in vivo evaluation.[2]

Experimental Protocol: Zebrafish Model of Alzheimer's Disease

  • Model Induction: Induce Alzheimer's-like pathology in zebrafish larvae by exposure to AlCl3.

  • Compound Administration: Administer the test compound (e.g., Compound 41 ) to the zebrafish via immersion in the tank water.

  • Behavioral Assessment: Monitor and quantify the locomotor activity and swimming patterns of the zebrafish to assess for improvements in dyskinesia.

  • Toxicity Assessment: Evaluate the survival rate and any morphological abnormalities in the treated zebrafish.

The Bridge Between Worlds: Correlating In Vitro and In Vivo Data

A strong correlation between in vitro potency and in vivo efficacy is the holy grail of drug discovery. However, discrepancies are not uncommon. A compound that is highly potent in an enzymatic assay may fail in an animal model due to:

  • Poor Pharmacokinetics: The compound may not reach the target tissue in sufficient concentrations.

  • Off-Target Effects: The compound may interact with other biological molecules, leading to toxicity or unforeseen side effects.

  • Lack of Efficacy in a Complex System: The simplified in vitro models may not fully capture the complexity of the disease in a living organism.

Conversely, a compound with modest in vitro potency might show surprising in vivo efficacy, potentially due to favorable PK properties or the action of active metabolites.

Conclusion

The development of therapeutic agents from the Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate scaffold exemplifies the iterative and multi-faceted nature of modern drug discovery. The journey from a promising in vitro profile, characterized by potent and selective inhibition of a target kinase and anti-proliferative effects in cancer cells, to a successful in vivo outcome in a preclinical model is a testament to the careful and systematic evaluation of a compound's biological properties. While this guide has synthesized information from various studies on the broader 1H-pyrrolo[2,3-b]pyridine class, the principles of translating in vitro findings to in vivo efficacy remain universal. The continued exploration of this versatile scaffold holds significant promise for the development of novel and effective treatments for a range of human diseases.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. [Link]

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed. [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PubMed Central. [Link]

  • Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. PubMed. [Link]

  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. PubMed Central. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a premier "privileged scaffold" in medicinal chemistry. Its bioisosteric relationship with indole, combined with a unique ability to act as both a hydrogen bond donor (at the pyrrole N-H) and acceptor (at the pyridine N7), makes it an exceptional hinge-binding motif for a multitude of protein kinases.[1][2] This guide focuses on analogs derived from a specific, functionalized starting block: Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate . We will explore how systematic structural modifications of this core influence biological activity against various enzyme targets, providing a comparative analysis supported by experimental data to inform future drug design efforts.

The strategic placement of the chloro group at the C5 position and the methyl carboxylate at C3 provides a versatile platform for synthetic elaboration. The C5-chloro substituent can engage in crucial hydrophobic or halogen-bonding interactions within the ATP-binding pocket, while the C3-ester serves as a synthetic handle for the introduction of diverse functionalities, most commonly through conversion to a wide array of carboxamides.[3][4]

Figure 1: Core scaffold and key sites for analog synthesis.

I. Comparative SAR Analysis Across Kinase Families

The versatility of the 7-azaindole scaffold is evident in its ability to target a wide range of kinases and other enzymes through specific modifications. The following sections compare the SAR of analogs derived from our core structure against different biological targets.

A. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal FGFR signaling is a key driver in various cancers.[5][6] Analogs of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent FGFR inhibitors.

Causality of Design: The primary design strategy involves converting the C3-methyl ester into a carboxamide that projects into a hydrophobic pocket of the FGFR kinase domain. The 7-azaindole core is positioned to form the critical hydrogen bonds with the hinge region.

Structure-Activity Relationship:

  • C3-Position: Conversion of the methyl ester to various substituted amides is crucial for activity. For instance, compound 4h (from a related series) featuring a specific substituted phenyl moiety at this position, demonstrated potent FGFR1-3 inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively.[5]

  • C5-Position: While our core features a chloro group, other studies have shown that a trifluoromethyl (CF3) group at this position can form a beneficial hydrogen bond with residue G485 in the FGFR active site, enhancing potency.[5] This highlights the importance of the electronic nature of the C5 substituent.

B. Janus Kinase (JAK) Inhibitors

JAKs are central to cytokine signaling pathways that regulate immune and inflammatory responses.[7] Selective JAK inhibitors are valuable therapeutics for autoimmune diseases.

Causality of Design: For JAK inhibitors, selectivity is paramount, especially between the highly homologous JAK family members (JAK1, JAK2, JAK3, TYK2). Modifications are designed to exploit subtle differences in the ATP-binding sites.

Structure-Activity Relationship:

  • C4-Position: In a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamides (note the isomeric difference), replacing a piperidine moiety at the C4-position with a cycloalkyl ring was found to significantly increase JAK3 inhibitory activity.[7]

  • C5-Carboxamide: The N-substituent on the carboxamide plays a critical role. N-methyl substitution is often optimal. Further modulation of lipophilicity and basicity in this region was key to reducing off-target effects, such as hERG inhibition.[7] Compound 31 from this series showed potent JAK3 inhibition and good oral bioavailability in multiple species.[7]

C. Phosphodiesterase 4B (PDE4B) Inhibitors

PDE4 enzymes regulate intracellular levels of cAMP, a second messenger crucial in inflammatory processes. Selective PDE4B inhibition is pursued for treating central nervous system (CNS) and inflammatory diseases.

Causality of Design: A scaffold-hopping approach from known PDE4 inhibitors identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core as a promising starting point.[8] Here, the SAR is driven by interactions outside a traditional kinase hinge.

Structure-Activity Relationship:

  • C2-Carboxamide: In this series, the key modification is at the C2 position. The SAR revealed that the ring size and hydrophobicity of the amide substituent are critical for both potency and selectivity for PDE4B over the PDE4D isoform.[8]

  • Lead Compound: Compound 11h , featuring a 3,3-difluoroazetidine ring on the C2-carboxamide, showed a potent PDE4B IC50 of 0.14 μM and a 6-fold selectivity over PDE4D.[8] This demonstrates that even the position of the carboxamide handle (C2 vs. C3 vs. C5) dramatically shifts the therapeutic target.

Data Summary Table
Core Scaffold ModificationTargetKey Substituent(s)Biological Activity (IC50)Reference
1H-pyrrolo[2,3-b]pyridineFGFR1/2/3C3-(substituted phenyl), C5-CF37, 9, 25 nM[5]
1H-pyrrolo[2,3-b]pyridineJAK3C4-(cycloalkyl ring)Potent cellular activity[7]
1H-pyrrolo[2,3-b]pyridinePDE4BC2-(3,3-difluoroazetidine)carboxamide0.14 µM[8]

II. Experimental Protocols

To ensure the reproducibility and validation of the SAR data presented, detailed methodologies are essential. The following protocols are representative of the synthesis and evaluation of these analogs.

Protocol 1: General Synthesis of C3-Carboxamide Analogs

This protocol describes a two-step process starting from the Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate core.

Start Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Step1 Step 1: Saponification Start->Step1 LiOH or NaOH, MeOH/H2O, Reflux Intermediate Carboxylic Acid Intermediate Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Final Target C3-Carboxamide Analogs Step2->Final Coupling Agent (e.g., HATU, EDC), Base (e.g., DIPEA), Solvent (DMF) Amine R-NH2 (Amine Library) Amine->Step2

Figure 2: General synthetic workflow for C3-carboxamide analogs.

Step 1: Saponification (Ester to Carboxylic Acid)

  • Dissolve Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (NaOH, ~1.5 eq) or lithium hydroxide (LiOH) and heat the mixture to reflux.[9]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~4 using a suitable acid (e.g., 1N HCl or acetic acid).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid intermediate.

Step 2: Amide Coupling

  • To a solution of the carboxylic acid intermediate (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF), add the desired amine (1.2 eq).[10]

  • Add a suitable amide coupling reagent, such as HATU (1.2 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).[11]

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the mixture.[10]

  • Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and perform an aqueous workup. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final amide analog.

Protocol 2: Representative In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a common, high-throughput method for determining the IC50 values of synthesized compounds against a target kinase.[12]

Principle: This homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A terbium-labeled anti-phospho-specific antibody serves as the FRET donor, and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) binds the biotinylated peptide. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors will decrease this signal.[12]

Procedure:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the target kinase, biotinylated peptide substrate, and ATP.

  • Compound Plating: Serially dilute the test compounds in DMSO and dispense into a low-volume 384-well assay plate.

  • Kinase Reaction:

    • Add the target kinase enzyme to the wells containing the test compounds and incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the enzyme.

    • Incubate the reaction for a specified time (e.g., 60-120 minutes) at room temperature.

  • Detection:

    • Stop the enzymatic reaction by adding a detection mixture containing EDTA (to chelate Mg²⁺) along with the terbium-labeled antibody and the streptavidin-acceptor.

    • Incubate for at least 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence signals.

    • Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

III. Conclusion and Future Directions

The Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate scaffold is a remarkably effective starting point for the development of potent and selective enzyme inhibitors. The SAR studies compiled in this guide demonstrate that targeted modifications at specific positions of the 7-azaindole core can steer the resulting analogs towards diverse biological targets, from various kinase families to phosphodiesterases.

The most profound SAR trend is the conversion of the C3-ester to a diverse library of carboxamides, which allows for the exploration of various pockets within the active sites of target enzymes. Furthermore, substitutions at the C4 and C5 positions are critical for fine-tuning potency, selectivity, and pharmacokinetic properties.

Future efforts should focus on:

  • Exploring Bioisosteric Replacements: Systematically replacing the C5-chloro group with other halogens (F, Br) or isosteres like CN or CF3 could further optimize interactions and properties.[1][13]

  • Scaffold Hopping: While this guide focuses on 7-azaindole, exploring other isomeric scaffolds like 4-, 5-, and 6-azaindoles could yield novel activity profiles.[13]

  • Multi-Property Optimization: Future design should integrate computational tools to simultaneously optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to accelerate the identification of clinical candidates.[14]

This structured approach to SAR provides a logical framework for medicinal chemists to rationally design the next generation of inhibitors based on this privileged and highly versatile scaffold.

References

  • ResearchGate. (n.d.). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of the inhibitory effect and binding mode of 5-chloro-7-azaindole derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • PR Newswire. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NIH. Available at: [Link]

  • arXiv. (2025). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. Cornell University. Available at: [Link]

  • ACS Publications. (n.d.). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Semantic Scholar. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • ACS Publications. (n.d.). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Available at: [Link]

  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Available at: [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • PubMed. (n.d.). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed. Available at: [Link]

  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

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comparative analysis of different synthetic methods for 7-azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole nucleus, a bioisostere of indole, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, confer upon it the ability to engage in a variety of biological interactions.[1] Notably, the pyridine nitrogen introduces a hydrogen bond acceptor functionality, which can be crucial for molecular recognition at target protein binding sites. This has led to the incorporation of the 7-azaindole scaffold into a multitude of clinically successful drugs, including kinase inhibitors like vemurafenib.[1] Consequently, the development of efficient and versatile synthetic methods to access this important core structure remains an area of intense research. This guide provides a comparative analysis of the most prominent synthetic methodologies for 7-azaindoles, offering insights into their mechanisms, practical considerations, and substrate scope to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Classical Approaches to 7-Azaindole Synthesis

Traditional methods for indole synthesis have been adapted for the preparation of their aza-analogs, albeit with varying degrees of success due to the electronic nature of the pyridine ring.

The Fischer Indole Synthesis

The Fischer indole synthesis, a venerable method dating back to 1883, involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2] While a powerful tool for indole synthesis, its application to 7-azaindoles is often hampered by the electron-deficient character of the pyridine ring, which can disfavor the key[3][3]-sigmatropic rearrangement step.[4] However, the reaction can be effective, particularly when the starting pyridylhydrazine bears electron-donating groups that can facilitate the cyclization.[5]

Reaction Mechanism:

The reaction proceeds through the initial formation of a pyridylhydrazone, which then tautomerizes to the enehydrazine form. Under acidic conditions, a[3][3]-sigmatropic rearrangement occurs, followed by the loss of ammonia and subsequent aromatization to yield the 7-azaindole core.[2]

Experimental Protocol: Synthesis of 2,3-Disubstituted 7-Azaindoles

The following protocol is adapted from the work of Alekseyev et al. for the synthesis of 2,3-disubstituted 7-azaindoles.[6]

  • Step 1: Hydrazone Formation: The appropriate 2-pyridylhydrazine (1 equivalent) is condensed with an aliphatic or alkylaromatic ketone (1 equivalent) to form the corresponding 2-pyridylhydrazone.

  • Step 2: Cyclization: The crude pyridylhydrazone is added to polyphosphoric acid (PPA) and heated to 160-180°C for approximately 5 minutes.

  • Step 3: Work-up and Purification: The reaction mixture is cooled and then carefully quenched with water. The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Data Presentation:

Starting Ketone7-Azaindole ProductYield (%)
Diethyl ketone2-Ethyl-3-methyl-7-azaindole76
Methyl ethyl ketone2,3-Dimethyl-7-azaindole73
Phenyl ethyl ketone2-Ethyl-3-phenyl-7-azaindole38
Benzyl ethyl ketone2-Ethyl-3-phenyl-7-azaindole94

Data sourced from Alekseyev et al.[6]

Causality Behind Experimental Choices:

The use of polyphosphoric acid serves as both a strong acid catalyst and a dehydrating agent, facilitating the cyclization and aromatization steps. The high temperature is necessary to overcome the activation energy barrier for the[3][3]-sigmatropic rearrangement, which is often higher for the electron-deficient pyridylhydrazones compared to their phenylhydrazine counterparts.

Logical Relationship Diagram:

Fischer_Indole_Synthesis Pyridylhydrazine Pyridylhydrazine Hydrazone Pyridylhydrazone Pyridylhydrazine->Hydrazone Ketone Aldehyde/Ketone Ketone->Hydrazone Acid Acid Catalyst (e.g., PPA) Acid->Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Azaindole 7-Azaindole Cyclization->Azaindole

Caption: Workflow of the Fischer Indole Synthesis for 7-Azaindoles.

The Madelung Synthesis

The Madelung synthesis offers a route to indoles through the high-temperature, base-mediated intramolecular cyclization of N-acyl-o-toluidines.[7] Its application to 7-azaindole synthesis involves the cyclization of N-acyl-2-amino-3-methylpyridines. The harsh reaction conditions, often requiring strong bases and high temperatures, can limit its substrate scope and functional group tolerance.[8]

Reaction Mechanism:

The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic methyl group by a strong base. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the amide carbonyl, leading to a cyclized intermediate that, after dehydration, yields the 7-azaindole.[7]

Experimental Protocol:

A general procedure involves heating the N-acyl-2-amino-3-methylpyridine with a strong base, such as sodium ethoxide or potassium tert-butoxide, in an inert solvent at temperatures typically ranging from 200-400°C.[7]

Data Presentation:

Detailed experimental data for the Madelung synthesis of a range of substituted 7-azaindoles is less commonly reported in recent literature due to the prevalence of milder methods. However, the classical approach has been shown to be effective for the synthesis of the parent 7-azaindole and simple alkyl-substituted derivatives.

Logical Relationship Diagram:

Madelung_Synthesis Acylaminomethylpyridine N-Acyl-2-amino-3-methylpyridine Dianion Dianion Intermediate Acylaminomethylpyridine->Dianion Base Strong Base (e.g., NaOEt) Base->Dianion Cyclization Intramolecular Cyclization Dianion->Cyclization Dehydration Dehydration Cyclization->Dehydration Azaindole 7-Azaindole Dehydration->Azaindole

Caption: Key steps in the Madelung Synthesis of 7-Azaindoles.

The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. This methodology is particularly well-suited for the synthesis of 7-azaindoles from the corresponding 2-substituted-3-nitropyridines.

Reaction Mechanism:

The reaction is proposed to proceed through the initial addition of the vinyl Grignard reagent to the nitro group, followed by a[3][3]-sigmatropic rearrangement. Subsequent cyclization and aromatization lead to the formation of the 7-azaindole ring system.

Experimental Protocol: Synthesis of a 7-Substituted 6-Azaindole

The following is a representative protocol for the Bartoli synthesis.

  • Step 1: Reaction Setup: A solution of the 2-substituted-3-nitropyridine (1 equivalent) in anhydrous THF is cooled to -78°C under an inert atmosphere.

  • Step 2: Grignard Addition: A solution of vinylmagnesium bromide (3 equivalents) in THF is added dropwise to the cooled solution.

  • Step 3: Reaction: The reaction mixture is allowed to warm to -20°C and stirred for several hours.

  • Step 4: Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Step 5: Purification: The crude product is purified by column chromatography.

Data Presentation:

Starting NitropyridineProductYield (%)
2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33
2-Bromo-3-nitropyridine7-Bromo-6-azaindole22

Causality Behind Experimental Choices:

The use of three equivalents of the Grignard reagent is crucial for the reaction to proceed to completion. The low temperature is necessary to control the reactivity of the Grignard reagent and prevent side reactions. The ortho-substituent on the nitropyridine is important for facilitating the[3][3]-sigmatropic rearrangement.

Modern Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 7-azaindoles are no exception. These methods often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical approaches.

Sonogashira Coupling Followed by Cyclization

A widely employed modern strategy for 7-azaindole synthesis involves an initial Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a cyclization step to construct the pyrrole ring.[3] This two-step, one-pot procedure is highly versatile and allows for the introduction of a wide range of substituents at the 2-position of the 7-azaindole core.

Reaction Mechanism:

The palladium-catalyzed Sonogashira coupling forms a 2-amino-3-alkynylpyridine intermediate. Subsequent base- or acid-catalyzed intramolecular cyclization, often referred to as a 5-endo-dig cyclization, leads to the formation of the 7-azaindole.[9]

Experimental Protocol: One-Pot Synthesis of 1,2-Disubstituted 7-Azaindoles

This protocol is based on the work of Santos et al.[10]

  • Step 1: N-Arylation/Sonogashira Coupling: To a solution of the amino-o-halopyridine (1 equivalent) in a suitable solvent (e.g., DMF), the aryl iodide (1.1 equivalents), terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N) are added. The mixture is heated under an inert atmosphere.

  • Step 2: Cyclization: After completion of the coupling reactions, a stronger base (e.g., t-BuOK) is added, and the mixture is heated to effect cyclization.

  • Step 3: Work-up and Purification: The reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

Data Presentation:

Amino-o-halopyridineAryl IodideTerminal AlkyneProductYield (%)
2-Amino-3-iodopyridineIodobenzenePhenylacetylene1,2-Diphenyl-7-azaindole85
2-Amino-3-bromopyridine4-Iodotoluene1-Hexyne1-(p-tolyl)-2-butyl-7-azaindole78
2-Amino-3-iodopyridine4-IodoanisoleCyclopropylacetylene1-(4-methoxyphenyl)-2-cyclopropyl-7-azaindole82

Representative yields based on similar reported procedures.[10]

Causality Behind Experimental Choices:

The choice of palladium catalyst and ligand is critical for the efficiency of both the N-arylation and Sonogashira coupling steps. The copper(I) co-catalyst is essential for the Sonogashira reaction. The final cyclization step often requires a strong base to deprotonate the amino group and facilitate the nucleophilic attack on the alkyne.

Logical Relationship Diagram:

Sonogashira_Cyclization Aminohalopyridine 2-Amino-3-halopyridine Sonogashira Sonogashira Coupling Aminohalopyridine->Sonogashira Alkyne Terminal Alkyne Alkyne->Sonogashira Pd_Catalyst Pd Catalyst Pd_Catalyst->Sonogashira Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Sonogashira Base1 Base (e.g., Et3N) Base1->Sonogashira Alkynylaminopyridine 2-Amino-3-alkynylpyridine Sonogashira->Alkynylaminopyridine Cyclization Intramolecular Cyclization Alkynylaminopyridine->Cyclization Base2 Base (e.g., t-BuOK) Base2->Cyclization Azaindole 7-Azaindole Cyclization->Azaindole

Caption: Workflow for 7-Azaindole Synthesis via Sonogashira Coupling and Cyclization.

Rhodium(III)-Catalyzed C-H Activation/Annulation

A more recent and highly efficient approach to 7-azaindoles involves the rhodium(III)-catalyzed C-H activation and annulation of aminopyridines with alkynes.[8] This method allows for the direct formation of the 7-azaindole core without the need for pre-functionalized starting materials, such as halo- or nitropyridines.

Reaction Mechanism:

The proposed mechanism involves the coordination of the aminopyridine to the Rh(III) catalyst, followed by directed C-H activation at the 3-position of the pyridine ring. Subsequent migratory insertion of the alkyne, reductive elimination, and catalyst regeneration furnishes the 7-azaindole product.[8]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 7-Azaindoles

The following is a general procedure based on the work of Hong and coworkers.[8]

  • Step 1: Reaction Setup: A mixture of the 2-aminopyridine (1 equivalent), the alkyne (1.5 equivalents), a Rh(III) catalyst (e.g., [RhCp*Cl₂]₂), a silver salt additive (e.g., AgSbF₆), and an oxidant (e.g., Ag₂CO₃) in a suitable solvent (e.g., 1,2-dichloroethane) is prepared under an inert atmosphere.

  • Step 2: Reaction: The reaction mixture is heated at a specified temperature (e.g., 90°C) until the starting material is consumed.

  • Step 3: Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Data Presentation:

2-AminopyridineAlkyneProductYield (%)
2-AminopyridineDiphenylacetylene2,3-Diphenyl-7-azaindole92
2-Amino-5-methylpyridine1-Phenyl-1-propyne5-Methyl-2-phenyl-3-methyl-7-azaindole85
2-Amino-4-chloropyridineDi-p-tolylacetylene4-Chloro-2,3-di(p-tolyl)-7-azaindole78

Representative yields based on the publication by Kim and Hong.[8]

Causality Behind Experimental Choices:

The Rh(III) catalyst is essential for the C-H activation step. The silver salt additive is believed to act as a halide scavenger, generating a more active cationic rhodium species. The oxidant is required for the regeneration of the Rh(III) catalyst at the end of the catalytic cycle.

Logical Relationship Diagram:

CH_Activation Aminopyridine 2-Aminopyridine CH_Activation C-H Activation Aminopyridine->CH_Activation Alkyne Alkyne Migratory_Insertion Migratory Insertion Alkyne->Migratory_Insertion Rh_Catalyst Rh(III) Catalyst Rh_Catalyst->CH_Activation Ag_Additive Ag Additive Ag_Additive->CH_Activation Oxidant Oxidant Reductive_Elimination Reductive Elimination Oxidant->Reductive_Elimination CH_Activation->Migratory_Insertion Migratory_Insertion->Reductive_Elimination Azaindole 7-Azaindole Reductive_Elimination->Azaindole

Sources

The Tale of Two Scaffolds: A Comparative Guide to the Biological Activities of 7-Azaindole and Indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold stands as a venerable and prolific cornerstone, integral to a vast array of natural products and pharmaceuticals.[1][2] Its versatile structure has given rise to drugs treating conditions from migraines to cancer.[3][4] However, the pursuit of enhanced therapeutic profiles has led researchers to a close relative: the 7-azaindole. This guide provides an in-depth, objective comparison of the biological activities of these two heterocyclic systems, delving into the subtle yet impactful substitution of a single carbon atom with nitrogen. We will explore how this change influences their interactions with biological targets, supported by experimental data and detailed methodologies, to provide researchers and drug development professionals with a comprehensive understanding of their respective strengths and applications.

At a Glance: Key Physicochemical and Biological Distinctions

The introduction of a nitrogen atom into the six-membered ring of indole to form 7-azaindole imparts significant changes to the molecule's electronic and physicochemical properties. These alterations, though seemingly minor, have profound implications for biological activity.[5] 7-azaindole is often employed as a bioisostere of indole to improve characteristics like solubility, metabolic stability, and target engagement.[6]

PropertyIndole7-AzaindoleRationale for Difference
Hydrogen Bonding Single H-bond donor (N-H)H-bond donor (N-H) and acceptor (N7)The pyridine nitrogen (N7) in 7-azaindole can accept a hydrogen bond, a crucial feature for enhanced target binding, particularly with kinases.[7]
Dipole Moment LowerHigherThe electronegative nitrogen atom alters the electron distribution, increasing the dipole moment and potentially improving solubility and interactions with polar residues in protein binding sites.
pKa Weakly basicMore basicThe pyridine nitrogen increases the basicity, which can influence salt formation and pharmacokinetic properties.
Metabolic Stability Susceptible to oxidation by Cytochrome P450 enzymesGenerally more resistant to oxidative metabolismThe pyridine ring can alter the sites of metabolism, often leading to improved metabolic stability and a longer half-life in vivo.

Kinase Inhibition: The 7-Azaindole Advantage

A primary area where 7-azaindole has demonstrated a distinct advantage over its indole counterpart is in the realm of kinase inhibition.[8][9] Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] The vast majority of small-molecule kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding site and interacting with the "hinge" region of the kinase.[7][8]

It is in this hinge interaction that the 7-azaindole scaffold truly excels. The pyridine nitrogen (N7) and the pyrrole NH group of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively, forming two crucial hydrogen bonds with the kinase hinge region.[7][8] This bidentate interaction mimics the binding of the adenine portion of ATP, leading to high-affinity binding.[5]

A prime example of this is the FDA-approved drug Vemurafenib , a potent inhibitor of B-RAF kinase used in the treatment of melanoma.[7][10] The discovery of Vemurafenib was a landmark success for fragment-based drug discovery, starting from a simple 7-azaindole fragment.[7][10]

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of compounds against a target kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Kinase, Substrate, and ATP Compound_Prep->Incubation Enzyme_Prep Kinase Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate & ATP Preparation Substrate_Prep->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Measure Signal (e.g., Luminescence, Fluorescence) Reaction_Stop->Detection Data_Analysis Calculate IC50 Values Detection->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Anticancer Activity: Beyond Kinase Inhibition

Both indole and 7-azaindole derivatives have demonstrated significant potential as anticancer agents through various mechanisms beyond just kinase inhibition.[1][2][11]

Indole analogs , such as the vinca alkaloids (vinblastine and vincristine), are well-established anticancer drugs that function by inhibiting tubulin polymerization, thereby disrupting mitosis.[2] More recent research has focused on indole derivatives that can induce apoptosis and inhibit other key cancer-related targets like histone deacetylases (HDACs).[2]

7-Azaindole derivatives have also shown broad anti-proliferative activity against a range of cancer cell lines.[5][12] Their mechanisms of action are diverse and include the inhibition of various kinases involved in cell cycle progression and survival, such as cyclin-dependent kinases (CDKs) and Aurora kinases.[5][13] Furthermore, some 7-azaindole compounds have been shown to inhibit DNA damage response kinases like ATR, potentially sensitizing cancer cells to conventional chemotherapy.[12][14]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative indole and 7-azaindole derivatives against different cancer cell lines. It is important to note that these are examples and direct comparisons should be made with caution due to variations in compound structures and experimental conditions.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of Action
Indole Indole-3-carbinolBreast (MCF-7)~150Apoptosis induction, Estrogen receptor modulation
7-Azaindole A multi-kinase inhibitorLung (A549)6.23Erk5 kinase inhibition[15]
7-Azaindole DDX3 inhibitorCervical (HeLa)16.96Inhibition of DEAD-box RNA helicase 3[16]
7-Azaindole DDX3 inhibitorBreast (MDA-MB-231)12.69Inhibition of DEAD-box RNA helicase 3[16]

Antimicrobial Properties: A Tale of Broad-Spectrum Activity

Both heterocyclic systems have been explored for their antimicrobial potential.[17][18][19][20]

Indole derivatives have a long history of investigation as antimicrobial agents, with some exhibiting activity against a wide range of bacteria and fungi. Their mechanisms can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with biofilm formation.

7-Azaindole analogs have also shown significant promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[17][18][19] In some cases, 2-pyridyl-6-azaindoles have been reported to be more effective than their indole analogues.[18][21] The 7-azaindole scaffold has been incorporated into compounds targeting essential bacterial processes, demonstrating the versatility of this core structure.[18][21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (indole and 7-azaindole analogs)

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Grow the microbial culture to a specific density (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a serial dilution of the test compounds in the growth medium in the 96-well plate.

  • Inoculation: Add a standardized amount of the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density.

Receptor Binding: Modulating a Spectrum of Targets

The versatility of the indole and 7-azaindole scaffolds extends to their ability to interact with a wide range of receptors, influencing various physiological processes.

Indole derivatives are well-known for their interaction with serotonin (5-HT) receptors, with many triptans used for migraine treatment being indole-based. They also form the core of many other receptor ligands.

7-Azaindole analogs have been successfully developed as ligands for various receptors, including dopamine D4 receptors, nicotinic acetylcholine receptors (nAChRs), and chemokine receptors like CCR2.[22][23][24] The ability to fine-tune the electronic properties of the scaffold by introducing the nitrogen atom allows for the optimization of binding affinity and selectivity for specific receptor subtypes.

Signaling Pathway: A Representative Kinase Cascade

The following diagram depicts a simplified representation of the MAPK/ERK signaling pathway, a crucial pathway in cell proliferation and survival that is often targeted by kinase inhibitors.

G cluster_inhibitors Points of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK AzaindoleInhibitor 7-Azaindole Analog (e.g., RAF Inhibitor like Vemurafenib) RAF->AzaindoleInhibitor ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation IndoleInhibitor Indole Analog (e.g., Tubulin Inhibitor) CellProliferation->IndoleInhibitor

Sources

Navigating the Kinome: A Guide to Cross-Reactivity Profiling of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold, specifically derivatives of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, represents a privileged structure in modern medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors has made it a cornerstone in the development of potent kinase inhibitors targeting a range of critical enzymes implicated in oncology, immunology, and neurodegenerative diseases. However, the very features that grant these compounds high affinity for their intended targets also create a significant challenge: off-target interactions. This guide provides a comprehensive framework for researchers and drug development professionals to systematically profile the cross-reactivity of novel derivatives, ensuring the development of selective and safe therapeutic candidates.

The Imperative of Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share conserved ATP-binding pockets. Consequently, small molecule inhibitors designed to target one kinase can inadvertently bind to and modulate the activity of others, leading to unforeseen biological effects and potential toxicities. Proactive and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of drug discovery that informs lead optimization, elucidates mechanisms of action, and de-risks clinical development.

This guide will detail a multi-tiered approach to profiling, from broad, high-throughput screens to in-depth cellular characterization. We will explore the causality behind experimental choices and provide actionable protocols for implementation in your own research.

Tier 1: Broad Kinome Scanning

The initial step in assessing the selectivity of a novel compound is to perform a broad screen against a large, representative panel of kinases. This provides a bird's-eye view of the compound's interaction landscape and identifies potential off-target liabilities early in the discovery process.

Methodology: Large-Panel Kinase Binding Assays

A common and effective method for this initial screen is a competition binding assay, such as the KINOMEscan™ platform (DiscoverX). This assay quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a diverse panel of kinases.

Experimental Workflow:

cluster_prep Sample Preparation cluster_assay Binding Assay cluster_data Data Analysis Compound Test Compound (e.g., Derivative of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate) DMSO DMSO Stock Solution Compound->DMSO AssayBuffer Assay Buffer Dilution DMSO->AssayBuffer Incubation Incubation: Test Compound + Kinase + Ligand AssayBuffer->Incubation KinasePanel Immobilized Kinase Panel (e.g., 468 kinases) KinasePanel->Incubation Ligand Tagged Ligand Ligand->Incubation Wash Wash Step Incubation->Wash Detection Quantify Bound Ligand (e.g., qPCR or ELISA) Wash->Detection RawData Raw Signal Data Detection->RawData PercentInhibition Calculate % Inhibition vs. Control RawData->PercentInhibition SelectivityScore Calculate Selectivity Score (S-Score) PercentInhibition->SelectivityScore Hits Identify Off-Target Hits (% Inhibition > Threshold) PercentInhibition->Hits

Caption: Workflow for a large-panel kinase binding assay.

Interpreting the Data:

The results are typically reported as the percent of inhibition (%Inh) at a given concentration (e.g., 1 µM). A lower %Inh value indicates weaker binding. It is crucial to set a threshold for what constitutes a "hit." A common, albeit arbitrary, starting point is >80% inhibition.

Table 1: Exemplar Kinome Scan Data for a Hypothetical Derivative (Compound X)

Target Kinase% Inhibition @ 1 µMTarget Kinase FamilyNotes
Primary Target 99% Tyrosine Kinase Expected on-target activity
Off-Target A92%Serine/Threonine KinaseStructurally related to primary target
Off-Target B85%Tyrosine KinaseUnrelated family, potential liability
Off-Target C65%Serine/Threonine KinaseModerate interaction
... (450+ other kinases)< 50%VariousLow to no interaction

This initial screen for Compound X would immediately flag Off-Targets A and B for further investigation.

Tier 2: Quantitative Potency and Selectivity Assessment

Once initial off-target "hits" are identified, the next step is to quantify the potency of the compound against these kinases. This moves from a single-point screen to generating dose-response curves and calculating IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values.

Methodology: Dose-Response Enzymatic Assays

For this tier, enzymatic assays that measure the phosphorylation of a substrate by the kinase of interest are employed. These can be based on various detection methods, including:

  • Radiometric assays: The classic method using ³²P- or ³³P-labeled ATP.

  • Fluorescence-based assays: Utilizing FRET, fluorescence polarization, or time-resolved fluorescence.

  • Luminescence-based assays: Such as the ADP-Glo™ system (Promega), which quantifies ADP production.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate buffer. Reconstitute the kinase, substrate, and ATP according to the manufacturer's instructions.

  • Kinase Reaction: In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate Reaction: Add ATP to start the phosphorylation reaction. Incubate at the optimal temperature (typically 30°C) for the recommended time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescence: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to ADP concentration.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescent signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

The calculated IC50 values should be compiled into a table to facilitate direct comparison of on-target versus off-target potency.

Table 2: Comparative IC50 Values for Compound X

Kinase TargetIC50 (nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)
Primary Target 15 -
Off-Target A15010-fold
Off-Target B45030-fold
Off-Target C>10,000>667-fold

A selectivity ratio of at least 100-fold is often desired for a high-quality drug candidate, though this can be target-dependent. The data for Compound X suggests a potential therapeutic window, but the 10-fold and 30-fold selectivity against Off-Targets A and B warrant further investigation in a cellular context.

Tier 3: Cellular Target Engagement and Phenotypic Profiling

Biochemical assays, while essential, do not fully recapitulate the complex environment of a living cell. It is critical to confirm that the compound engages its intended and unintended targets in a cellular context and to understand the downstream functional consequences.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in intact cells or tissues. It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Workflow:

cluster_cell Cell Treatment cluster_heating Heating cluster_analysis Analysis Cells Intact Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Heat Heat Cells to a Range of Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation to Separate Soluble vs. Aggregated Proteins Lysis->Centrifuge Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Supernatant WesternBlot Analyze by Western Blot or Mass Spec Supernatant->WesternBlot MeltCurve Plot Protein Abundance vs. Temperature to Generate Melt Curve WesternBlot->MeltCurve

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

By comparing the melt curves of the primary target and key off-targets in the presence and absence of the compound, one can confirm engagement and even rank-order the potency in a physiological setting.

Methodology 2: Phospho-protein Profiling

For kinase inhibitors, a direct functional readout of activity is the phosphorylation status of downstream substrates. Western blotting or targeted mass spectrometry can be used to assess the phosphorylation of the primary target's substrate and the substrates of identified off-targets. This provides crucial information on the functional consequences of any off-target engagement.

Data Interpretation:

If Compound X, at a concentration that fully inhibits the phosphorylation of the primary target's substrate, also significantly reduces the phosphorylation of a known substrate of Off-Target B, it confirms that the off-target activity is functionally relevant in cells. This finding would necessitate further medicinal chemistry efforts to improve selectivity.

Conclusion

The development of selective kinase inhibitors from scaffolds like Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a complex, multi-faceted challenge. A systematic, tiered approach to cross-reactivity profiling is paramount for success. By integrating broad kinome scanning, quantitative biochemical assays, and cellular target engagement studies, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven strategy enables informed decisions, accelerates the optimization of lead candidates, and ultimately contributes to the development of safer and more effective medicines.

References

  • Title: Cellular Thermal Shift Assay (CETSA) Source: Nature Protocols URL: [Link]

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 7-Azaindole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 7-azaindole scaffold has emerged as a privileged structure, frequently employed as a bioisostere for indole to enhance target engagement and optimize pharmacokinetic profiles.[1][2] However, navigating the metabolic liabilities of these nitrogen-containing heterocycles is paramount for successful clinical translation. This guide provides an in-depth, technically-grounded comparison of methodologies to assess the metabolic stability of 7-azaindole-based compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Rationale: Why Metabolic Stability Matters for 7-Azaindole Compounds

The introduction of a nitrogen atom into the indole ring system significantly alters the electronic properties of the 7-azaindole core, which can influence its susceptibility to metabolic enzymes.[3] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially reactive or inactive metabolites, thereby compromising therapeutic efficacy and safety.[3][4] Therefore, a robust assessment of metabolic stability is a critical step in the hit-to-lead and lead optimization phases of drug discovery.[5]

Key metabolic pathways for 7-azaindole derivatives often involve oxidation by Cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO).[6][7] Understanding the contribution of each enzyme family is crucial for developing strategies to mitigate metabolic clearance, such as blocking metabolically labile sites.[5]

Comparative In Vitro Models for Assessing Metabolic Stability

The choice of an appropriate in vitro model is fundamental to generating reliable and translatable metabolic stability data. Here, we compare the two most widely used systems: liver microsomes and hepatocytes.

In Vitro Model Description Advantages Limitations
Liver Microsomes Subcellular fractions of the endoplasmic reticulum from homogenized liver cells.[8] They are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[9]Cost-effective, high-throughput, and well-suited for initial screening of CYP-mediated metabolism.[10]Lack Phase II enzymes and cofactors, do not account for cellular uptake and transport, and may not capture metabolism by cytosolic enzymes like AO.[7][11]
Hepatocytes Intact, viable liver cells that contain a full complement of Phase I and Phase II metabolic enzymes and cofactors.[11][12][13]Provide a more physiologically relevant system that accounts for cellular uptake, transport, and the interplay between Phase I and Phase II metabolism.[9][11] Essential for studying AO-mediated metabolism.[7]More expensive, lower throughput, and viability can vary between batches.

For 7-azaindole compounds, where both CYP and AO-mediated metabolism can be significant, a tiered approach is often most effective. Initial screening in liver microsomes can rapidly identify compounds with major CYP liabilities. Promising candidates can then be advanced to hepatocyte stability assays for a more comprehensive metabolic profile.

Experimental Workflows: A Step-by-Step Guide

The following diagrams and protocols outline the standard workflows for microsomal and hepatocyte stability assays. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Microsomal Stability Assay Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock pre_incubate Pre-incubate Compound & Microsomes at 37°C prep_compound->pre_incubate prep_microsomes Prepare Microsomal Suspension prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Sample at t=0, 5, 15, 30, 45 min start_reaction->time_points terminate Terminate Reaction with Cold Acetonitrile time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for a typical microsomal stability assay.

Detailed Protocol: Microsomal Stability Assay

1. Materials and Reagents:

  • Test 7-azaindole compound

  • Pooled liver microsomes (human, rat, mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[14][15]

  • Magnesium chloride (MgCl₂)

  • Ice-cold acetonitrile with an internal standard (for quenching and protein precipitation)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Negative control (incubation without NADPH)

2. Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<1%).[15]

  • Incubation Mixture: In a 96-well plate, combine the phosphate buffer, MgCl₂, and liver microsomes. Add the test compound to achieve the desired final concentration (typically 1 µM).[16]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking. This step allows the compound to equilibrate with the microsomes before the metabolic reaction begins.

  • Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.[8] For the negative control, add buffer instead of the NADPH system.[15]

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate proteins.[15][16]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.[14]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13] Monitor the disappearance of the parent compound over time.[11]

Hepatocyte Stability Assay Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock incubate Incubate Compound with Hepatocytes at 37°C prep_compound->incubate prep_hepatocytes Prepare Hepatocyte Suspension prep_hepatocytes->incubate time_points Sample at t=0, 15, 30, 60, 120 min incubate->time_points terminate Terminate Reaction with Cold Acetonitrile time_points->terminate centrifuge Centrifuge to Pellet Debris terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for a typical hepatocyte stability assay.

Detailed Protocol: Hepatocyte Stability Assay

1. Materials and Reagents:

  • Test 7-azaindole compound

  • Cryopreserved hepatocytes (human, rat, mouse)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Ice-cold acetonitrile with an internal standard

  • Positive control compounds (e.g., phenacetin, diclofenac)[13]

  • Negative control (heat-inactivated hepatocytes)

2. Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density. Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5-1 million viable cells/mL) in pre-warmed incubation medium.[17][18]

  • Incubation: Add the test compound to the hepatocyte suspension at a final concentration of typically 1 µM. Incubate at 37°C in a humidified incubator, often with gentle shaking to keep the cells in suspension.[11][13]

  • Time-course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and add them to ice-cold acetonitrile with an internal standard to stop the metabolic activity and lyse the cells.[13][18]

  • Sample Processing: Vortex the samples and centrifuge to pellet cell debris.

  • LC-MS/MS Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[13]

Data Analysis and Interpretation

The primary readouts from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[10]

  • Half-life (t½): The time required for the concentration of the parent compound to decrease by 50%. It is calculated from the slope of the natural logarithm of the percent remaining compound versus time.

  • Intrinsic Clearance (CLint): A measure of the intrinsic ability of the liver to metabolize a drug. It is calculated using the half-life and the protein or cell concentration in the incubation.[17][18]

CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) CLint (µL/min/10⁶ cells) = (0.693 / t½) x (incubation volume / 10⁶ hepatocytes)

These in vitro data are invaluable for ranking compounds and for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.[17]

Comparative Metabolic Stability Data

The following table presents hypothetical comparative data for a series of 7-azaindole-based compounds, illustrating how modifications to the core scaffold can impact metabolic stability.

Compound IDScaffold ModificationHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
AZ-001 Unsubstituted1546.21069.3
AZ-002 C2-Methyl4515.43519.8
AZ-003 C3-Fluoro>60<11.6>120<5.8
Indole-Analog Indole Core886.65138.6

Analysis of Comparative Data:

  • AZ-001 shows rapid metabolism in both systems, suggesting it is a substrate for both CYP and potentially other enzymes.

  • The introduction of a methyl group at the C2 position (AZ-002 ) significantly improves metabolic stability. This is a common strategy to block AO-mediated metabolism, which is known to occur at the C2-position of the 7-azaindole ring.[6][7]

  • Fluorination at the C3 position (AZ-003 ) dramatically reduces clearance, likely by altering the electronic properties of the ring and making it less susceptible to oxidative metabolism.

  • The Indole-Analog demonstrates significantly lower metabolic stability compared to the 7-azaindole derivatives, highlighting the successful application of the 7-azaindole scaffold as a bioisosteric replacement to improve pharmacokinetic properties.[1]

Conclusion

A systematic and mechanistically informed approach to assessing the metabolic stability of 7-azaindole-based compounds is indispensable for advancing promising drug candidates. By leveraging a combination of in vitro models, such as liver microsomes and hepatocytes, and employing robust analytical techniques like LC-MS/MS, researchers can gain critical insights into the metabolic fate of their compounds. This guide provides the foundational knowledge and detailed protocols to design and execute these essential studies, ultimately enabling the rational design of 7-azaindole derivatives with optimized metabolic profiles and a higher probability of clinical success.

References

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comparing the pharmacokinetic properties of different 7-azaindole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Pharmacokinetic Properties of 7-Azaindole Compounds

The 7-azaindole scaffold has become a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide range of biological targets.[1][2] As a bioisostere of the naturally occurring indole ring, its strategic incorporation into drug candidates is a key tactic for optimizing pharmacokinetic profiles.[3][4] The substitution of a carbon atom with a nitrogen in the six-membered ring favorably alters key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.[2][3] These modifications can profoundly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, ultimately enhancing bioavailability and therapeutic efficacy.[2][4]

This guide provides a comparative analysis of the pharmacokinetic properties of different 7-azaindole compounds, grounded in experimental data. We will explore the causality behind experimental choices, detail the self-validating protocols used to generate the data, and offer insights into how structural modifications of the 7-azaindole core can be used to tune drug-like properties.

Part 1: Absorption and Permeability

Oral bioavailability is fundamentally dependent on a compound's ability to permeate the intestinal epithelium. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[5] Derived from a human colon adenocarcinoma, Caco-2 cells differentiate into a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[6][7] This assay allows us to measure permeability and determine if a compound is a substrate for active efflux, a common cause of poor absorption.[7]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the measurement of a compound's rate of transport across a Caco-2 cell monolayer. The apparent permeability coefficient (Papp) is determined in both the absorptive (apical to basolateral, A-B) and efflux (basolateral to apical, B-A) directions.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semipermeable Transwell® filter supports and cultured for approximately 21 days to allow for differentiation and formation of a confluent, polarized monolayer.[6][8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω x cm²) are deemed suitable for the assay.[5][9]

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in a transport buffer (e.g., Hanks' Balanced Salt Solution) to the final dosing concentration (e.g., 10 µM).[5]

  • Permeability Assessment (A-B):

    • The transport buffer is added to the basolateral (receiver) compartment.

    • The dosing solution containing the test compound is added to the apical (donor) compartment.[9]

    • The plate is incubated at 37°C with gentle shaking for a set period (e.g., 2 hours).[5][7]

    • Samples are collected from the basolateral compartment at specified time points.

  • Efflux Assessment (B-A):

    • The transport buffer is added to the apical (receiver) compartment.

    • The dosing solution is added to the basolateral (donor) compartment to initiate the transport experiment.[9]

    • Incubation and sampling are performed as described for the A-B assessment.

  • Analysis: The concentration of the compound in all samples is quantified using a validated LC-MS/MS method.[4][8] The Papp value is then calculated. An Efflux Ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 is a strong indicator of active efflux.[6][7]

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis C1 Seed & Culture Caco-2 cells on Transwell inserts (~21 days) C2 Verify Monolayer Integrity (Measure TEER) C1->C2 C3 Prepare Dosing Solution (Test Compound in Buffer) C2->C3 E1 Add Dosing Solution to Donor Side (Apical or Basolateral) C3->E1 E2 Incubate at 37°C (~2 hours) E1->E2 E3 Collect Samples from Receiver Side E2->E3 A1 Quantify Compound Concentration (LC-MS/MS) E3->A1 A2 Calculate Papp (A-B, B-A) & Efflux Ratio (ER) A1->A2 Microsomal_Workflow cluster_prep Preparation cluster_exp Incubation @ 37°C cluster_analysis Analysis P1 Prepare Microsome, Test Compound & NADPH Solutions E1 Pre-warm Microsomes & Compound P1->E1 E2 Initiate Reaction (Add NADPH) E1->E2 E3 Collect Aliquots at Time Points (0-45 min) E2->E3 E4 Terminate Reaction (Add Acetonitrile + IS) E3->E4 A1 Centrifuge & Collect Supernatant E4->A1 A2 Quantify Remaining Compound (LC-MS/MS) A1->A2 A3 Calculate T½ & Intrinsic Clearance (Clint) A2->A3

Caption: Workflow for the liver microsomal stability assay.

Comparative Data: Metabolic Stability of 7-Azaindole Derivatives

The 7-azaindole nucleus is generally considered to be relatively stable, but its substituents are often sites of metabolic attack. A key finding is that the 7-azaindole core can exhibit lower metabolic reactivity compared to its indole counterpart. [10][11]

Compound Series Key Finding / Data Implication for Drug Design
HPK1 Inhibitors Initial hits showed high turnover in human liver microsomes. [12] The initial scaffold was metabolically labile. Optimization focused on identifying and blocking these "soft spots".
Spiro-azaindoline HPK1 Inhibitors Optimized compound 25 showed good metabolic stability (human hepatocyte clearance = 9.2 mL/min/kg). [12] Structural modification (creating a spiro-azaindoline) successfully mitigated the metabolic liabilities of the parent series.
5F-AB-P7AICA In contrast to other synthetic cannabinoids, the parent compound was a major component found in urine, suggesting lower metabolic reactivity. [10][11] The shift of the nitrogen from other positions to the 7-position appears to reduce metabolic susceptibility, a finding of general interest in medicinal chemistry.

| CDK9 Inhibitors | Compounds 38 and 39 were specifically designed to have short half-lives in rodents. [13][14]| This is an example of "tuning" metabolism. For certain therapeutic applications (e.g., transient target engagement), rapid clearance is a desirable property. |

Analysis and Insights: The metabolic fate of a 7-azaindole derivative is highly dependent on its substitution pattern. Initial hits often suffer from high clearance, as seen with early HPK1 inhibitors. [12]Structure-activity relationship (SAR) and metabolite identification studies are crucial to pinpoint metabolic hotspots. Chemists can then block these sites, for example, by introducing fluorine atoms or by making larger structural changes, such as the move to a spiro-azaindoline scaffold, to significantly improve metabolic stability. [12]Conversely, the inherent stability of the core can be leveraged, or metabolic liabilities can be intentionally engineered to achieve a desired short half-life for specific therapeutic paradigms, as demonstrated with certain CDK9 inhibitors. [14]

Part 3: In Vivo Pharmacokinetics

While in vitro assays provide crucial early data, in vivo pharmacokinetic (PK) studies in animal models are essential to understand how a compound behaves in a complex biological system. [15]These studies, typically conducted in rodents (mice or rats), integrate all ADME processes and provide key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), clearance (CL), and oral bioavailability (F%). [16][17]

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol provides a generalized framework for a single-dose PK study in rats or mice, comparing intravenous (IV) and oral (PO) administration to determine absolute bioavailability.

Methodology:

  • Animal Model & Acclimation: Select an appropriate rodent species and strain (e.g., Sprague-Dawley rats). [16]Animals are acclimated prior to the study. Surgical modifications, such as jugular vein cannulation, may be performed for serial blood sampling. [18]2. Formulation & Dosing:

    • The test compound is prepared in a suitable vehicle for both IV and PO administration. Optimizing the formulation is critical, especially for poorly soluble compounds. [19] * One cohort of animals receives the drug via IV bolus injection, while another receives it via oral gavage. [16]3. Blood Sampling:

    • Blood samples are collected at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). [16]Using serial microsampling techniques allows for a complete PK profile from a single mouse. [18] * Blood is processed (e.g., by centrifugation) to isolate plasma, which is then stored frozen.

  • Sample Analysis: Plasma concentrations of the test compound are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters. [18]Bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

InVivo_PK_Workflow cluster_prep Preparation cluster_exp In-Life Phase cluster_analysis Analysis P1 Select & Acclimate Rodent Model P2 Prepare IV & PO Dosing Formulations P1->P2 E1 Dose Animals (IV & PO Cohorts) P2->E1 E2 Serial Blood Collection at Timed Intervals E1->E2 E3 Process Blood to Plasma E2->E3 A1 Analyze Plasma Samples (LC-MS/MS) E3->A1 A2 Plot Concentration vs. Time A1->A2 A3 Calculate PK Parameters (AUC, Cmax, T½, F%) A2->A3

Caption: Workflow for a typical rodent pharmacokinetic study.

Comparative Data: In Vivo Pharmacokinetics of 7-Azaindole Derivatives

The ultimate goal of ADME optimization is to achieve an in vivo pharmacokinetic profile suitable for the intended therapeutic use.

Compound SeriesKey In Vivo PK FindingInterpretation
JAK Inhibitors A 7-azaindole derivative (97 ) was used orally in an in vivo leukemia assay and was highly effective, prolonging survival. [2]Favorable oral PK properties (good absorption and sufficient exposure) were achieved to demonstrate efficacy.
PI3Kγ Inhibitors C3 phenylacetic acid derivatives (e.g., 64 ) exhibited significantly improved pharmacokinetic properties over earlier analogs. [20]Systematic SAR analysis led to a compound with an acceptable PK profile, paving the way for further in vivo efficacy studies.
IKK2 Inhibitors Optimized cyclopropyl derivative (93 ) showed favorable in vitro profiles and good oral bioavailability. [2]Successful translation from good in vitro ADME (metabolic stability, permeability) to a positive in vivo outcome.
CDK9 Inhibitors Compounds 38 and 39 were confirmed to have short half-lives in rodents. [14]This demonstrates successful in vivo validation of a specific drug design goal (transient exposure) that was guided by in vitro metabolic data.

Analysis and Insights: The in vivo data demonstrates the successful application of medicinal chemistry principles to the 7-azaindole scaffold. Compounds like the IKK2 and JAK inhibitors show that when in vitro properties like metabolic stability and permeability are optimized, good oral bioavailability and efficacy can be achieved in vivo. [2]The PI3Kγ inhibitor series highlights the iterative nature of drug discovery, where initial leads are refined to produce compounds with PK profiles suitable for in-depth biological study. [20]The development of 7-azaindole compounds is a clear example of how a deep understanding of ADME principles, supported by a robust suite of in vitro and in vivo experiments, enables the rational design of effective therapeutic agents.

Conclusion

The 7-azaindole scaffold is a remarkably versatile and powerful tool in drug discovery. Its unique electronic properties, stemming from the pyridine nitrogen, provide a handle to finely tune the pharmacokinetic profile of a drug candidate. By modulating lipophilicity, hydrogen bonding potential, and metabolic susceptibility through targeted chemical modifications, researchers can overcome common challenges such as poor permeability, high efflux, and rapid metabolic clearance.

The experimental protocols and comparative data presented in this guide underscore a clear logic: a systematic, iterative approach of in vitro screening followed by in vivo validation is the most effective path to success. The journey from an initial 7-azaindole "hit" to a clinical candidate with favorable pharmacokinetics is a testament to the synergy between synthetic chemistry, biochemistry, and pharmacology.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural guidance is based on the known hazards of structurally related pyrrolopyridines and chlorinated heterocyclic compounds. It is imperative to treat this chemical as potentially hazardous and to adhere strictly to the safety protocols outlined below.

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic organic compound with applications in medicinal chemistry as a building block for various biologically active molecules.[1] Its structure, featuring a chlorinated pyridine ring fused to a pyrrole ring, necessitates careful handling to mitigate potential health risks.

Hazard Assessment and Engineering Controls

Based on data from similar chlorinated pyrrolopyridine derivatives, Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is anticipated to be a skin, eye, and respiratory tract irritant.[2][3] Therefore, engineering controls are the first and most critical line of defense.

  • Chemical Fume Hood : All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Ventilation : Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[2][6]

  • Emergency Equipment : An accessible and fully functional emergency eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.[2][7]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is required to prevent contact with Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting NIOSH or EU EN166 standards.[2][5]A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile or Neoprene).[4][6]Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[5][8]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[2][5]The type of respirator will depend on the concentration and nature of the airborne contaminant. A dust respirator should be used for handling the solid form if it is dusty.[5]
Protective Clothing A laboratory coat, long pants, and closed-toe shoes.[5][7]A full chemical-protective suit may be necessary for large-scale operations or in the event of a significant spill.[5]

Step-by-Step Handling and Workflow

The following diagram and procedural steps outline the safe workflow for handling Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Safe handling workflow for Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Operational Plan:

  • Receiving and Storage : Upon receipt, inspect the container for any damage. Store in a cool, dry, and well-ventilated area away from incompatible materials.[5] The container should be kept tightly closed.[5] Some related compounds recommend storage under an inert gas.[1][2]

  • Preparation : Designate a specific area within a chemical fume hood for handling. Before beginning, ensure all necessary PPE is donned correctly.

  • Handling and Use :

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood to control dust and vapors.[7]

    • Use the smallest quantity necessary for the experiment.[5]

    • Avoid the formation of dust.[5]

    • Do not eat, drink, or smoke in the laboratory.[2]

  • Cleanup :

    • Wash hands thoroughly with soap and water after handling.[5]

    • Decontaminate all surfaces and equipment after use.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][6] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.
Minor Spill Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[5] Collect the spilled material into a sealed, labeled container for disposal.[5] Clean the spill area with a suitable solvent, followed by soap and water.
Major Spill Evacuate the area and contact the institution's emergency response team.

Disposal Plan

All waste containing Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate must be treated as hazardous waste.[5]

  • Solid Waste : Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste : Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal : All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations for chlorinated aromatic waste.[5]

Conclusion

While Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a valuable research compound, its potential hazards necessitate a cautious and well-planned approach to handling. By implementing robust engineering controls, adhering to a strict PPE protocol, and following the operational and disposal plans outlined in this guide, researchers can significantly mitigate the risks associated with this compound.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
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  • Royal Society of Chemistry. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24, 423.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.